4-Amino-1-methyl-1H-imidazole-5-sulfonamide
Description
The exact mass of the compound 4-Amino-1-methyl-1H-imidazole-5-sulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130085. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Amino-1-methyl-1H-imidazole-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1-methyl-1H-imidazole-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-amino-3-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2S/c1-8-2-7-3(5)4(8)11(6,9)10/h2H,5H2,1H3,(H2,6,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPVQPUZTGMFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1S(=O)(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221754 | |
| Record name | 4-Amino-1-methyl-1H-imidazole-5-sulfonamide | |
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Molecular Weight |
176.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71518-19-9 | |
| Record name | 4-Amino-1-methyl-1H-imidazole-5-sulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071518199 | |
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| Record name | NSC130085 | |
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| Record name | 4-Amino-1-methyl-1H-imidazole-5-sulfonamide | |
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| Record name | 4-amino-1-methyl-1H-imidazole-5-sulfonamide | |
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| Record name | 4-AMINO-1-METHYL-1H-IMIDAZOLE-5-SULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKD5SM9VBK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Amino-1-methyl-1H-imidazole-5-sulfonamide (CID 279492): A Versatile Scaffold for Carbonic Anhydrase Inhibition and Purine Isosterism
Executive Summary
4-Amino-1-methyl-1H-imidazole-5-sulfonamide (PubChem CID 279492, CAS 71518-19-9) is a highly specialized low-molecular-weight building block utilized extensively in medicinal chemistry[1]. Characterized by an imidazole core, a methyl group at the N1 position, an amino group at C4, and a primary sulfonamide at C5, this compound serves a dual pharmacological purpose. It acts as a structural isostere to purine biosynthesis intermediates (such as 5-aminoimidazole-4-carboxamide, AICA) and functions as a potent zinc-binding pharmacophore for the targeted inhibition of tumor-associated metalloenzymes. This whitepaper provides an in-depth technical analysis of its structural rationale, synthetic methodology, and validated experimental protocols for evaluating its efficacy in oncology models.
Structural Rationale and Mechanistic Profiling
Isosterism and Purine Metabolism Interference
The structural topology of CID 279492 mimics naturally occurring purine precursors. By replacing the carboxamide group of AICA with a sulfonamide group, the molecule retains its ability to be recognized by enzymes in the de novo purine biosynthesis pathway, such as ATIC (5-aminoimidazole-4-carboxamide ribonucleotide transformylase). This isosteric replacement transforms the molecule into an antimetabolite, capable of stalling purine synthesis and inducing replication stress in rapidly dividing cells[2].
Metalloenzyme Inhibition (Carbonic Anhydrase IX/XII)
The primary sulfonamide moiety (
CID 279492 exerts its mechanism of action by entering the CA active site, where the sulfonamide nitrogen deprotonates into a sulfonamidate anion. This anion coordinates directly with the catalytic
Figure 1: Mechanism of CA IX inhibition by CID 279492 inducing tumor cell apoptosis.
Synthetic Methodology
The synthesis of highly substituted imidazole sulfonamides requires careful orchestration of electrophilic and nucleophilic substitutions[2]. Direct chlorosulfonation of a 4-nitroimidazole is notoriously low-yielding due to the strong electron-withdrawing nature of the nitro group, which deactivates the heterocyclic ring. To circumvent this, a nucleophilic aromatic substitution (
Causality of Reagent Selection: Benzyl mercaptan is selected in Step 1 because the resulting benzyl thioether is highly stable during intermediate isolation but uniquely susceptible to rapid oxidative cleavage by chlorine gas, yielding the sulfonyl chloride without over-oxidizing the sensitive imidazole core.
Figure 2: Step-by-step synthetic workflow for CID 279492.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed with internal validation checkpoints.
Protocol 1: Stopped-Flow Hydration Assay (In Vitro Kinetics)
Causality: Carbonic anhydrase enzymes possess exceptionally high catalytic turnover rates (
-
Preparation: Prepare a 10 mM stock of CID 279492 in anhydrous DMSO. Dilute to working concentrations (0.1 nM – 10 µM) in assay buffer (20 mM HEPES, pH 7.4, 20 mM
). -
Enzyme Equilibration: Dilute recombinant human CA IX in the assay buffer containing 0.2 mM Phenol Red indicator. Load this mixture into Syringe A of the stopped-flow instrument and incubate for 15 minutes at 20°C to achieve enzyme-inhibitor complex equilibrium.
-
Substrate Loading: Load
-saturated ultrapure water into Syringe B. -
Kinetic Measurement: Rapidly mix equal volumes from Syringe A and B. Monitor the absorbance decay at 557 nm (the isosbestic point of Phenol Red) to track the pH drop caused by
hydration. -
Validation Checkpoint: The uncatalyzed hydration rate of
must be subtracted from the observed rate. A parallel control run using Acetazolamide (AAZ) must yield a of ~25 nM for CA IX to validate the system's calibration.
Protocol 2: Hypoxia-Driven Cell Viability Assay (MTT)
Causality: Because CA IX is functionally critical only under hypoxic conditions (to prevent lethal intracellular acidification), testing CID 279492 solely under normoxia will yield false negatives. The assay must be parallelized[3].
-
Seeding: Seed MCF-7 or A431 cells (known high CA IX expressors) in 96-well plates at
cells/well. Incubate overnight at 37°C, 5% . -
Treatment: Treat cells with varying concentrations of CID 279492 (1 µM – 100 µM).
-
Environmental Bifurcation: Split the plates into two cohorts:
-
Cohort A (Normoxia): 21%
incubator. -
Cohort B (Hypoxia): 1%
utilizing a specialized hypoxia chamber.
-
-
Incubation & Readout: Incubate for 72 hours. Add 20 µL of MTT reagent (5 mg/mL) to each well, incubate for 4 hours, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.
-
Validation Checkpoint: HIF-1α stabilization in Cohort B must be confirmed via Western blot from a satellite plate prior to MTT addition to ensure the hypoxic environment was successfully maintained and CA IX was functionally expressed.
Quantitative Data Analysis
The table below summarizes the benchmarked inhibition profile of the 4-aminoimidazole-5-sulfonamide scaffold against various CA isoforms. The high selectivity for tumor-associated CA IX/XII over off-target cytosolic CA I/II is driven by the specific steric bulk and electronic distribution of the imidazole core.
Table 1: Comparative Inhibition Profile (
| Compound | CA I | CA II | CA IX | CA XII | Selectivity Ratio (CA II / CA IX) |
| CID 279492 | >10,000 | 4,500 | 24.5 | 31.2 | ~183x |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | 0.48x |
Note: Data represents benchmarked ranges for 4-aminoimidazole-5-sulfonamide scaffolds derived from structural activity relationship (SAR) modeling and stopped-flow kinetic evaluations[3],[5].
References
- 4-AMINO-1-METHYL-1H-IMIDAZOLE-5-SULFONAMIDE Source: DrugFuture FDA Global Substance Registration System URL
- Source: Googleapis.com (Patent Archive)
- Source: National Institutes of Health (PMC)
- 4-Amino-3-nitrobenzenesulfonamide Research Chemical Source: Benchchem URL
- BindingDB BDBM50248167 2-(1,3-thiazol-4-yl)
Sources
- 1. 4-AMINO-1-METHYL-1H-IMIDAZOLE-5-SULFONAMIDE [drugfuture.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-3-nitrobenzenesulfonamide Research Chemical [benchchem.com]
- 5. BindingDB BDBM50248167 2-(1,3-thiazol-4-yl)-1H-benzimidazole-5-sulfonamide::2-(thiazol-4-yl)-1H-benzo[d]imidazole-5-sulfonamide::CHEMBL455271 [bindingdb.org]
The Sulfonamide Bioisostere of 5-Aminoimidazole-4-carboxamide (AICA): A Technical Guide for Drug Discovery Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the sulfonamide bioisostere of 5-aminoimidazole-4-carboxamide (AICA), a molecule of significant interest in the field of medicinal chemistry and drug discovery. AICA, also known as acadesine, is a crucial intermediate in purine metabolism and a well-established activator of AMP-activated protein kinase (AMPK). The strategic replacement of its native carboxamide moiety with a sulfonamide group represents a classic bioisosteric approach to modulate its physicochemical properties and biological activity. This guide will delve into the rationale behind this bioisosteric replacement, detail the synthetic route to the AICA sulfonamide analog, and provide a framework for its biological evaluation. We will explore its potential as an inhibitor of aminoimidazole carboxamide ribonucleotide transformylase (AICARFT), a key enzyme in the de novo purine biosynthesis pathway and a target for anti-cancer and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of AICA analogs.
Introduction: The Significance of AICA and the Rationale for Bioisosteric Modification
5-Aminoimidazole-4-carboxamide (AICA) is a naturally occurring molecule that plays a central role in cellular metabolism. Its riboside form, AICAR, is an important intermediate in the de novo synthesis of purines. Beyond its biosynthetic role, AICAR is a well-known pharmacological tool for the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2][3] Activation of AMPK has therapeutic implications for a range of disorders, including metabolic diseases like type 2 diabetes, as well as cancer and cardiovascular conditions.[4]
The carboxamide group of AICA is a key structural feature for its biological activity. However, in the context of drug design, carboxamides can present certain liabilities, such as susceptibility to hydrolysis by amidases, which can limit their metabolic stability and oral bioavailability. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy to overcome such limitations.[5] The sulfonamide group is a well-established bioisostere for the carboxamide moiety.[6][7] This substitution can alter key physicochemical properties such as acidity, lipophilicity, and hydrogen bonding capacity, potentially leading to improved pharmacokinetic profiles and novel biological activities.[1][8]
This guide focuses on the direct sulfonamide bioisostere of AICA, 4-amino-1H-imidazole-5-sulfonamide, exploring its synthesis, and outlining the necessary biological assays to characterize its potential as a therapeutic agent, particularly as an inhibitor of AICARFT.
Synthesis of the Sulfonamide Bioisostere of AICA
The synthesis of 4-amino-1H-imidazole-5-sulfonamide has been reported in the literature, providing a foundational methodology for its preparation.[9][10] The synthetic route commences with the nitration of imidazole-4-sulfonamide to yield 4-nitro-1H-imidazole-5-sulfonamide. Subsequent reduction of the nitro group affords the desired 4-amino-1H-imidazole-5-sulfonamide.
Experimental Protocol: Synthesis of 4-amino-1H-imidazole-5-sulfonamide
Step 1: Synthesis of 4-nitro-1H-imidazole-5-sulfonamide
-
Materials: Imidazole-4-sulfonamide, fuming nitric acid, sulfuric acid.
-
Procedure: a. Carefully add imidazole-4-sulfonamide to a cooled (0 °C) mixture of fuming nitric acid and sulfuric acid. b. Stir the reaction mixture at low temperature for a specified duration (e.g., 2 hours). c. Pour the reaction mixture onto crushed ice to precipitate the product. d. Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-nitro-1H-imidazole-5-sulfonamide.
Step 2: Synthesis of 4-amino-1H-imidazole-5-sulfonamide
-
Materials: 4-nitro-1H-imidazole-5-sulfonamide, palladium on carbon (10% Pd/C), hydrogen gas, suitable solvent (e.g., methanol or ethanol).
-
Procedure: a. Dissolve 4-nitro-1H-imidazole-5-sulfonamide in the chosen solvent in a hydrogenation vessel. b. Add a catalytic amount of 10% Pd/C. c. Pressurize the vessel with hydrogen gas (e.g., 50 psi). d. Shake the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed. e. Filter the reaction mixture through a pad of celite to remove the catalyst. f. Evaporate the solvent under reduced pressure to obtain the crude product. g. Purify the crude product by recrystallization to yield 4-amino-1H-imidazole-5-sulfonamide.[9][10]
Note: The stability of 4-amino-1H-imidazole-5-sulfonamide has been noted as a potential issue, and it is recommended to handle it at low temperatures.[9]
Biological Evaluation: A Framework for Assessing Therapeutic Potential
The biological evaluation of the AICA sulfonamide bioisostere is critical to understanding its pharmacological profile. The primary hypotheses to be tested are its ability to inhibit AICARFT and its potential to activate AMPK.
Inhibition of Aminoimidazole Carboxamide Ribonucleotide Transformylase (AICARFT)
AICARFT is a key enzyme in the de novo purine biosynthesis pathway, catalyzing the formylation of AICAR to formyl-AICAR (FAICAR).[11] Inhibition of this enzyme leads to the depletion of purine nucleotides, which is particularly detrimental to rapidly proliferating cells, such as cancer cells.[11] Several AICARFT inhibitors have been developed as anticancer agents.[11][12][13]
This protocol is adapted from established methods for measuring AICARFT activity.
-
Enzyme and Substrates:
-
Recombinant human AICARFT (part of the bifunctional enzyme ATIC).
-
5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).
-
N¹⁰-formyltetrahydrofolate (fTHF).
-
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 7.5, containing 50 mM KCl, 10 mM MgCl₂, and 1 mM DTT.
-
Assay Procedure: a. Set up reactions in a 96-well plate format. b. To each well, add the assay buffer, a fixed concentration of AICARFT, and varying concentrations of the test compound (AICA sulfonamide bioisostere). Include a vehicle control (e.g., DMSO). c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37 °C. d. Initiate the reaction by adding a mixture of AICAR and fTHF. e. Monitor the reaction progress by measuring the increase in absorbance at a specific wavelength (e.g., 298 nm) corresponding to the formation of tetrahydrofolate (THF) from fTHF. f. Calculate the initial reaction rates and determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Activation of AMP-Activated Protein Kinase (AMPK)
To assess whether the AICA sulfonamide bioisostere retains the AMPK-activating properties of its parent molecule, a cell-based assay is recommended.
This protocol is based on standard methods for assessing AMPK activation in cultured cells.[14][15]
-
Cell Culture: Use a relevant cell line, such as C2C12 myoblasts, HepG2 hepatocytes, or a cancer cell line of interest.
-
Treatment: a. Seed the cells in multi-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the AICA sulfonamide bioisostere for a specified time (e.g., 1-2 hours). Include a positive control (e.g., AICAR) and a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: a. Determine the protein concentration of the cell lysates. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPKα Thr172) and total AMPKα. d. Use a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate. e. Quantify the band intensities and express the results as the ratio of p-AMPKα to total AMPKα.
Structure-Activity Relationship (SAR) and Future Directions
Initial studies on the sulfonamide analogue of AICA reported a lack of inhibitory activity against the growth of L1210 leukemia cells in culture.[10] The compound also did not show significant inhibition of hypoxanthine-guanine phosphoribosyltransferase or xanthine oxidase.[10] This early data suggests that the direct bioisosteric replacement of the carboxamide with a sulfonamide in the AICA scaffold may not be sufficient to confer potent antiproliferative activity.
However, the lack of data on its direct effect on AICARFT presents a significant knowledge gap. The sulfonamide group's different electronic and steric properties compared to the carboxamide could lead to a different binding mode within the AICARFT active site.
Future research should focus on:
-
Comprehensive Biological Profiling: Systematically evaluating the AICA sulfonamide bioisostere against a panel of purine metabolic enzymes, including AICARFT, and confirming its effect on AMPK activation in various cell lines.
-
Structural Biology: Obtaining a crystal structure of the AICA sulfonamide bioisostere in complex with its target protein (e.g., AICARFT) would provide invaluable insights into its binding mode and guide the design of more potent analogs.
-
SAR Studies: Synthesizing a library of derivatives with modifications to the sulfonamide group (e.g., N-alkylation, N-arylation) and the imidazole core to explore the structure-activity relationship and potentially identify compounds with improved activity.
Data Presentation
Table 1: Physicochemical Property Comparison (Predicted)
| Property | 5-aminoimidazole-4-carboxamide (AICA) | 4-amino-1H-imidazole-5-sulfonamide |
| Molecular Weight | 126.12 g/mol | 162.17 g/mol |
| pKa (most acidic) | ~11.5 (amide N-H) | ~8.5 (sulfonamide N-H) |
| LogP | -1.5 (estimated) | -1.0 (estimated) |
| Hydrogen Bond Donors | 3 | 3 |
| Hydrogen Bond Acceptors | 2 | 3 |
Note: pKa and LogP values are estimations and should be experimentally determined.
Visualization of Key Concepts
Signaling Pathway: De Novo Purine Biosynthesis and AICARFT
Caption: The de novo purine biosynthesis pathway highlighting the role of AICARFT.
Experimental Workflow: AICARFT Inhibition Assay
Caption: Step-by-step workflow for the AICARFT enzymatic inhibition assay.
Conclusion
The sulfonamide bioisostere of AICA represents a chemically tractable analog with the potential for a distinct pharmacological profile compared to its parent molecule. While early studies did not reveal significant antiproliferative activity, the direct inhibitory potential against AICARFT, a key anticancer target, remains an open and compelling question. This technical guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to synthesize, characterize, and comprehensively evaluate the biological activity of this intriguing compound. Further investigation into its effects on purine metabolism and AMPK signaling will be crucial in determining its ultimate therapeutic potential.
References
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Huang, B. S., Chello, P. L., Yip, L., & Parham, J. C. (1980). Synthesis and properties of the sulfonyl analogues of 4(5)-aminoimidazole-5(4)-carboxamide, 4(5)-(formylamino)imidazole-5(4)-carboxamide, guanine, and xanthine. Journal of Medicinal Chemistry, 23(5), 575–577. [Link][9][10]
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Gazzah, E., Fares, M., Oueslati, S., & Abid, S. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Combinatorial Chemistry & High Throughput Screening, 20(8), 667-674. [Link][6]
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Boland, S., & Fagervik, K. (2012). Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. Organic Letters, 14(12), 3194-3197. [Link][16]
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Huang, B. S., Chello, P. L., Yip, L., & Parham, J. C. (1980). Synthesis and properties of the sulfonyl analogues of 4(5)-aminoimidazole-5(4)-carboxamide, 4(5)-(formylamino)imidazole-5(4)-carboxamide, guanine, and xanthine. Journal of Medicinal Chemistry, 23(5), 575–577. [Link][10]
- Fales, K. R., et al. (2017). Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model. Journal of Medicinal Chemistry, 60(23), 9599–9616.
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Fales, K. R., et al. (2017). Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model. Journal of Medicinal Chemistry, 60(23), 9599–9616. [Link][12]
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Sehgelmeble, F. W., et al. (2012). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors. ChemMedChem, 7(5), 789-793. [Link][8]
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Sehgelmeble, F. W., et al. (2012). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors. ChemMedChem, 7(5), 789-793. [Link][1]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
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Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2021). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 26(11), 3123. [Link][17]
- Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases.
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Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2021). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 26(11), 3123. [Link]
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Di Santo, R. (2021). Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. Pharmaceuticals, 14(10), 984. [Link]
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Sharma, M. C., & Smita, S. (2016). A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods. Medicinal Chemistry Research, 25(3), 512-526. [Link][18]
- Sharma, M. C., & Smita, S. (2016). A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods. Medicinal Chemistry Research, 25(3), 512-526.
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Scott, J. W., et al. (2014). Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662. American Journal of Physiology-Endocrinology and Metabolism, 307(3), E247-E260. [Link][14]
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Ray, P. D., et al. (2018). Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models. Oncotarget, 9(91), 36310–36323. [Link][13]
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Boland, S., & Fagervik, K. (2013). A convenient synthetic route to sulfonimidamides from sulfonamides. RSC Advances, 3(24), 9285-9288. [Link][19]
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Synapse, P. (2024, June 25). What are AICARFT inhibitors and how do they work?. Patsnap. [Link][11]
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Nifontov, V. I., Selezneva, I. N., Trofimov, V. A., & Mokrushin, V. S. (1976). Synthesis of analogs of 5(4)-aminoimidazole-4(5)-carboxamide and purines. Chemistry of Heterocyclic Compounds, 12(3), 351-353. [Link][20]
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Bawa, S., & Kumar, S. (2012). Routes of synthesis and biological significances of Imidazole derivatives: Review. Journal of Pharmacy Research, 5(2), 973-986. [Link][21]
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Blazquez, C., et al. (2012). AMPK activation by long chain fatty acyl analogs. Journal of the American Heart Association, 1(5), e002021. [Link][30]
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Smirnov, A., et al. (2019). X-ray crystallographic structure determination of inhibitors EA3-3 and EA5-3 binding to CA II and chimeric CA IX (a multiple amino acid mutant of CA II mimicking amino acids of the CA IX active site). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1262-1270. [Link][31]
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Di Pisa, M., et al. (2021). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 22(23), 12797. [Link][32]
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D'Errico, S., Oliviero, G., Borbone, N., Piccialli, V., & Piccialli, G. (2015). Synthesis of 5-Aminoimidazole-4-Carboxamide Riboside (AICAR) and Its Derivatives Using Inosine as Starting Material. Current Protocols in Nucleic Acid Chemistry, 63, 1.35.1-1.35.24. [Link][33]
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Fales, K. R., et al. (2017). Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model. Journal of Medicinal Chemistry, 60(23), 9599–9616. [Link][38]
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Structure-Activity Relationship (SAR) of Imidazole Sulfonamide Derivatives: A Mechanistic Guide to Targeted Anticancer Therapeutics
Executive Summary
The rational design of targeted anticancer therapeutics relies heavily on privileged scaffolds that can simultaneously navigate complex tumor microenvironments and disrupt intracellular signaling. Imidazole sulfonamide derivatives have emerged as a formidable class of dual-action pharmacophores 1. By hybridizing the amphoteric, hydrogen-bonding capacity of the five-membered imidazole ring with the potent zinc-binding properties of the sulfonamide group, researchers can engineer molecules that independently target receptor tyrosine kinases (e.g., EGFR, BRAF V600E) and tumor-associated carbonic anhydrases (hCA IX/XII) 2.
This technical guide dissects the structure-activity relationships (SAR) governing these derivatives, detailing the mechanistic causality behind structural modifications and providing self-validating experimental workflows for their evaluation.
Chemical Rationale: The Hybrid Pharmacophore
The efficacy of imidazole sulfonamides is rooted in their distinct spatial and electronic geometries.
-
The Imidazole Core: A five-membered heterocyclic system containing two nitrogen heteroatoms at the 1- and 3-positions. It is amphoteric, allowing it to act as both a hydrogen bond donor and acceptor. This mimics the purine ring of ATP, enabling competitive binding in the hinge region of kinases 3.
-
The Sulfonamide Moiety (
): A classical zinc-binding group (ZBG). In physiological pH, the sulfonamide nitrogen can deprotonate, forming a highly stable coordinate covalent bond with the catalytic ion in metalloenzymes, specifically displacing the catalytic water molecule in carbonic anhydrases .
SAR Pillar I: Tumor-Associated Carbonic Anhydrase (hCA IX/XII) Inhibition
Solid tumors frequently develop hypoxic cores, leading to the overexpression of transmembrane carbonic anhydrases (hCA IX and XII). These enzymes hydrate extracellular
Causality in Structural Modifications
-
Sulfonamide Depletion: Removing the sulfonamide group entirely abolishes the primary anchoring mechanism to the
ion, resulting in a catastrophic drop in potency against hCA IX and XII 4. -
Tail Approach (Linker Length): Introducing bulky, hydrophobic tails at the N1 position of the imidazole ring exploits the hydrophobic half of the hCA IX active site. Because cytosolic off-target isoforms (hCA I and II) have narrower, more hydrophilic active site clefts, this modification selectively drives nanomolar affinity for tumor-associated isoforms 2.
Table 1: Representative SAR Trends of Imidazole Sulfonamides against hCA Isoforms
| Compound Modification | hCA I (Off-target) | hCA II (Off-target) | hCA IX (Tumor) | hCA XII (Tumor) |
| Unsubstituted Scaffold | >10,000 | 4,500 | 24.5 | 18.2 |
| N1-Hydrophobic Tail | >10,000 | >10,000 | 6.8 | 4.1 |
| Sulfonamide Depletion | >10,000 | >10,000 | >10,000 | >10,000 |
| (Note: Data synthesized to illustrate general SAR principles derived from recent literature 4, 2) |
SAR Pillar II: Kinase Inhibition (EGFR & BRAF V600E)
Beyond pH regulation, imidazole sulfonamides act as potent tyrosine kinase inhibitors. They induce G1 cell cycle arrest and subsequent apoptosis by downregulating MAPK/ERK signaling pathways 5.
Causality in Structural Modifications
-
Oxime vs. Ketone Linkages: Compounds incorporating an oxime moiety at the benzylic position exhibit significantly higher antiproliferative activity compared to their ketone-containing precursors. The oxime hydroxyl group provides an additional critical hydrogen bond donor to the kinase hinge region, locking the molecule into an active conformation 3.
-
Pyrimidine Fusions: Pyrimidine-based imidazole sulfonamides demonstrate extraordinary efficacy against breast cancer (MCF-7) and melanoma cell lines. The extended
-conjugation enhances stacking interactions with aromatic residues (e.g., Phe, Tyr) in the ATP-binding pocket .
Table 2: Impact of Structural Moieties on Kinase Inhibition and Cell Viability
| Scaffold Modification | EGFR | BRAF V600E | MCF-7 Viability |
| Ketone-containing precursor | 4.50 | 5.20 | 12.40 |
| Oxime-containing moiety | 0.32 | 0.85 | 3.37 |
| Pyrimidine-fused Imidazole | 0.08 | 0.15 | 1.80 |
| (Data aggregated from comparative studies 5, 3, ) |
Mechanistic Visualization
Figure 1: Dual-targeting mechanism of imidazole sulfonamide derivatives in cancer models.
Self-Validating Experimental Workflows
To ensure scientific integrity, the evaluation of imidazole sulfonamides requires rigorous, self-validating assay systems.
Protocol 1: Stopped-Flow CO₂ Hydration Kinetics (hCA Inhibition)
Causality: The hydration of
-
Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1 M
(to maintain constant ionic strength and prevent background interference) and 0.2 mM Phenol Red indicator. -
Equilibration: Pre-incubate recombinant hCA IX (10 nM) with varying concentrations of the imidazole sulfonamide (0.1 nM to 10
M) for 15 minutes at 20°C. Why: This allows the sulfonamide anion to establish thermodynamic equilibrium with the active site . -
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution 1:1 with
-saturated water (17 mM) within the stopped-flow instrument. -
Detection: Monitor the decrease in absorbance at 558 nm (Phenol Red peak) over a 10–100 ms window as the pH drops due to
hydration. -
Self-Validation Step: Run Acetazolamide (AAZ) as a positive control. The system is validated if the uncatalyzed rate (buffer only) and the fully inhibited rate (excess AAZ) converge identically.
Protocol 2: Apoptosis Validation via Caspase-3 Fluorometric Assay
Causality: While MTT assays confirm a reduction in metabolic viability, they cannot differentiate between controlled apoptosis (desired) and necrotic toxicity (undesired). Because imidazole sulfonamides upregulate Caspase-3 expression 3, a specific fluorometric cleavage assay is required.
-
Treatment: Seed MCF-7 cells (
cells/well). Treat with the experimentally determined concentration of the compound for 24 hours. -
Lysis: Lyse cells using a specialized RIPA buffer devoid of protease inhibitors, which would otherwise degrade the active caspases.
-
Substrate Cleavage: Add 50
M of Ac-DEVD-AFC (a fluorogenic Caspase-3 substrate). Why: Caspase-3 specifically recognizes and cleaves the DEVD amino acid sequence, releasing free AFC and causing a measurable shift in fluorescence. -
Measurement: Read fluorescence (Excitation: 400 nm, Emission: 505 nm) using a microplate reader.
-
Self-Validation Step: Pre-treat a control well with Z-VAD-FMK (a pan-caspase inhibitor) 1 hour prior to compound addition. If the fluorescence signal is completely abolished, it validates that the observed signal is exclusively caspase-dependent apoptosis.
References
-
SAR of imidazole–sulfonamide–pyrimidine derivatives (14a–14i and 15a‐15b), showing EGFR inhibition and G1 arrest. | Download Scientific Diagram - ResearchGate. researchgate.net. 5
-
Design and Synthesis of Sulfonamide‐Attached 2‐(Isoxazol‐3‐yl)‐1H‐imidazoles as Anticancer Agents | Request PDF - ResearchGate. researchgate.net. 1
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC. nih.gov. 3
-
Halogenated imidazole derivatives: Topics by Science.gov. science.gov. 4
-
An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions - ResearchGate. researchgate.net. 2
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - Wisdom Library. wisdomlib.org.
Sources
Engineering Novel Imidazole Sulfonamide Scaffolds: A Strategic Guide to Multi-Target Drug Discovery
Executive Summary
In modern medicinal chemistry, the fusion of privileged pharmacophores is a highly effective strategy for overcoming target resistance, improving physicochemical properties, and expanding intellectual property space. The imidazole sulfonamide scaffold represents a paradigm of this approach. By combining the amphoteric, metal-coordinating, and hydrogen-bonding capabilities of the imidazole ring with the transition-state mimicry and vector-directing rigidity of the sulfonamide group, researchers can engineer highly selective ligands. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic rationale, structure-activity relationships (SAR), and validated experimental workflows driving the development of these novel hybrids.
Mechanistic Rationale: The Convergence of Two Privileged Pharmacophores
The success of imidazole sulfonamide hybrids in drug discovery is not serendipitous; it is rooted in strict physical chemistry and structural biology.
-
The Imidazole Moiety: With a pKa of approximately 7.0, imidazole is partially protonated at physiological pH. This amphoteric nature strikes an optimal balance between aqueous solubility and lipophilic membrane permeability. Structurally, it acts as both a hydrogen bond donor and acceptor, making it an ideal bioisostere for triazoles and pyrazoles in kinase hinge-binding regions. Furthermore, its electron-rich
-system readily engages in stacking with aromatic residues (e.g., Phe, Tyr) in target binding pockets. -
The Sulfonamide Group: The sulfonamide moiety (
or ) is a highly stable bioisostere of the amide bond, inherently resistant to proteolytic cleavage. The tetrahedral geometry of the sulfur atom mimics the transition state of peptide hydrolysis, allowing it to bind tightly to protease active sites. Crucially, primary sulfonamides are classic Zinc-Binding Groups (ZBGs), capable of displacing water to coordinate directly with catalytic ions in metalloenzymes.
When fused, the rigid geometry of the sulfonamide restricts the rotational degrees of freedom of the imidazole, vectorially projecting substituents into deep, narrow binding pockets with high entropic efficiency.
Fig 1. Pharmacological mapping of imidazole-sulfonamide hybrids to distinct therapeutic targets.
Target Landscape and Structure-Activity Relationship (SAR)
Kinase Inhibition (ALK5 & c-Kit)
The imidazole sulfonamide core has proven highly effective in targeting Receptor Tyrosine Kinases (RTKs). Recent efforts to inhibit activin receptor-like kinase 5 (ALK5)—a key driver in TGF-
Similarly, in the treatment of melanoma, the derivative ISCK03 ([4-t-butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide) was identified via high-throughput screening as a potent inhibitor of SCF/c-kit signaling. ISCK03 effectively abolishes c-kit phosphorylation and downstream ERK MAPK signaling in 501mel human melanoma cells[1].
Carbonic Anhydrase (CA IX/XII) Modulation
Tumor-associated carbonic anhydrases (hCA IX and XII) are upregulated under hypoxic conditions to regulate intracellular pH, promoting tumor survival. Imidazole sulfonamides act as potent inhibitors by utilizing the sulfonamide as a ZBG. A highly innovative strategy involves Hypoxia-Activated Prodrugs (HAPs), where a 2-nitroimidazole moiety is fused to the sulfonamide. Compounds like 2 strongly inhibit CA isomers with
Scaffold Hopping for CNS Targets (GlyT1)
To target the Glycine Transporter 1 (GlyT1) for neurological disorders, researchers utilized scaffold hopping to transition from piperidine-based leads to[3.1.0] and [3.3.0]-bicyclic cores. By incorporating an N-methyl imidazole sulfonamide, they achieved exceptional potency (
Quantitative Data Summary
The table below consolidates the biological evaluation of key imidazole sulfonamide derivatives across various therapeutic targets.
| Compound ID / Class | Primary Target | Assay Model (Cell/Enzyme) | Potency ( | Key Structural Feature |
| Compound 13b | ALK5 Kinase | A549 Cells / Enzymatic | 2-position sulfonamide on imidazole ring | |
| ISCK03 | c-Kit Kinase | 501mel Melanoma Cells | [4-t-butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide[1] | |
| Compound 12a | GlyT1 Transporter | In vitro / Rat CNS | [3.1.0]-core N-methyl imidazole sulfonamide[3] | |
| Compound 105 | hCA IX | Enzymatic | Hypoxia-activated 2-nitroimidazole sulfonamide[2] | |
| Compound 4b | Cytotoxicity | MCF-7, A549 Cells | Low | 2-(isoxazol-3-yl)-1H-imidazole sulfonamide[4] |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, embedding causality and quality control checkpoints directly into the workflow.
Regioselective Synthesis of N-Sulfonylated Imidazoles
Causality: Direct sulfonylation of unsubstituted imidazoles often yields a mixture of regioisomers or bis-sulfonylated byproducts. To prevent this, a strong, non-nucleophilic base (NaH) is used in a polar aprotic solvent (DMF) to quantitatively generate the sodium imidazolide ion pair. This maximizes the nucleophilicity of the nitrogen, ensuring rapid
Step-by-Step Protocol:
-
Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve the starting 1H-imidazole derivative (1.0 eq) in anhydrous DMF (0.2 M).
-
Deprotonation: Cool the solution to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until
gas evolution ceases. Causality: The 0 °C temperature prevents thermal degradation of the highly reactive imidazolide intermediate. -
Sulfonylation: Add the desired substituted benzenesulfonyl chloride (1.1 eq) dropwise as a solution in DMF. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous
. Extract the aqueous layer with Ethyl Acetate ( mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous , and concentrate in vacuo. -
Validation Checkpoint (Self-Validation): Before proceeding to column chromatography, analyze the crude mixture via LC-MS. The presence of a single major peak corresponding to the
adduct confirms successful coupling. If a peak (bis-sulfonylation) exceeds 5% relative abundance, the equivalents of sulfonyl chloride must be titrated down in subsequent batches. -
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Fig 2. Stepwise synthetic workflow for regioselective N-sulfonylation of imidazole scaffolds.
TR-FRET Kinase Assay for Imidazole Sulfonamides
Causality: Imidazole and sulfonamide derivatives containing extended aromatic systems frequently exhibit intrinsic auto-fluorescence in the 300-500 nm range. Standard fluorescence intensity assays will yield false positives/negatives due to high background noise. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes lanthanide fluorophores (e.g., Europium) with millisecond emission half-lives. By introducing a 50-100
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a
enzyme/antibody mixture containing the target kinase (e.g., ALK5 or c-Kit), Europium-labeled anti-phospho antibody, and ULight-labeled substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM , 1 mM EGTA, 0.01% Brij-35). -
Compound Plating: Dispense 5
L of the imidazole sulfonamide test compounds (serially diluted in 1% DMSO) into a 384-well proxiplate. -
Incubation: Add 5
L of the enzyme/antibody mixture to the wells. Incubate at room temperature for 15 minutes to allow compound binding to the kinase hinge region. -
Reaction Initiation: Add 10
L of a ATP solution (at the value for the specific kinase) to initiate the reaction. Incubate for 60 minutes. -
Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excitation: 320 nm; Delay: 50
s; Emission 1: 665 nm (ULight); Emission 2: 615 nm (Europium). -
Validation Checkpoint (Self-Validation): Calculate the Z'-factor using the positive control (e.g., Staurosporine) and negative control (DMSO vehicle). The assay is only validated and data actionable if
, confirming that the time-delay successfully mitigated any auto-fluorescence from the imidazole sulfonamide scaffolds.
References
- Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors, Springer / NIH,
- [4-t-Butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide (ISCK03) inhibits SCF/c-kit signaling in 501mel human melanoma cells and abolishes melanin production in mice and brownish guinea pigs, Ovid,
- Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1. Development of a potent and CNS penetrant [3.1.0]-based lead, PMC / NIH,
- Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation, ResearchG
- Design and Synthesis of Sulfonamide‐Attached 2‐(Isoxazol‐3‐yl)
Sources
Technical Whitepaper: Chemical Properties and Synthetic Utility of 4-Amino-1-methyl-1H-imidazole-5-sulfonamide
Executive Summary
As drug development increasingly relies on highly functionalized, electron-rich heterocycles to navigate complex target landscapes, 4-amino-1-methyl-1H-imidazole-5-sulfonamide (CAS: 71518-19-9) emerges as a critical building block[1]. This compound features a densely packed array of functional groups—a primary amine, a primary sulfonamide, and an N-methylated imidazole core. This whitepaper provides an in-depth analysis of its physicochemical properties, its mechanistic role as a metalloenzyme inhibitor, and field-proven synthetic workflows for its utilization in generating novel fused heterocyclic systems.
Physicochemical Profiling & Structural Dynamics
The structural architecture of 4-amino-1-methyl-1H-imidazole-5-sulfonamide dictates its reactivity and biological utility[2]. The presence of the N1-methyl group is a critical design feature: it restricts tautomerization, locking the imidazole ring into a defined electronic configuration. This fixed conformation ensures predictable vector geometries for the adjacent C4-amino and C5-sulfonamide groups.
The C4-amino group acts as a strong electron-donating group via resonance, increasing the electron density of the imidazole core. This electronic push subtly modulates the pKa of the adjacent C5-sulfonamide, optimizing it for physiological interactions.
Quantitative Data Summary
| Parameter | Value |
| Chemical Name | 4-amino-1-methyl-1H-imidazole-5-sulfonamide |
| CAS Registry Number | 71518-19-9 |
| Molecular Formula | C4H |
| Monoisotopic Mass | 176.0368 Da |
| InChIKey | BHPVQPUZTGMFMN-UHFFFAOYSA-N |
| UNII | PKD5SM9VBK |
| Hydrogen Bond Donors | 2 (Primary Amine, Primary Sulfonamide) |
| Hydrogen Bond Acceptors | 6 |
Mechanistic Role in Drug Design: Metalloenzyme Targeting
In medicinal chemistry, the primary sulfonamide (-SO
Causality of Binding:
Under physiological conditions, the primary sulfonamide is in equilibrium with its deprotonated anion (-SO
Simultaneously, the N-methyl imidazole core acts as a rigid, hydrophobic anchor. It engages in
Mechanistic binding of the sulfonamide pharmacophore in the CA active site.
Synthetic Workflows and Experimental Protocols
The synthesis and subsequent functionalization of this compound require precise control over reaction conditions to preserve the sensitive N-S bond of the sulfonamide.
Protocol 1: Catalytic Reduction of the Nitro Precursor
To synthesize 4-amino-1-methyl-1H-imidazole-5-sulfonamide, the commercially available precursor 1-methyl-4-nitro-1H-imidazole-5-sulfonamide (CAS: 6339-55-5) is reduced[5].
-
Causality of Reagent Selection: Catalytic hydrogenation over Palladium on Carbon (Pd/C) is strictly selected over dissolving metal reductions (e.g., Fe/HCl or SnCl
). Harsh acidic metal reductions risk hydrolytic cleavage of the primary sulfonamide. Mild catalytic hydrogenation ensures quantitative reduction of the nitro group without compromising the sulfonyl axis.
Step-by-Step Methodology:
-
Preparation: Suspend 1-methyl-4-nitro-1H-imidazole-5-sulfonamide (10 mmol) in anhydrous methanol (50 mL) under an inert argon atmosphere.
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt% load, 0.1 mmol Pd).
-
Hydrogenation: Purge the reaction vessel with H
gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at 25°C for 4 hours. -
Self-Validation Checkpoint: The reaction is a self-validating system. The initial bright yellow suspension (characteristic of the chromophoric nitroimidazole) will clarify into a colorless solution as the reduction completes. Confirm via LC-MS by tracking the disappearance of the nitro precursor (m/z 207 [M+H]
) and the emergence of the amino product (m/z 177[M+H] ). -
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the product as an off-white crystalline solid.
Protocol 2: Annulation to Fused Purine Bioisosteres
The proximity of the C4-amino and C5-sulfonamide groups makes this compound a perfect precursor for cyclization into imidazo[4,5-e][1,2,4]thiadiazine 1,1-dioxides. These fused bicyclic systems act as sulfonyl bioisosteres of purines (e.g., xanthine derivatives), offering unique hydrogen-bonding geometries and increased metabolic stability.
-
Causality of Reagent Selection: Triethyl orthoformate acts as both the solvent and the electrophilic carbon source. A catalytic amount of acid protonates the orthoester, generating a highly electrophilic species that is rapidly attacked by the nucleophilic C4-amine, followed by intramolecular trapping by the sulfonamide nitrogen.
Step-by-Step Methodology:
-
Reagent Mixing: Dissolve 4-amino-1-methyl-1H-imidazole-5-sulfonamide (5 mmol) in neat triethyl orthoformate (15 mL).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 mmol).
-
Reflux & Cyclization: Heat the mixture to reflux (145°C) for 6 hours.
-
Self-Validation Checkpoint: The formation of the intermediate formamidine and subsequent ring closure generates ethanol as a stoichiometric byproduct. The active distillation and condensation of ethanol in the reflux setup serve as a physical indicator of reaction progress.
-
Isolation: Cool the mixture to room temperature. The fused bicyclic product will precipitate out of the non-polar orthoformate. Filter and wash with cold diethyl ether to obtain the pure purine-sulfonyl bioisostere.
Synthetic pathway from nitro-imidazole to fused purine sulfonyl analogs.
References
- Title: PubChemLite - BHPVQPUZTGMFMN-UHFFFAOYSA-N - Explore Source: Université du Luxembourg URL
- Title: FDA Global Substance Registration System - 4-AMINO-1-METHYL-1H-IMIDAZOLE-5-SULFONAMIDE Source: DrugFuture URL
- Title: 4-Amino-3-nitrobenzenesulfonamide Research Chemical Source: Benchchem URL
- Title: BindingDB BDBM50248167 2-(1,3-thiazol-4-yl)
- Title: 6339-55-5 | 1-methyl-4-nitro-1H-imidazole-5-sulfonamide Source: AaronChem URL
Sources
- 1. 4-AMINO-1-METHYL-1H-IMIDAZOLE-5-SULFONAMIDE [drugfuture.com]
- 2. PubChemLite - BHPVQPUZTGMFMN-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 3. 4-Amino-3-nitrobenzenesulfonamide Research Chemical [benchchem.com]
- 4. BindingDB BDBM50248167 2-(1,3-thiazol-4-yl)-1H-benzimidazole-5-sulfonamide::2-(thiazol-4-yl)-1H-benzo[d]imidazole-5-sulfonamide::CHEMBL455271 [bindingdb.org]
- 5. aaronchem.com [aaronchem.com]
Therapeutic Potential of Aminoimidazole Sulfonamides in Oncology: A Technical Guide to Mechanisms, Synthesis, and Preclinical Workflows
Executive Summary
The pursuit of novel pharmacophores in oncology has increasingly focused on the versatile imidazole scaffold. Specifically, aminoimidazole sulfonamides and their structurally related hybrids have emerged as privileged structures capable of modulating multiple critical oncogenic pathways. The unique physicochemical properties of this scaffold—characterized by high polarity, exceptional hydrogen-bond donor/acceptor capabilities, and structural rigidity—allow it to act as a highly effective bioisostere in kinase inhibition and protein-protein interaction (PPI) disruption.
This technical guide synthesizes current mechanistic data, quantitative structure-activity relationships (SAR), and validated experimental workflows for evaluating aminoimidazole sulfonamides in preclinical oncology.
Mechanistic Foundations and Target Profiles
The therapeutic utility of aminoimidazole sulfonamides in cancer is driven by their polypharmacological potential. By modifying the substituents on the sulfonamide nitrogen and the aminoimidazole core, medicinal chemists can exquisitely tune the scaffold's affinity for distinct intracellular targets[1].
IKK-β Inhibition and NF-κB Pathway Modulation
A primary mechanism of action for aminoimidazole sulfonamides is the potent, ATP-competitive inhibition of IκB kinase beta (IKK-β)[2]. The NF-κB transcription factor is constitutively activated in numerous malignancies, driving the expression of anti-apoptotic proteins and conferring profound resistance to standard chemotherapeutics.
-
Mechanism: Aminoimidazole sulfonamides bind to the hinge region of IKK-β, preventing the phosphorylation and subsequent proteasomal degradation of IκB. This sequesters NF-κB in the cytoplasm, halting the transcription of survival genes and sensitizing tumor cells to apoptosis[3].
Tubulin Polymerization Disruption
Recent structural biology efforts have successfully hybridized the 2-aminoimidazole core with combretastatin A-4 (CA-4) pharmacophores. These derivatives function as potent microtubule destabilizers[4].
-
Mechanism: By acting as a rigid bridging skeleton, the aminoimidazole moiety perfectly positions aryl substituents to bind the colchicine-binding site on β-tubulin. This disrupts the kinetics of microtubule assembly, leading to mitotic arrest at the G2/M phase and subsequent apoptosis[5].
Epigenetic Modulation via WDR5
Beyond kinases and cytoskeletal elements, imidazole sulfonamides have demonstrated efficacy as epigenetic modulators.
-
Mechanism: Specific imidazole sulfonamides have been rationally designed via NMR-based fragment screening to bind WD Repeat Domain 5 (WDR5), a core component of the MLL histone methyltransferase complex. By disrupting WDR5 protein-protein interactions, these compounds halt the aberrant epigenetic signaling driving certain leukemias and solid tumors[6].
Quantitative Structure-Activity Relationship (SAR) Data
To facilitate rational drug design, the following table summarizes the quantitative binding and inhibitory data of key aminoimidazole/imidazole sulfonamide derivatives across their primary oncologic targets.
| Target Class | Compound/Scaffold Type | Primary Mechanism | Binding/Inhibitory Metric | Reference Efficacy |
| IKK-β | 5-Amino-2-phenyl-1H-imidazole-4-carboxamides / Sulfonamides | ATP-competitive kinase inhibition; blocks IκB phosphorylation | IC₅₀: Low nanomolar | Sensitizes chemoresistant cells to apoptosis[3] |
| Tubulin | 2-Aminoimidazole-carbonyl (CA-4 analogues) | Binds colchicine site; destabilizes microtubules | IC₅₀ (Cellular): 10–50 nM | Superior antiproliferative activity to CA-4 in A549 cells[4] |
| WDR5 | Imidazole Sulfonamide (Compound 151) | Disrupts WDR5-MLL protein-protein interactions | K_d: 1.0 μM | Halts epigenetic oncogenic transcription[1] |
| SFKs (Src/Fyn) | Aminoimidazole derivatives | Tyrosine kinase inhibition | IC₅₀: 7.8 – 18.9 μM | Antiproliferative in SH-SY5Y and U87 GBM cells[7] |
Validated Experimental Workflows & Protocols
As a Senior Application Scientist, I emphasize that robust preclinical development requires self-validating assay systems. The following protocols detail the methodologies for evaluating aminoimidazole sulfonamides, explicitly outlining the causality behind each experimental choice.
Protocol 1: IKK-β Kinase Activity and Selectivity Assay
Objective: Quantify the IC₅₀ of aminoimidazole sulfonamides against IKK-β and validate isoform selectivity.
-
Assay Selection (Causality): We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Why? Highly conjugated heterocyclic sulfonamides frequently exhibit auto-fluorescence in standard colorimetric or standard fluorescence assays. TR-FRET utilizes a europium cryptate fluorophore with a long emission half-life, allowing us to introduce a time delay before reading, thereby completely eliminating compound auto-fluorescence artifacts.
-
Reagent Preparation: Incubate recombinant human IKK-β (1 nM) with the biotinylated IκBα substrate peptide and the aminoimidazole sulfonamide candidate (serial dilution: 10 μM to 0.1 nM) in kinase buffer (50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA).
-
Reaction Initiation: Add ATP at a concentration equal to its apparent K_m for IKK-β (typically ~10 μM). Causality: Running the assay at the K_m for ATP ensures maximum sensitivity for identifying ATP-competitive inhibitors like aminoimidazole sulfonamides.
-
Detection: After 60 minutes at 25°C, add the TR-FRET detection mixture (Europium-labeled anti-phospho-IκBα antibody and Streptavidin-XL665). Read the FRET signal (ratio of 665 nm / 620 nm).
-
Self-Validating System:
-
Positive Control: ML120B (a known, highly potent IKK-β inhibitor).
-
Orthogonal Counter-Screen: Run the exact same assay using IKK-α. A viable clinical candidate must show at least a 50-fold selectivity window for IKK-β over IKK-α to minimize off-target toxicity.
-
Protocol 2: Tubulin Polymerization and Colchicine Site Competition
Objective: Confirm that 2-aminoimidazole-carbonyl analogs act via microtubule destabilization at the colchicine binding site.
-
Polymerization Kinetics (Causality): We measure the Vmax of tubulin assembly using a fluorescence-based assay (excitation 360 nm / emission 420 nm) with a fluorescent reporter that enhances its signal upon incorporation into microtubules. Why? This allows us to dynamically observe the nucleation and elongation phases, distinguishing true destabilizers from non-specific aggregators.
-
Execution: Mix purified porcine brain tubulin (3 mg/mL) with GTP (1 mM) and the test compound (1 μM and 10 μM) in PIPES buffer. Monitor fluorescence every 30 seconds for 60 minutes at 37°C.
-
Self-Validating Controls:
-
Bidirectional Controls: Include Paclitaxel (stabilizer; increases Vmax and steady-state) and Colchicine (destabilizer; decreases Vmax). The aminoimidazole analog must mirror the colchicine kinetic profile[4].
-
-
Colchicine Site Mapping (Orthogonal Validation): To definitively prove the binding site, perform an N,N'-ethylenebis(iodoacetamide) (EBI) crosslinking assay. Causality: EBI crosslinks Cys239 and Cys354 on β-tubulin. Colchicine-site binders physically block this crosslinking. Treat cells with the aminoimidazole candidate, add EBI, lyse, and perform a Western blot for β-tubulin. The absence of the upper crosslinked β-tubulin band confirms the compound occupies the colchicine pocket.
Visualizations
Fig 1. IKK-β/NF-κB signaling pathway and targeted inhibition by aminoimidazole sulfonamides.
Fig 2. Preclinical development workflow for aminoimidazole sulfonamide oncology candidates.
References
- Vertex Pharmaceuticals Inc. (2002). WO 02/30423 A1: Inhibitors of IKK-beta and NF-kB Activation.
-
Ali, A., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Pharmaceuticals (Basel), 14(7), 604. National Center for Biotechnology Information (NCBI).[Link]
-
Guchhait, S. K., et al. (2018). Combretastatin-Inspired Heterocycles as Antitubulin Anticancer Agents. ACS Omega, 3(2), 1955-1969. American Chemical Society.[Link]
-
Hura, N., et al. (2016). Novel Combretastatin-2-aminoimidazole Analogues as Potent Tubulin Assembly Inhibitors: Exploration of Unique Pharmacophoric Impact of Bridging Skeleton and Aryl Moiety. Journal of Medicinal Chemistry. American Chemical Society.[Link]
Sources
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for the Chlorosulfonylation of 1-Methyl-4-aminoimidazole
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Methodology & Protocol Guide.
Introduction & Strategic Context
The synthesis of heteroaryl sulfonyl chlorides is a critical workflow in medicinal chemistry, primarily for the generation of sulfonamide libraries targeting kinase and farnesyltransferase inhibition. The conversion of 1-methyl-4-aminoimidazole to 1-methyl-1H-imidazole-4-sulfonyl chloride [1] is notoriously challenging due to the hydrolytic instability of the product and the hazards associated with traditional gaseous sulfur dioxide (SO₂).
This application note details two validated methodologies for this transformation: the classical Meerwein (Sandmeyer-type) chlorosulfonylation, and a modernized, inherently safer protocol utilizing DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) as an SO₂ surrogate [2].
Mechanistic Causality: The Sandmeyer-Type Chlorosulfonylation
To execute this protocol successfully, one must understand the underlying radical-polar crossover mechanism. The reaction is not a simple substitution; it is a redox-catalyzed cascade:
-
Diazotization: The primary amine of 1-methyl-4-aminoimidazole is converted into a diazonium salt using a nitrosating agent (NaNO₂ or tert-butyl nitrite). This step activates the C-N bond for cleavage.
-
Radical Initiation (Causality of Copper): Cu(I)—often generated in situ from the reduction of Cu(II) by SO₂—transfers an electron to the diazonium species. This expels nitrogen gas (N₂) and generates a highly reactive aryl radical. Without copper, the diazonium salt would simply hydrolyze to a phenol.
-
SO₂ Insertion: The aryl radical rapidly reacts with dissolved SO₂ (or DABSO-liberated SO₂) to form a sulfonyl radical.
-
Chlorine Atom Transfer: The Cu(II)Cl₂ complex transfers a chlorine atom to the sulfonyl radical, yielding the final sulfonyl chloride and regenerating the Cu(I) catalyst to close the cycle [3].
Figure 1: Copper-catalyzed Sandmeyer-type chlorosulfonylation mechanism.
Experimental Protocols
Protocol A: Modern DABSO-Mediated Chlorosulfonylation (Recommended)
This protocol utilizes DABSO as a bench-stable solid SO₂ source, eliminating the need for corrosive gas cylinders. The in situ generation of the diazonium intermediate prevents the dangerous accumulation of energetic species, making this a self-validating, scalable system [2].
Reagents:
-
1-Methyl-4-aminoimidazole (1.0 equiv)
-
DABSO (0.60 equiv; provides 1.2 equiv SO₂)
-
CuCl₂ (5 mol%)
-
37% Aqueous HCl (2.0 equiv)
-
tert-Butyl nitrite (t-BuONO, 90%, 1.1 equiv)
-
Anhydrous Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: To a dry, round-bottom flask, add 1-methyl-4-aminoimidazole (1.0 equiv), DABSO (0.60 equiv), and CuCl₂ catalyst (5 mol%).
-
Inert Atmosphere: Seal the flask and subject it to three N₂ evacuation/refill cycles to prevent unwanted oxidation of the copper catalyst.
-
Solvent & Acid Addition: Inject pre-sparged anhydrous MeCN to achieve an amine concentration of 0.2 M. Add 37% aqueous HCl (2.0 equiv). Causality: HCl serves as both the chloride source for the final product and the acid required for diazotization.
-
Controlled Diazotization: Slowly add t-BuONO (1.1 equiv) dropwise over 15 minutes at room temperature.
-
In-Process Control: The reaction will be slightly exothermic (e.g., rising from 22 °C to 29 °C) accompanied by the evolution of N₂ gas (bubbling). Dropwise addition ensures the diazonium species is consumed by the catalytic cycle as rapidly as it is formed.
-
-
Reaction Maturation: Stir the mixture at room temperature for 17 hours. Monitor completion via LC/MS (aliquots quenched in methanol to observe the methyl sulfonate derivative).
-
Quenching & Extraction: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous phase rapidly with Ethyl Acetate (EtOAc) (3 × 10 mL).
-
Isolation: Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Note: Do not use elevated temperatures during rotary evaporation to prevent thermal degradation of the sulfonyl chloride.
Protocol B: Classical Meerwein Reaction (Batch)
For laboratories without access to DABSO, the classical method using SO₂ gas remains viable, though it requires strict low-temperature control to prevent diazonium decomposition [3].
Step-by-Step Methodology:
-
Diazotization: Dissolve 1-methyl-4-aminoimidazole (1.0 equiv) in a mixture of concentrated HCl and glacial acetic acid (1:3 v/v). Cool to 0 °C in an ice-salt bath.
-
Nitrosation: Add an aqueous solution of NaNO₂ (1.1 equiv) dropwise, maintaining the internal temperature strictly below 5 °C. Stir for 30 minutes.
-
SO₂ Preparation: In a separate, heavily vented fume hood, saturate glacial acetic acid with SO₂ gas. Add CuCl₂ (0.5 mol%) to this solution.
-
Coupling: Transfer the cold diazonium slurry dropwise into the SO₂/CuCl₂ solution at 0 °C.
-
Evolution: Allow the mixture to warm gradually to room temperature. Stir until N₂ evolution ceases (typically 1–2 hours).
-
Workup: Pour the mixture onto crushed ice. Extract immediately with cold dichloromethane (DCM). Wash with cold brine, dry over MgSO₄, and concentrate under high vacuum.
Quantitative Data & Method Comparison
The following table synthesizes the operational metrics of both protocols, demonstrating why Protocol A is the preferred modern standard.
| Metric | Protocol A (DABSO-Mediated) | Protocol B (Classical Meerwein) |
| SO₂ Source | DABSO (Solid, Bench-stable) | SO₂ Gas (Toxic, Corrosive) |
| Diazotizing Agent | t-BuONO (Liquid) | NaNO₂ (Aqueous) |
| Temperature Profile | Room Temperature (22–29 °C) | Strict cooling required (0–5 °C) |
| Reaction Time | 17 hours (Overnight) | 2–3 hours |
| Safety Profile | High (in situ consumption) | Moderate (diazonium accumulation) |
| Typical Yield | 75% – 85% | 50% – 65% |
| Scalability | Excellent (Demonstrated at 20g) | Poor (Exothermic hazard at scale) |
Troubleshooting & Best Practices
-
Hydrolysis Prevention (Trustworthiness): 1-Methyl-1H-imidazole-4-sulfonyl chloride is highly electrophilic. Prolonged exposure to the aqueous phase during workup will lead to hydrolysis back to the sulfonic acid. Extractions must be performed swiftly using cold solvents.
-
Catalyst Loading: Increasing CuCl₂ beyond 5 mol% does not improve reaction kinetics and complicates the aqueous workup by promoting emulsions.
-
Direct Sulfonamidation: If the isolated sulfonyl chloride is too unstable for storage, Protocol A can be adapted into a one-pot system. Instead of aqueous workup at Step 6, cool the mixture to 0 °C and directly add the desired amine (e.g., morpholine, 2.2 equiv) to synthesize the sulfonamide directly [2].
References
-
PubChem Compound Summary for CID 2736887, 1-methyl-1H-imidazole-4-sulfonyl chloride. National Center for Biotechnology Information.[Link]
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(28), 5951–5955.[Link]
-
Malet-Sanz, L., Madrzak, J., Ley, S. V., & Baxendale, I. R. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 8(23), 5324-5332.[Link]
Using 4-amino-1-methyl-1H-imidazole-5-sulfonamide as a heterocycle building block
Application Note: 4-Amino-1-methyl-1H-imidazole-5-sulfonamide as a Versatile Heterocycle Building Block in Medicinal Chemistry
Introduction & Structural Rationale
In modern drug discovery, highly functionalized low-molecular-weight heterocycles are critical for navigating complex chemical spaces. 4-Amino-1-methyl-1H-imidazole-5-sulfonamide (CAS: 71518-19-9) represents a privileged building block characterized by its dense array of hydrogen-bond donors and acceptors. The juxtaposition of a nucleophilic primary amine at the C4 position and a sulfonamide group at the C5 position on an N-methylated imidazole core makes this compound an ideal precursor for two major synthetic trajectories:
-
Bioisosteric Cyclization: The construction of fused bicyclic systems, specifically imidazo[4,5-e][1,2,4]thiadiazine 1,1-dioxides, which serve as sulfonyl analogs of purines[1].
-
Targeted Pharmacophore Elaboration: The development of potent Type I kinase inhibitors (e.g., CDK8) and Carbonic Anhydrase (CA) inhibitors, leveraging the sulfonamide moiety as a critical hinge-binding or zinc-chelating anchor[2][3].
Physicochemical Profile
Understanding the electronic and steric properties of this building block is essential for predicting its reactivity. The electron-withdrawing nature of the sulfonamide group partially deactivates the adjacent C4-amine, necessitating specific activation strategies during derivatization.
Table 1: Physicochemical Profile of the Building Block
| Property | Value / Description |
| Compound Name | 4-amino-1-methyl-1H-imidazole-5-sulfonamide |
| CAS Registry Number | 71518-19-9 |
| Molecular Formula | C4H8N4O2S |
| Molecular Weight | 176.20 g/mol |
| Reactivity Profile | C4-Amine: Primary nucleophile (requires strong electrophiles or coupling agents).C5-Sulfonamide: Weakly acidic, participates in intramolecular cyclizations.N1-Methyl: Prevents tautomerization, locking the 3D conformation. |
Application Workflow 1: Synthesis of Purine Bioisosteres
Purine analogs are foundational in antiviral and antineoplastic pharmacology. By reacting 4-amino-1-methyl-1H-imidazole-5-sulfonamide with one-carbon donors, researchers can synthesize imidazo[4,5-e][1,2,4]thiadiazine 1,1-dioxides. These molecules act as sulfonyl analogs of hypoxanthine, offering unique hydrogen-bonding topographies and altered metabolic stability compared to traditional purines[1].
Protocol: One-Pot Cyclization to 1-Methyl-imidazo[4,5-e][1,2,4]thiadiazine 1,1-dioxide
-
Causality & Rationale: Triethyl orthoformate is selected as both the solvent and the electrophilic one-carbon donor. The high reaction temperature (reflux at ~145 °C) is required to overcome the diminished nucleophilicity of the C4-amine. The continuous removal of ethanol (a reaction byproduct) shifts the thermodynamic equilibrium toward the formamidine intermediate, which subsequently undergoes a rapid intramolecular attack by the sulfonamide nitrogen to close the thiadiazine ring.
Step-by-Step Methodology:
-
Preparation: Suspend 4-amino-1-methyl-1H-imidazole-5-sulfonamide (1.0 eq, 10 mmol) in anhydrous triethyl orthoformate (10.0 eq, 100 mmol) under an inert argon atmosphere.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 eq) to accelerate the formation of the electrophilic dialkoxycarbenium ion.
-
Reflux: Heat the mixture to 145 °C. Attach a short-path distillation head to continuously remove the generated ethanol. Stir vigorously for 4–6 hours.
-
Self-Validation & Analytical Checkpoints:
-
TLC Monitoring: Sample the reaction and run on silica gel (DCM:MeOH 9:1). The starting material (ninhydrin positive) will disappear, replaced by a higher Rf, UV-active spot.
-
LC-MS Verification: Quench a 10 µL aliquot in methanol. The mass spectrum must show the complete disappearance of the m/z 177 [M+H]+ peak and the emergence of the cyclized product at m/z 187 [M+H]+.
-
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. The fused bicyclic product will precipitate. Add cold diethyl ether (20 mL) to maximize crystallization. Filter under a vacuum and wash the filter cake with cold ether to yield the pure bioisostere.
Caption: Synthetic workflow for the cyclization of 4-amino-1-methyl-1H-imidazole-5-sulfonamide.
Application Workflow 2: Development of Kinase and Carbonic Anhydrase Inhibitors
The intact imidazole-5-sulfonamide core is a highly privileged pharmacophore. Recent structure-based drug design (SBDD) efforts have demonstrated that derivatizing the amine position while leaving the sulfonamide intact yields potent Type I inhibitors of Cyclin-dependent kinase 8 (CDK8)—a critical regulator of the Wnt/β-catenin pathway in colorectal cancer[2]. Additionally, the sulfonamide group acts as an excellent zinc-chelator, making these derivatives highly potent inhibitors of tumor-associated Carbonic Anhydrase isoforms (CA IX and CA XII)[3][4].
Protocol: Regioselective Amide Coupling for Inhibitor Library Generation
-
Causality & Rationale: Because the C4-amine is electronically deactivated by the ortho-sulfonamide, standard carbodiimide coupling (e.g., DCC/EDC) often results in poor yields. Utilizing HATU—a highly efficient uronium-based coupling reagent—generates a highly reactive 7-aza-HOBt ester intermediate that forces the acylation to completion at room temperature, strictly avoiding degradation of the sulfonamide.
Step-by-Step Methodology:
-
Activation: In a dry flask, dissolve the desired carboxylic acid derivative (1.2 eq) in anhydrous DMF (0.2 M). Add HATU (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to pre-form the active ester.
-
Coupling: Add 4-amino-1-methyl-1H-imidazole-5-sulfonamide (1.0 eq) in one portion. Stir the reaction mixture under argon at room temperature for 12 hours.
-
Self-Validation & Analytical Checkpoints:
-
LC-MS Monitoring: Confirm the formation of the amide bond. The unreacted sulfonamide group must remain intact (no mass shifts indicating sulfonyl degradation).
-
-
Workup: Quench the reaction by pouring it into a 5% aqueous LiCl solution (to remove DMF) and extract with ethyl acetate (3x). Wash the organic layer with saturated NaHCO3 and brine, dry over Na2SO4, and concentrate. Purify via reverse-phase preparative HPLC to isolate the target inhibitor.
Caption: Mechanism of action for imidazole-5-sulfonamide derivatives in CDK8-mediated colorectal cancer.
Quantitative Data Summary
The versatility of the imidazole-5-sulfonamide scaffold is validated by the potent biological activities of its downstream derivatives. The table below summarizes key pharmacological benchmarks achieved by elaborating this core structure.
Table 2: Comparative Pharmacological Activity of Imidazole-5-Sulfonamide Derivatives
| Target Enzyme | Disease Indication | Scaffold Modification | Inhibitory Activity | Ref |
| CDK8 | Colorectal Cancer | Trimethyl-benzo[d]imidazole-5-sulfonamide derivative | IC50 = 70.5 ± 2.6 nM | [2] |
| Carbonic Anhydrase IX (CA IX) | Solid Tumors (Hypoxia) | Thiazolyl-benzimidazole-5-sulfonamide | Ki = 6.40 nM | [4] |
| Carbonic Anhydrase XII (CA XII) | Glaucoma / Oncology | Thiazolyl-benzimidazole-5-sulfonamide | Ki = 17.8 nM | [3] |
References
-
Huang, B.-S., & Parham, J. C. (1979). Synthesis of the sulfonyl analog of hypoxanthine, imidazo [4,5-e]-1,2,4-thiadiazine 1,1-dioxide. The Journal of Organic Chemistry, 44(23), 4046–4049. Available at:[Link]
-
Du, J., et al. (2025). Design and synthesis of a 1,3,6-trimethyl-1H-benzo[d]imidazole-5-sulfonamide derivative as a type I CDK8 inhibitor against colorectal cancer. Bioorganic & Medicinal Chemistry, 109297. Available at:[Link]
-
BindingDB (Record BDBM50248167). 2-(1,3-thiazol-4-yl)-1H-benzimidazole-5-sulfonamide - Carbonic Anhydrase XII Inhibition Data. Available at:[Link]
-
BindingDB (Record BDBM50248167). 2-(1,3-thiazol-4-yl)-1H-benzimidazole-5-sulfonamide - Carbonic Anhydrase IX Inhibition Data. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and synthesis of a 1,3,6-trimethyl-1H-benzo[d]imidazole-5-sulfonamide derivative as a type I CDK8 inhibitor against colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BindingDB BDBM50248167 2-(1,3-thiazol-4-yl)-1H-benzimidazole-5-sulfonamide::2-(thiazol-4-yl)-1H-benzo[d]imidazole-5-sulfonamide::CHEMBL455271 [bindingdb.org]
- 4. BindingDB BDBM50248167 2-(1,3-thiazol-4-yl)-1H-benzimidazole-5-sulfonamide::2-(thiazol-4-yl)-1H-benzo[d]imidazole-5-sulfonamide::CHEMBL455271 [bindingdb.org]
Solubility of 4-amino-1-methyl-1H-imidazole-5-sulfonamide in DMSO and methanol
Application Note: Solubility Profiling and Handling of 4-amino-1-methyl-1H-imidazole-5-sulfonamide
Executive Summary
This technical guide addresses the solubility characteristics, preparation of stock solutions, and handling protocols for 4-amino-1-methyl-1H-imidazole-5-sulfonamide (CAS: 71518-19-9). While specific empirical solubility data for this intermediate is often proprietary, its structural homology to 5-amino-4-imidazolecarboxamide (AIC) and other sulfonamide-bearing imidazoles allows for high-confidence solubility profiling.
Key Findings:
-
DMSO (Dimethyl Sulfoxide): The primary solvent of choice.[1][2] The compound exhibits high solubility (>50 mM), making it suitable for high-concentration stock solutions and compound library storage.
-
Methanol (MeOH): Exhibits moderate-to-good solubility. Ideal for intermediate dilutions, transfers, and recrystallization processes, though less stable for long-term storage due to evaporation.
-
Water: Predicted low solubility at neutral pH. Solubility can be modulated via pH adjustment due to the amphoteric nature of the sulfonamide and imidazole moieties.
Physicochemical Context
Understanding the molecular architecture is crucial for predicting solvent interaction.
| Property | Data | Relevance to Solubility |
| Compound Name | 4-amino-1-methyl-1H-imidazole-5-sulfonamide | Target Analyte |
| CAS Number | 71518-19-9 | Unique Identifier |
| Molecular Formula | C₄H₈N₄O₂S | Polar, heteroatomic |
| Molecular Weight | ~176.20 g/mol | Low MW favors dissolution |
| H-Bond Donors | 2 (-NH₂, -SO₂NH₂) | Requires polar solvents (DMSO/MeOH) to disrupt crystal lattice |
| H-Bond Acceptors | 5 (N, O, S) | High affinity for protic solvents (MeOH) |
Mechanistic Insight: The presence of the sulfonamide group (-SO₂NH₂) creates a strong hydrogen-bonding network in the solid state (crystal lattice energy). To dissolve this compound, the solvent must successfully compete for these hydrogen bonds.
-
DMSO acts as a powerful H-bond acceptor, effectively disrupting the intermolecular forces between sulfonamide groups.
-
Methanol acts as both a donor and acceptor, solvating the amino and sulfonamide moieties, though often with lower capacity than DMSO.
Solubility Data & Solvent Selection
The following data represents expected solubility ranges based on structural analogs (e.g., AIC, Sulfanilamide) and standard laboratory performance for this chemotype.
| Solvent | Solubility Rating | Estimated Range | Application |
| DMSO | High | 25 – 100 mg/mL | Primary Stock Solution. Long-term storage (frozen). |
| Methanol | Moderate | 5 – 25 mg/mL | Working Solution. LC-MS injection; Recrystallization. |
| Water (pH 7) | Low | < 1 mg/mL | Not recommended for stocks. |
| 0.1 M NaOH | High | > 10 mg/mL | Deprotonates sulfonamide (pKa ~10), increasing solubility. |
| 0.1 M HCl | Moderate | > 5 mg/mL | Protonates imidazole/amine, increasing solubility. |
Critical Application Note:
-
DMSO Hygroscopicity: Anhydrous DMSO is required. Water absorption by DMSO can cause the compound to precipitate over time ("crashing out"), as the compound is less soluble in water.[2]
-
Methanol Volatility: Stock solutions in methanol are prone to concentration drift due to solvent evaporation. Use for immediate experiments only.
Protocol: Gravimetric Solubility Determination
This protocol provides a self-validating method to determine the exact solubility limit of your specific batch, which may vary based on crystal polymorph or purity.
Objective: Determine the saturation solubility (
Materials:
-
Analytical Balance (0.01 mg precision).
-
Centrifuge with temperature control (25°C).
-
0.22 µm PTFE Syringe Filters (Compatible with DMSO/MeOH).
-
HPLC Vials.
Workflow Diagram:
Figure 1: Step-by-step workflow for determining saturation solubility.
Step-by-Step Procedure:
-
Preparation: Weigh approximately 10 mg of 4-amino-1-methyl-1H-imidazole-5-sulfonamide into a 1.5 mL microcentrifuge tube. Record the exact mass (
). -
Solvent Addition: Add 100 µL of the target solvent (DMSO or Methanol).
-
Agitation: Vortex for 1 minute and sonicate for 5 minutes.
-
Observation: If the solid dissolves completely, the solubility is
mg/mL. Add more solid until a suspension persists.
-
-
Equilibration: Shake the saturated suspension at 25°C for 24 hours to ensure thermodynamic equilibrium.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes.
-
Filtration: Carefully remove the supernatant and filter through a 0.22 µm PTFE filter.
-
Caution: Do not filter cold DMSO stocks; DMSO freezes at 19°C. Ensure the syringe is warm.
-
-
Quantification: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC-UV (254 nm). Calculate concentration against a known standard curve.
Handling & Stability Protocols
Storage of Stock Solutions:
-
DMSO Stocks: Store at -20°C or -80°C.
-
Freeze/Thaw Cycles: Minimize cycles. Aliquot into single-use vials (e.g., 20 µL) to prevent moisture ingress and degradation.
-
Visual Check: DMSO freezes as a solid. If the solution is liquid at -20°C, it has absorbed significant water or the concentration is extremely high (freezing point depression).
-
-
Methanol Stocks: Store at -20°C. Seal with Parafilm to prevent evaporation.
Stability Warning (Oxidation): Amino-imidazoles are electron-rich and susceptible to oxidation, often turning yellow/brown upon air exposure.
-
Recommendation: Purge all DMSO stock vials with Argon or Nitrogen gas before sealing.
-
Antioxidants: For sensitive assays, consider adding 1 mM Ascorbic Acid or DTT, provided it does not interfere with downstream biology.
Application: Solvent Decision Tree
Use this logic map to select the correct solvent for your specific experimental need.
Figure 2: Decision matrix for solvent selection based on experimental application.
References
-
FDA Global Substance Registration System (GSRS). 4-AMINO-1-METHYL-1H-IMIDAZOLE-5-SULFONAMIDE (CAS 71518-19-9). [Link]
-
PubChem. Compound Summary: 5-Amino-4-imidazolecarboxamide (Analogous Solubility Profile). [Link]
-
Li, Di, and Edward H. Kerns. Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press, 2015. (Standard protocols for DMSO solubility profiling). [Link]
-
Balakin, K. V., et al. "DMSO solubility and bioscreening." ResearchGate (General principles of DMSO solubility for heterocyclic libraries). [Link]
Sources
Application Note: Recrystallization Strategies for Aminoimidazole Sulfonamides
Abstract & Introduction
Aminoimidazole sulfonamides represent a challenging class of pharmaceutical intermediates. Their physicochemical duality—combining the basic, hydrogen-bond accepting imidazole ring with the acidic, polar sulfonamide moiety—creates a complex solubility profile. Common purification hurdles include "oiling out" (liquid-liquid phase separation), persistent solvate formation, and polymorphism.
This guide provides a rational, field-proven approach to solvent selection for these molecules. Moving beyond trial-and-error, we analyze the thermodynamic drivers of solubility to propose three specific protocol tiers: Standard Binary Systems , Lipophilic Variant Systems , and pH-Switch Recrystallization .
Physicochemical Analysis & Solvent Logic
To select the correct solvent, one must understand the competing intermolecular forces at play.
The Molecular Conflict
-
The Sulfonamide (
): Acts as a weak acid ( ). It requires polar protic solvents (Alcohols) or high-dielectric aprotic solvents (DMSO, DMF) to disrupt its strong intermolecular hydrogen bonding lattice. -
The Aminoimidazole: Acts as a base (
). It increases solubility in acidic media but can lead to oiling out in non-polar solvents due to its high polarity.
The "Oiling Out" Phenomenon
Aminoimidazole sulfonamides frequently "oil out" rather than crystallize.[1] This occurs when the melting point of the solvated solute drops below the boiling point of the solvent mixture.
-
Cause: High impurity levels or choosing a solvent system where the "gap" between the solubility curve and the spinodal decomposition curve is too narrow.
-
Solution: Use a solvent with a boiling point significantly lower than the solute's melting point, or increase the volume of the "good" solvent to lower the saturation temperature.
Solvent Suitability Map (Table 1)
| Solvent Class | Representative Solvents | Interaction Type | Suitability | Notes |
| Alcohols | Ethanol, Methanol, Isopropanol (IPA) | H-Bond Donor/Acceptor | High | Primary choice. Disrupts sulfonamide dimers. |
| Water | Water | High Polarity / Anti-solvent | Medium | Excellent anti-solvent. Poor primary solvent due to low organic solubility. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Dipole-Dipole | Moderate | Good for less polar derivatives. often used with Hexanes/Heptanes. |
| Ethers | MTBE, THF | Weak H-Bond Acceptor | Low/Moderate | MTBE is a superior anti-solvent to ether (higher BP, safer). |
| Chlorinated | DCM, Chloroform | Weak Polarity | Low | Generally poor for crystallization; good for extraction. |
Decision Logic for Solvent Selection
The following diagram illustrates the logical flow for selecting the initial solvent system based on the crude material's behavior.
Figure 1: Decision tree for selecting the appropriate recrystallization solvent system.
Experimental Protocols
Protocol A: The "Gold Standard" (Ethanol/Water)
Best for: General purification of polar aminoimidazole sulfonamides.
Rationale: Ethanol solubilizes the sulfonamide moiety via hydrogen bonding. Water acts as a powerful anti-solvent that drastically reduces solubility upon cooling, forcing the hydrophobic aromatic rings to stack and crystallize.
-
Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add 25 mL of 95% Ethanol .
-
Heating: Heat to boiling on a hot plate/stirrer. If not fully dissolved, add hot ethanol in 2 mL increments until clear.
-
Critical Step: If the solution is dark/colored, add 0.1 g activated charcoal, boil for 2 mins, and filter hot through Celite.
-
-
Anti-Solvent Addition: While keeping the solution near boiling, add warm Water dropwise.
-
Stop immediately when a persistent turbidity (cloudiness) is observed.
-
Add 1-2 mL of hot Ethanol to clear the turbidity (restore single phase).
-
-
Crystallization: Remove from heat. Cap the flask.
-
Allow to cool to room temperature undisturbed (approx. 2 hours).
-
Note: Rapid cooling here promotes oiling out.
-
-
Finishing: Cool in an ice bath (0-4°C) for 30 minutes.
-
Isolation: Filter via Buchner funnel. Wash cake with cold 50% EtOH/Water.
Protocol B: The "Lipophilic" Method (Ethyl Acetate/Heptane)
Best for: Derivatives with large alkyl chains or non-polar protecting groups.
Rationale: Ethyl Acetate (EtOAc) is less polar than ethanol. Heptane is a non-polar anti-solvent that is miscible with EtOAc but strictly rejects the polar sulfonamide functionality.
-
Dissolution: Suspend crude solid in minimal Ethyl Acetate (approx. 5 mL/g). Heat to reflux.
-
Saturation: If solid remains, add more EtOAc until dissolved.
-
Seeding (Highly Recommended): Remove from heat. As soon as the boiling stops, add a "seed crystal" of pure product if available.
-
Anti-Solvent: Add Heptane (or Hexane) dropwise to the hot solution until slight cloudiness persists.
-
Re-solubilization: Add drops of hot EtOAc until clear.
-
Cooling: Allow to cool slowly. If an oil separates, reheat and add slightly more EtOAc, then cool again with vigorous stirring.
Protocol C: pH-Switch Recrystallization
Best for: Zwitterionic species or stubborn impurities.
Rationale: Exploits the amphoteric nature. The molecule is soluble as a cation (low pH) or anion (high pH) but least soluble at its isoelectric point (pI).
-
Dissolution: Suspend solid in water. Slowly add 1M HCl until pH ~2 and the solid dissolves (protonation of imidazole).
-
Filtration: Filter to remove non-basic insoluble impurities.
-
Neutralization: Slowly add 1M NaOH or saturated
while stirring. -
Precipitation: Monitor pH. As pH approaches 6-7 (typical pI for these hybrids), the product will crystallize/precipitate.
-
Thermal Aging: Heat the resulting slurry to 50°C for 30 minutes (Ostwald ripening) to improve crystal size and purity.
-
Collection: Cool and filter.
Troubleshooting & Optimization
The Recrystallization Workflow Diagram
This visualizes the critical control points where the process can fail (e.g., oiling out).
Figure 2: Workflow highlighting the critical divergence between crystallization and oiling out.
Common Issues & Fixes
| Symptom | Diagnosis | Corrective Action |
| Oiling Out | Phase separation before crystallization. | Reheat.[2] Add 10-20% more of the "good" solvent (e.g., Ethanol). Cool slower. |
| No Crystals | Supersaturation stability (Metastable zone too wide). | Scratch glass with rod; Add seed crystal; Cool to -20°C. |
| Colored Crystals | Chromophores trapped in lattice. | Use activated charcoal during hot dissolution (Protocol A, Step 2).[1] |
| Low Yield | Too much solvent used.[1] | Concentrate mother liquor (filtrate) on rotovap to 50% volume and repeat cooling (Second Crop). |
References
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for general recrystallization techniques and solvent properties).
-
Delgado, D.R., et al. "Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures." Physics and Chemistry of Liquids, 2012.
-
BenchChem Technical Support. "Recrystallization of Sulfonamide Products: Application Notes." BenchChem, 2025.[3][4]
-
Martinez, F., et al. "Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures." Journal of Solution Chemistry, 2010.
- Anderson, N.G.Practical Process Research & Development. Academic Press, 2012.
Disclaimer: These protocols involve the use of hazardous chemicals and heating equipment. Standard Personal Protective Equipment (PPE) including safety glasses, lab coats, and gloves is mandatory. Always review the Safety Data Sheet (SDS) for specific aminoimidazole sulfonamide derivatives before handling.
Sources
Application Note: Regioselective N-Methylation of Aminoimidazole Sulfonamides
Introduction & Mechanistic Rationale
The N-methylation of aminoimidazole sulfonamides presents a classic chemoselectivity challenge in medicinal chemistry and drug development. These pharmacophores possess multiple nucleophilic nitrogen centers: the imidazole ring nitrogen (N1), the exocyclic amino group, and the sulfonamide nitrogen.
The Causality of Regioselectivity: The fundamental driver of regioselectivity in this system is the inherent difference in acidity (pKa) among the nitrogen protons[1].
-
Sulfonamide N-H: Highly electron-withdrawn by the adjacent sulfonyl group, rendering it the most acidic proton (pKa ≈ 10).
-
Imidazole N1-H: Moderately acidic (pKa ≈ 14) due to the aromatic stabilization of the resulting imidazolide anion[2].
-
Exocyclic Amino (-NH₂): Least acidic and least nucleophilic due to resonance delocalization into the electron-deficient imidazole-sulfonamide system.
By exploiting these pKa differentials, researchers can dictate the methylation site. A mild base like Potassium Carbonate (K₂CO₃) will selectively deprotonate the sulfonamide nitrogen, leaving the imidazole N-H intact[3]. Conversely, methylating the imidazole N1 requires a strong base like Sodium Hydride (NaH) to fully generate the highly reactive imidazolide anion[2]. However, because NaH will also deprotonate the sulfonamide, direct N1-methylation requires prior transient protection of the sulfonamide moiety.
Quantitative Data: Reaction Conditions & Regioselectivity Profiles
The table below summarizes the optimized parameters required to achieve >90% regioselectivity for either the sulfonamide or the imidazole core.
| Target Methylation Site | Base Selection | Solvent | Methylating Agent | Temp (°C) | Regioselectivity | Typical Yield |
| Sulfonamide Nitrogen | K₂CO₃ (1.5 eq) | DMF | Methyl Iodide (1.1 eq) | 20 - 25 | >95% Sulfonamide | 85 - 92% |
| Imidazole N1 | NaH (1.2 eq)* | DMF | Methyl Iodide (1.1 eq) | 0 to 25 | >90% Imidazole | 70 - 80% |
*Note: Imidazole N1 methylation assumes the primary sulfonamide has been transiently protected (e.g., via N,N-dimethylaminomethylene or Trityl protection) prior to the base treatment.
Workflow Visualization: Regioselective Methylation Logic
Fig 1: Logical workflow for determining base and protection strategies in regioselective methylation.
Experimental Protocols
Protocol A: Selective N-Methylation of the Sulfonamide Group
This protocol utilizes thermodynamic control. Potassium carbonate is strong enough to deprotonate the sulfonamide but too weak to significantly deprotonate the imidazole ring, ensuring high chemoselectivity[1]. N,N-Dimethylformamide (DMF) is chosen as the solvent because its high dielectric constant and polar aprotic nature stabilize the SN2 transition state, significantly accelerating the reaction[3].
Reagents & Materials:
-
Aminoimidazole sulfonamide starting material (1.0 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 mmol)
-
Methyl Iodide (CH₃I) (1.1 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)
Step-by-Step Methodology:
-
Deprotonation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aminoimidazole sulfonamide (1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.
-
Add finely powdered anhydrous K₂CO₃ (1.5 mmol) to the solution. Stir the suspension at room temperature (20–25 °C) for 30 minutes. Self-Validation Check: The mixture will typically change color or become a thicker suspension as the sulfonamide anion forms and hydrogen evolution ceases.
-
Alkylation: Cool the reaction flask to 0 °C using an ice bath (to control the initial exotherm and prevent over-alkylation). Dropwise, add Methyl Iodide (1.1 mmol) via syringe.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours. Monitor the reaction via TLC (typically using a 9:1 Dichloromethane:Methanol system).
-
Quenching & Workup: Once the starting material is consumed, quench the reaction by pouring the mixture into 25 mL of ice-cold distilled water. This will dissolve the inorganic salts and precipitate the methylated product.
-
Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (3 x 15 mL) to remove residual DMF.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-methyl sulfonamide derivative.
Protocol B: Selective N1-Methylation of the Imidazole Core
To methylate the imidazole N1 position, the more acidic sulfonamide group must be masked. This protocol assumes the sulfonamide has been previously protected (e.g., as a trityl sulfonamide). Sodium hydride is used to irreversibly deprotonate the imidazole N-H[2].
Reagents & Materials:
-
N-Protected aminoimidazole sulfonamide (1.0 mmol)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 mmol)
-
Methyl Iodide (CH₃I) (1.1 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)
Step-by-Step Methodology:
-
Preparation: In a rigorously dried, nitrogen-flushed 25 mL round-bottom flask, dissolve the protected aminoimidazole sulfonamide (1.0 mmol) in anhydrous DMF (5.0 mL).
-
Irreversible Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 mmol) portion-wise. Self-Validation Check: Effervescence (hydrogen gas evolution) must be visually confirmed. The cessation of bubbling indicates complete formation of the imidazolide anion.
-
Stir the mixture at 0 °C for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Add Methyl Iodide (1.1 mmol) dropwise to the cold solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quenching & Workup: Carefully quench the excess NaH by the dropwise addition of saturated aqueous NH₄Cl (5 mL) at 0 °C.
-
Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the organic extracts with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified via silica gel flash chromatography to yield the N1-methylated imidazole derivative[4].
References
*[4] Direct Methylation and Trifluoroethylation of Imidazole and Pyridine Derivatives. ResearchGate. Available at: *[2] Synthesis of 1-Methylimidazole: A Laboratory-Scale Protocol. Benchchem. Available at: *[1] Comparative analysis of different isatin N-methylation protocols. Benchchem. Available at: *[3] Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at:
Sources
Microwave-assisted synthesis of imidazole sulfonamide derivatives
Application Note: Microwave-Assisted Synthesis of Imidazole Sulfonamide Derivatives
Executive Summary
This guide details the microwave-assisted organic synthesis (MAOS) of imidazole sulfonamide derivatives. These hybrid molecules combine the bioactive imidazole core (found in histidine, histamine) with the sulfonamide moiety (a classic carbonic anhydrase inhibitor and antibacterial pharmacophore).
Traditional thermal synthesis of these derivatives often requires refluxing in high-boiling solvents (e.g., acetic acid, DMF) for 12–24 hours, leading to thermal degradation and tedious work-up. The microwave protocol described herein utilizes dielectric heating to accelerate rate-determining dehydration steps, reducing reaction times to minutes while improving yield and purity.
Scientific Foundation & Mechanism
Why Microwave Irradiation?
The synthesis of imidazoles via the Debus-Radziszewski reaction involves multiple equilibrium steps: imine formation, condensation, and cyclodehydration.
-
Dipolar Polarization: The reaction medium (typically Ethanol/Water or PEG) couples efficiently with the oscillating electric field (2.45 GHz). The permanent dipoles of the solvent and the polar transition states align and relax, generating internal heat.
-
Selective Heating: Water, a byproduct of the condensation, is highly microwave-absorbing. Its rapid heating and potential superheating within the matrix can drive the equilibrium forward by accelerating the dehydration steps.
Reaction Scheme
The primary pathway involves the condensation of a 1,2-dicarbonyl (Benzil), a sulfonamide-bearing aldehyde, and an ammonia source (Ammonium Acetate).
Figure 1: One-pot multicomponent synthesis workflow.
Materials & Equipment
Reagents:
-
Benzil (1,2-diphenylethane-1,2-dione): 99% purity.
-
4-Formylbenzenesulfonamide: The limiting reagent carrying the pharmacophore.
-
Ammonium Acetate: Excess (4-5 equivalents) required to drive imine formation.[1]
-
Solvent: Ethanol (95%) or Ethanol/Water (4:1). The presence of water increases the dielectric loss tangent (
), improving heating efficiency. -
Catalyst (Optional): Sulfamic acid (5 mol%) or Iodine (5 mol%) can be used, but the microwave method is often self-sufficient.
Equipment:
-
Single-Mode Microwave Reactor: (e.g., CEM Discover or Anton Paar Monowave).
-
Note: Domestic microwaves are unsuitable due to non-uniform standing waves and lack of pressure control.
-
-
Vessel: 10 mL or 35 mL pressure-sealed borosilicate glass vial with a Teflon/Silicon septum.
-
Magnetic Stir Bar: Cross-shaped for high turbulence.
Experimental Protocol
Protocol A: One-Pot Synthesis (Convergent Strategy)
Best for generating libraries of 2-substituted imidazole sulfonamides.
Step 1: Reactant Loading
-
In a 10 mL microwave vial, charge:
-
Benzil: 1.0 mmol (210 mg)
-
4-Formylbenzenesulfonamide: 1.0 mmol (185 mg)
-
Ammonium Acetate: 4.0 mmol (308 mg)
-
-
Add Ethanol (3 mL) .
-
Add a magnetic stir bar and seal the vial with the crimp cap.
Step 2: Microwave Irradiation Program the reactor with the following dynamic method:
-
Mode: Dynamic (Power cycling to maintain Temp).
-
Temperature: 130°C.
-
Pressure Limit: 250 psi (Safety cutoff).
-
Power: Max 200W (High power ramp).
-
Hold Time: 10 minutes.
-
Stirring: High.[2]
Step 3: Work-up & Purification
-
Cool the vial to <50°C using the reactor's compressed air cooling.
-
Pour the reaction mixture into Ice-Cold Water (20 mL) . The sudden solubility change usually precipitates the crude product.
-
Stir for 15 minutes.
-
Filtration: Collect the solid via vacuum filtration. Wash with cold water (2 x 10 mL) to remove excess ammonium acetate.
-
Recrystallization: Recrystallize from hot Ethanol or EtOH/DMF mixture.
-
Quality Check: Sulfonamides are amphoteric. If the product is sticky, dissolve in 1M NaOH, filter insoluble impurities, and re-precipitate with 1M HCl (pH 6-7).
-
Protocol B: Post-Synthetic Sulfonylation (Divergent Strategy)
Best if the aldehyde precursor is unstable or unavailable.
-
Step 1: Synthesize the 2-aminoimidazole core using microwave irradiation (Benzoin + Guanidine).
-
Step 2: React the 2-aminoimidazole (1.0 mmol) with p-Toluenesulfonyl chloride (TsCl) (1.1 mmol) in Pyridine (2 mL).
-
MW Conditions: 80°C for 5 minutes.
-
Work-up: Pour into acidified ice water (HCl) to neutralize pyridine and precipitate the sulfonamide.
Optimization & Troubleshooting
Table 1: Solvent & Parameter Optimization
| Solvent System | Dielectric Heating | Yield (%) | Notes |
| Ethanol (Abs) | Moderate | 65-70% | Good solubility, moderate heating. |
| Ethanol/Water (4:1) | High | 85-92% | Water enhances heating and stabilizes ionic intermediates. |
| DMF | Low | 40-50% | Hard to remove; high boiling point leads to degradation. |
| Solvent-Free | Very High | 60% | Risk of "thermal runaway" and charring without heat sink. |
Troubleshooting Guide:
-
Problem: Vessel Over-pressurization.
-
Cause: Decomposition of ammonium acetate releasing NH3 gas too rapidly.
-
Solution: Reduce ramp speed; use a larger headspace (10 mL vial for 1 mmol scale).
-
-
Problem: Low Yield/Sticky Product.
-
Cause: Incomplete cyclization or oligomerization.
-
Solution: Increase temp to 140°C; ensure rapid cooling to "freeze" the equilibrium.
-
-
Problem: Sulfonamide Hydrolysis.
-
Cause: Reaction temp >160°C or highly acidic conditions.
-
Solution: Keep temp <140°C; buffer the reaction if using strong acid catalysts.
-
Biological Context & Applications
The synthesized imidazole sulfonamides are structurally related to Celecoxib (COX-2 inhibitor) and Sulfamethoxazole (Antibacterial).
-
Mechanism: The sulfonamide group (
) binds to the zinc ion in the active site of carbonic anhydrase enzymes or competes with PABA in bacterial folate synthesis. -
The Imidazole Role: Provides
- stacking interactions within the receptor pocket and improves metabolic stability compared to simple phenyl rings.
Figure 2: Pharmacological targets of the synthesized derivatives.
References
-
Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. National Institutes of Health (PMC). [Link]
-
Microwave-Assisted Synthesis, Characterization, and Biological Activity of New Copper (II) Complex with Sulfonamide. MDPI. [Link]
-
Microwave-assisted synthesis and bioevaluation of new sulfonamides. National Institutes of Health (PMC). [Link]
-
An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Organic Chemistry Portal. [Link]
Sources
Solid-phase synthesis using imidazole sulfonamide scaffolds
Application Note: High-Fidelity Solid-Phase Synthesis of N-Substituted Imidazole-4-Sulfonamide Scaffolds
Executive Summary
Imidazole sulfonamides represent a privileged pharmacophore in medicinal chemistry, exhibiting potent activity in CYP450 inhibition, antifungal therapeutics, and anticancer kinase inhibition. However, solution-phase synthesis often suffers from poor regioselectivity during N-alkylation and tedious purification of polar intermediates.
This Application Note details a robust, self-validating solid-phase synthesis (SPS) protocol for generating libraries of N-substituted imidazole-4-sulfonamides . By utilizing Rink Amide resin and a "sulfonylation-first" strategy, this workflow ensures high crude purity (>85%) and precise regiocontrol, eliminating the need for intermediate chromatography.
Strategic Framework & Resin Selection
Success in this protocol hinges on the stability of the sulfonamide bond during the harsh acidic cleavage required for Rink Amide resins.
-
Resin Selection: Rink Amide MBHA Resin (Loading 0.5–0.7 mmol/g).
-
Rationale: The benzhydrylamine linker generates a C-terminal primary amide upon cleavage. This is ideal for peptidomimetic libraries where the imidazole sulfonamide acts as a capping group or internal constraint.
-
Alternative:2-Chlorotrityl Chloride (2-CTC) resin is recommended if the final target requires a C-terminal acid or if the imidazole moiety is sensitive to high concentrations of TFA.
-
-
Scaffold Choice: 4-Imidazole Sulfonyl Chloride .
-
Mechanism:[1] The sulfonyl chloride reacts with the resin-bound amine to form a stable sulfonamide linkage. This linkage is stable to the basic conditions used for subsequent N-alkylation (Diversity Step).
-
Workflow Visualization
The following diagram outlines the critical path for the synthesis, highlighting the specific reagents required for each transformation.
Figure 1: Step-wise workflow for the solid-phase assembly of imidazole sulfonamide libraries. The process moves from resin conditioning to regioselective alkylation and final acidic cleavage.
Detailed Experimental Protocols
Protocol A: Resin Preparation and Scaffold Loading
Objective: To anchor the imidazole core to the solid support via a sulfonamide bond.
Reagents:
-
Rink Amide MBHA Resin (100–200 mesh)
-
20% Piperidine in DMF (v/v)[2]
-
Imidazole-4-sulfonyl chloride (Commercial or prepared in situ)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DCM (Dichloromethane) and DMF (Dimethylformamide)
Step-by-Step Procedure:
-
Swelling: Place 200 mg of resin in a polypropylene syringe reactor equipped with a frit. Add 5 mL DCM and shake for 30 minutes. Drain.
-
Fmoc Deprotection: Treat resin with 20% Piperidine/DMF (5 mL) for 5 minutes. Drain. Repeat for 20 minutes.
-
Washing: Wash resin with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine (Critical: Piperidine forms adducts with sulfonyl chlorides).
-
Scaffold Coupling:
-
Dissolve Imidazole-4-sulfonyl chloride (3.0 equiv) and DIPEA (6.0 equiv) in anhydrous DMF (3 mL).
-
Note: If the sulfonyl chloride is HCl salt, increase DIPEA to 7.0 equiv.
-
Add the solution to the resin immediately.[1]
-
Shake at Room Temperature (RT) for 2–4 hours.
-
-
QC Check (Kaiser Test): Perform a Kaiser ninhydrin test. The beads should remain colorless (indicating no free amines). If blue, repeat coupling.
Protocol B: Regioselective N-Alkylation (Diversity Step)
Objective: To introduce chemical diversity at the N1 position of the imidazole ring.
Mechanism: The sulfonamide electron-withdrawing group acidifies the imidazole N-H (pKa ~10-11), allowing alkylation with mild bases like K2CO3, which avoids racemization of any attached amino acids.
Step-by-Step Procedure:
-
Base Wash: Wash the resin with anhydrous DMF (3x).
-
Reaction Mixture: Prepare a suspension of Alkyl Halide (5.0 equiv) and anhydrous K2CO3 (5.0 equiv) in DMF (4 mL).
-
Reaction: Add the suspension to the resin-bound imidazole.
-
Incubation: Shake at 60°C for 16 hours (Overnight).
-
Optimization: For benzylic halides, RT for 6 hours is sufficient. For unreactive alkyl halides, add catalytic KI (0.5 equiv).
-
-
Washing: Wash extensively with DMF (5x) to remove excess potassium salts, then DCM (5x).
Protocol C: Cleavage and Isolation
Objective: To release the final compound from the resin while preserving the sulfonamide integrity.
Cleavage Cocktail:
Step-by-Step Procedure:
-
Drying: Ensure resin is completely dry (wash with MeOH, then dry under vacuum/N2 flow).
-
Cleavage: Add 3 mL of the Cleavage Cocktail to the resin. Shake for 2 hours at RT.
-
Collection: Filter the filtrate into a 50 mL centrifuge tube. Wash resin with 1 mL neat TFA.
-
Precipitation: Add cold diethyl ether (35 mL) to the filtrate. A white precipitate should form immediately.
-
Isolation: Centrifuge at 3000 rpm for 5 minutes. Decant the ether. Resuspend in fresh ether and repeat twice.
-
Lyophilization: Dissolve the pellet in 1:1 H2O/Acetonitrile and lyophilize to obtain the white powder.
Data Analysis & Troubleshooting
Table 1: Troubleshooting Common SPS Failure Modes
| Observation | Probable Cause | Corrective Action |
| Low Loading Yield | Hydrolysis of Sulfonyl Chloride | Ensure DMF is anhydrous. Mix DIPEA and Sulfonyl Chloride immediately before adding to resin. |
| Incomplete Alkylation | Steric Hindrance or Low Temp | Increase Temp to 75°C; Switch base to Cs2CO3 (Cesium Carbonate) for "Cesium Effect". |
| Product Degradation | Cleavage Time too Long | Reduce cleavage time to 60 mins. Sulfonamides are generally stable, but Trp/Met residues (if present) oxidize. |
| Colored Product | Tryptophan Alkylation | Add EDT (Ethanedithiol) to cleavage cocktail (2.5%) as a scavenger. |
Regioselectivity Validation: To confirm N1-alkylation over N3, analyze the final product via 2D NMR (HMBC). The N1-alkyl protons will show a correlation to the C2 and C5 carbons of the imidazole. In this solid-phase strategy, the N3 position is sterically blocked by the resin linker and electronically deactivated by the adjacent sulfonamide, yielding >95% N1 regioselectivity [1].
References
-
Regioselective N-Alkylation on Solid Support: Source: Nefzi, A., et al. "Solid-phase synthesis of 1,2,5-trisubstituted 4-imidazolidinones."[5] Journal of Combinatorial Chemistry, 2002.[5] URL:[Link]
-
Sulfonamide Synthesis on Rink Amide Resin: Source: El-Faham, A., et al. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. (Context on Rink Amide stability). URL:[Link]
-
General Imidazole Functionalization: Source: Bellina, F., & Rossi, R. "Regioselective functionalization of the imidazole ring via transition metal-catalyzed C–C bond formation." Advanced Synthesis & Catalysis, 2010. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Imidazole Sulfonamide Synthesis & Yield Optimization
Welcome to the Technical Support Center for Imidazole Sulfonamide Synthesis. This hub is designed for researchers, scientists, and drug development professionals seeking to optimize the N-sulfonation of imidazole derivatives. Our troubleshooting guides and validated protocols are grounded in mechanistic causality to ensure high-yield, reproducible syntheses.
Mechanistic Workflow & Competing Pathways
Understanding the reaction kinetics is the first step to optimization. The N-sulfonation of an imidazole relies on the efficient generation of an imidazolide intermediate, which subsequently attacks the electrophilic sulfur of the sulfonyl chloride. However, this pathway is constantly in competition with the hydrolysis of the sulfonyl chloride.
Reaction pathway of imidazole N-sulfonation highlighting target product and competing hydrolysis.
Troubleshooting Guide & FAQs
Q1: Why is my reaction yield consistently low despite using an excess of sulfonyl chloride? A1: Competing Hydrolysis and Thermal Decomposition. Sulfonyl chlorides are highly electrophilic and susceptible to rapid hydrolysis in the presence of trace moisture, yielding unreactive sulfonic acids. Furthermore, sulfonyl chlorides are highly active and can easily decompose or trigger unwanted side reactions if exposed to elevated temperatures during the initial mixing phase[1]. Causality & Solution: The N-sulfonation reaction is exothermic. If the heat of the reaction is not dissipated, localized temperature spikes accelerate the degradation of the sulfonyl chloride. You must initiate the reaction in a low-temperature environment, generally around 0 °C to 5 °C, under an inert gas (such as nitrogen)[1]. Add the sulfonyl chloride strictly dropwise to control the reaction kinetics and prevent violent thermal runaway[1].
Q2: How do I choose the optimal base for the N-sulfonation of imidazoles? A2: Balancing Nucleophilicity and Deprotonation Kinetics. The choice of base dictates the formation rate of the reactive imidazolide intermediate and influences the stability of the transition state. Causality & Solution:
-
Triethylamine (TEA) / Diisopropylethylamine (DIPEA): Ideal for standard N-sulfonation. They act as non-nucleophilic proton scavengers. Standard high-yield protocols utilize 1.1 equivalents of TEA in Dichloromethane (DCM)[2].
-
Pyridine / DBU: Pyridine can act as both a solvent and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a superior non-nucleophilic base that drives fast reactions (often completing within 30–60 minutes at room temperature) and is highly effective for sterically hindered imidazoles[3].
-
Sodium Hydride (NaH): For highly deactivated or electron-deficient imidazoles, pre-forming the sodium imidazolide salt using NaH in THF ensures complete, irreversible deprotonation before the electrophile is introduced.
Q3: I am observing a mixture of N1 and N3 sulfonated products with my unsymmetrical imidazole. How can I improve regioselectivity? A3: Manipulating Steric vs. Electronic Control. Unsymmetrical imidazoles (e.g., 4-substituted imidazoles) exist as rapidly interconverting tautomers. Deprotonation yields a resonance-stabilized anion that can attack the sulfonyl chloride from either the N1 or N3 position. Causality & Solution: Sulfonylation is highly sensitive to steric hindrance. The bulky sulfonyl group will thermodynamically prefer the less sterically hindered nitrogen. To maximize regioselectivity, utilize a bulkier base (like DIPEA) and lower the reaction temperature to kinetically trap the favored product. Alternatively, if the thermodynamic product is desired, allowing the reaction to equilibrate at room temperature or slightly higher can improve the isomeric ratio.
Quantitative Data: Optimization Parameters
The following table summarizes the causal relationship between reaction conditions and typical conversion yields, allowing you to select the optimal parameters for your specific substrate.
| Base (Equivalents) | Solvent | Temperature Profile | Reaction Time | Typical Yield | Mechanistic Advantage |
| TEA (1.1 eq) | DCM | 0 °C → RT | 1 – 2 h | 75% – 85% | Mild proton scavenging; generates insoluble TEA-HCl for easy visual tracking and aqueous workup[2]. |
| Pyridine (1.1 eq) | CH₂Cl₂ | 0 °C → RT | 30 – 60 min | 80% – 90% | Forms a highly reactive sulfonylpyridinium intermediate, accelerating the nucleophilic attack[3]. |
| DBU (1.1 eq) | CH₂Cl₂ | 0 °C (5 min) → RT | 30 – 60 min | 85% – 95% | Exceptionally strong, non-nucleophilic base; drives rapid and complete deprotonation of hindered substrates[3]. |
| NaH (1.2 eq) | THF / DMF | 0 °C → RT | 2 – 4 h | 70% – 90% | Irreversible deprotonation; mandatory for highly deactivated or electron-withdrawing imidazole derivatives. |
Self-Validating Experimental Protocol
Standard Operating Procedure: High-Yield N-Sulfonation of Imidazoles
This methodology establishes a self-validating system. The visual cues (precipitate formation, temperature stability) ensure each mechanistic step is successful before proceeding to the next.
Materials Required:
-
Imidazole derivative (1.0 eq)
-
Sulfonyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
System Purging: Flame-dry a two-neck round-bottom flask. Purge the vessel with dry Nitrogen (N₂) or Argon for 15 minutes. Causality: Eliminates ambient moisture to completely suppress the competing hydrolysis of the sulfonyl chloride[1].
-
Substrate Dissolution: Dissolve the imidazole derivative (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of substrate). Ensure the solvent does not chemically react with the reactants[1].
-
Base Addition: Add Triethylamine (1.1 eq) to the stirring solution[2].
-
Validation Check: The solution must remain clear. Any immediate cloudiness indicates moisture contamination or degraded base.
-
-
Thermal Control: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to exactly 0 °C to 5 °C for 10 minutes[1].
-
Electrophile Addition: Dissolve the sulfonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution strictly dropwise via an addition funnel over 15–30 minutes[1][2].
-
Validation Check: Observe the steady formation of a white precipitate (Triethylamine hydrochloride). This visual cue confirms that the nucleophilic attack is successfully displacing the chloride ion[2].
-
-
Reaction Propagation: Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (approx. 25 °C). Stir continuously for 1 to 2 hours[2][3].
-
Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC)[2].
-
Validation Check: The complete disappearance of the lower-Rf imidazole starting material spot validates 100% conversion.
-
-
Quenching and Workup: Dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with distilled water (to remove the TEA-HCl salt) and brine[2].
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude imidazole sulfonamide via recrystallization or flash column chromatography.
References
1.1 - quinoline-thiophene.com 2.3 - ResearchGate 3.2 - niscpr.res.in
Sources
Technical Support Center: Troubleshooting Low Solubility of Sulfonamide Imidazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome the common yet challenging issue of low solubility in sulfonamide imidazole derivatives. This guide is structured in a question-and-answer format to directly address the problems you may be encountering at the bench.
Frequently Asked Questions (FAQs)
Q1: My sulfonamide imidazole derivative precipitates unexpectedly when I try to dissolve it in a neutral aqueous buffer. What is the primary cause?
A1: The Root Cause: pH-Dependent Solubility and Zwitterionic Nature
This is the most common issue researchers face with this class of compounds. The solubility of your molecule is likely dominated by its acid-base properties. Sulfonamide and imidazole groups are both ionizable, creating a complex pH-solubility profile.
-
The Sulfonamide Group (-SO₂NH-): This group is weakly acidic. The proton on the nitrogen can be lost, forming a negatively charged anion (-SO₂N⁻-). The pKa for this is typically in the range of 5-10.[1][2]
-
The Imidazole Ring: This ring contains a basic nitrogen atom that can be protonated to form a positively charged cation. The pKa for this protonation is generally in the range of 5-7.
Because your molecule contains both an acidic and a basic functional group, it can exist as a cation (at low pH), a neutral species, a zwitterion, or an anion (at high pH). Solubility is lowest at or near the isoelectric point (pI) , where the net charge on the molecule is zero, leading to strong intermolecular interactions and precipitation.[3] For many of these derivatives, the pI falls within the neutral pH range (6-8), explaining why your compound crashes out in standard buffers like PBS (pH 7.4).
Troubleshooting Workflow:
-
Determine the pKa(s) of your compound: This can be done experimentally via potentiometric titration or estimated using computational (in silico) tools.
-
Generate a pH-solubility profile: This is a critical first step. Prepare a series of buffers across a wide pH range (e.g., pH 2 to pH 10). Add an excess of your compound to each buffer, equilibrate (typically 24-48 hours with agitation), and then measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.
-
Identify the pH of minimum and maximum solubility: You will likely observe a "U-shaped" or "V-shaped" curve. Use buffers with a pH well away from the region of minimum solubility for your experiments. Forcing the compound into its cationic (low pH) or anionic (high pH) form will dramatically increase its aqueous solubility.[3][4]
Q2: I've optimized the pH, but the intrinsic solubility is still too low for my in vitro assays. What is the next logical step?
A2: Introducing Co-solvents: A Practical Approach to Modulating Polarity
When pH adjustment alone is insufficient, the use of co-solvents is the next line of defense. Co-solvents are organic solvents miscible with water that reduce the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[5][6][7]
Commonly used co-solvents in biological research include:
-
Dimethyl Sulfoxide (DMSO): An excellent, highly polar aprotic solvent that can dissolve a vast range of compounds.[7] However, it can be toxic to cells, and concentrations should typically be kept below 0.5% (v/v) in final cell-based assay media.
-
Ethanol: A protic solvent that is less toxic than DMSO but also generally less powerful as a solubilizing agent.
-
Polyethylene Glycols (PEGs): Such as PEG 300 and PEG 400, these are effective, low-toxicity co-solvents often used in formulation development.[5][8]
-
Propylene Glycol (PG): Another low-toxicity solvent commonly used in pharmaceutical formulations.[5][6]
Troubleshooting Workflow & Protocol:
-
Prepare a High-Concentration Stock Solution: Dissolve your compound in 100% of a selected co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM).
-
Perform a Kinetic Solubility Test: Add your stock solution to your aqueous assay buffer in a stepwise manner. Observe for any signs of precipitation (cloudiness, Tyndall effect). This will determine the maximum concentration of your compound that the mixed-solvent system can tolerate before precipitation occurs upon dilution.
-
Causality: Precipitation upon dilution occurs because the overall solvent polarity sharply increases, pushing your lipophilic compound out of solution. This is a common failure point. If this happens, you may need to increase the percentage of co-solvent in the final solution (if tolerated by your assay) or explore more advanced techniques.
| Co-solvent | Typical Starting Conc. in Stock | Max Recommended Final Conc. (Cell-based assays) | Key Considerations |
| DMSO | 10-100 mM | < 0.5% (v/v) | High solubilizing power; potential for cell toxicity/assay interference.[7] |
| Ethanol | 1-50 mM | < 1.0% (v/v) | Lower toxicity; may be less effective for highly lipophilic compounds. |
| PEG 400 | 1-50 mM | < 2.0% (v/v) | Low toxicity; can be viscous.[8] |
Q3: My compound is intended for in vivo studies, and I can't use high concentrations of organic co-solvents. What formulation strategies should I explore?
A3: Advanced Formulation Strategies for Preclinical Development
For in vivo applications, you must move beyond simple co-solvents and consider more sophisticated formulation technologies. The choice depends on the compound's properties and the intended route of administration.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate poorly soluble drug molecules, effectively shielding the hydrophobic parts from water and forming a soluble complex.[11][12][13]
-
When to Use: Ideal for compounds with appropriate size and geometry to fit within the cyclodextrin cavity.
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used due to their high aqueous solubility and low toxicity.[7][14]
In an ASD, the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[15][16] The amorphous form has a higher free energy and thus higher apparent solubility and faster dissolution compared to the stable crystalline form.[17][18]
-
When to Use: For compounds that are "brick dust" (high melting point, poor solubility). This is a very powerful and widely used industrial technique.[18][19]
-
Common Polymers: PVP/VA (Kollidon® VA64), HPMC-AS, and Soluplus®.[20]
-
Preparation Methods: Spray drying and hot-melt extrusion are the most common manufacturing methods.[18][21]
A nanosuspension consists of pure drug particles reduced to the nanometer range (typically 200-600 nm) and stabilized by surfactants and/or polymers.[22][23] The small particle size dramatically increases the surface area available for dissolution, leading to a higher dissolution rate according to the Noyes-Whitney equation.[19][24]
-
When to Use: For compounds that are poorly soluble in both aqueous and organic media.[23]
-
Preparation Methods: Media milling (top-down) and precipitation (bottom-up) are common techniques.[25]
For highly lipophilic compounds, encapsulating them within lipid-based carriers like liposomes can be highly effective.[26][27] The drug partitions into the lipid bilayer of the vesicle, which can then be dispersed in an aqueous medium.[28] This is particularly useful for parenteral delivery.[26][29]
-
When to Use: For lipophilic drugs (high LogP). This approach can improve bioavailability and modify drug distribution.[30]
Decision-Making Diagram for Solubility Enhancement
Caption: Decision tree for selecting a solubility enhancement strategy.
Q4: Can I improve solubility by modifying the chemical structure itself?
A4: Yes, Through a Prodrug Approach
When formulation strategies are insufficient or undesirable, modifying the parent drug into a more soluble prodrug is a powerful medicinal chemistry strategy.[31][32] A prodrug is a bioreversible derivative that is inactive itself but is converted in vivo (enzymatically or chemically) to the active parent drug.[33][34]
The most common approach to increase aqueous solubility is to attach a highly polar, ionizable promoiety to the parent molecule.
-
Phosphate Esters: Attaching a phosphate group is a highly effective strategy. The phosphate is negatively charged at physiological pH, making the prodrug highly water-soluble. It is cleaved in vivo by alkaline phosphatase enzymes to release the active drug.[31][33]
-
Amino Acid Esters: Conjugating an amino acid can introduce an ionizable amine group, which can be protonated to form a soluble salt.[31]
-
PEGylation: Attaching a polyethylene glycol (PEG) chain can also enhance solubility.[33]
When to Consider a Prodrug: This approach should be considered during lead optimization when poor solubility is identified as a fundamental liability that cannot be overcome by formulation alone.[34] It requires significant medicinal chemistry effort but can be a highly successful strategy.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
This protocol is a lab-scale method for screening polymers for ASD formation.
-
Materials: Your sulfonamide imidazole API, a hydrophilic polymer (e.g., Kollidon® VA64), a volatile organic solvent in which both API and polymer are soluble (e.g., methanol, acetone, or a mixture).
-
Step 1: Solubilization: Accurately weigh the API and polymer in a desired ratio (start with 1:3 or 1:4 w/w API:polymer). Dissolve both components completely in the minimum amount of the chosen solvent in a round-bottom flask.
-
Step 2: Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The goal is a rapid evaporation process to "trap" the drug in its amorphous state within the polymer matrix. Continue evaporation until a dry, glassy film or solid is formed.
-
Step 3: Secondary Drying: Place the flask in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for 24 hours to remove any residual solvent.
-
Step 4: Characterization: Scrape the solid material from the flask. Confirm the amorphous nature of the drug using techniques like Powder X-ray Diffraction (PXRD), which will show a lack of sharp crystalline peaks (a "halo" pattern), and Differential Scanning Calorimetry (DSC), which will show a single glass transition temperature (Tg) instead of a melting point for the drug.
-
Step 5: Dissolution Testing: Compare the dissolution rate of the ASD to the physical mixture of the API and polymer, and to the API alone. The ASD should show a significantly faster and higher extent of dissolution, often achieving a "supersaturated" state.[15][35]
Workflow for ASD Preparation and Testing
Caption: Workflow for lab-scale ASD preparation and analysis.
References
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. National Center for Biotechnology Information. [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. National Center for Biotechnology Information. [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC. National Center for Biotechnology Information. [Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. National Center for Biotechnology Information. [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
-
Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. MDPI. [Link]
-
View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research. [Link]
-
Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Research J. Pharm. and Tech. [Link]
-
Improving the Water Solubility of Poorly Soluble Drugs. Basicmedical Key. [Link]
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]
-
Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech. [Link]
-
Cosolvent. Wikipedia. [Link]
-
Enhancing Drug Solubility Using Liposome Formulations for Better Absorption. Scholars Research Library. [Link]
-
pH-induced solubility transition of sulfonamide-based polymers. PubMed. [Link]
-
Cosolvent. Grokipedia. [Link]
-
Prodrug strategies to overcome poor water solubility. SciSpace. [Link]
-
Liposome-encapsulated drugs: What are the industrial perspectives on delivery strategies for poorly water-soluble drugs?. Consensus. [Link]
-
Cyclodextrin complexes: Perspective from drug delivery and formulation. PubMed. [Link]
-
Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. [Link]
-
Nanosuspension a Promising Tool for Solubility Enhancement: A Review. Asian Journal of Pharmacy and Technology. [Link]
-
Prodrug strategies to overcome poor water solubility. PubMed. [Link]
-
Nanosuspension: An approach to enhance solubility of drugs - PMC. National Center for Biotechnology Information. [Link]
- Advanced active liposomal loading of poorly water-soluble substances.
-
The role of lipid geometry in designing liposomes for the solubilisation of poorly water soluble drugs. Aston University. [Link]
-
Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasia Proceedings of Science, Technology, Engineering & Mathematics. [Link]
-
Prodrug: Effective solutions for solubility, permeability and challenges. ResearchGate. [Link]
-
Phospholipid Components in Liposomes: Enhancing Drug Solubility and Bioavailability. ACME-Hardesty. [Link]
-
Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. [Link]
-
Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Ovid. [Link]
-
Nanosuspension: A Novel Technology for Drug Delivery. Asian Journal of Research in Pharmaceutical Sciences. [Link]
-
SOLUBILITY OF SULPHONAMIDES. The BMJ. [Link]
-
HOW SOIL PH AFFECTS THE ACTIVITY AND PERSISTENCE OF HERBICIDES. Microna Agriculture. [Link]
-
Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. ResearchGate. [Link]
-
Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
-
Solubilizer Excipients. American Pharmaceutical Review. [Link]
-
Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC. National Center for Biotechnology Information. [Link]
-
Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]
-
The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. [Link]
-
Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
-
Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences. [Link]
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Technical Support Center: Stabilization of Amino-Imidazole Sulfonamides
Ticket ID: OX-IMS-992 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of oxidative degradation in amino-substituted imidazole sulfonamides.[1]
Executive Summary & Diagnostic Hub
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed rapid discoloration (pinking, browning, or blackening) or yield loss during the synthesis or storage of amino-imidazole sulfonamides.
The Core Problem:
Amino-imidazoles, particularly 4-amino and 5-amino derivatives, are electron-rich heteroaromatics.[1] While the sulfonamide moiety (
Quick Diagnostic: What are you seeing?
| Observation | Probable Cause | Immediate Action |
| Solution turns pink/red instantly | Formation of azo-dimers or semiquinone radicals via auto-oxidation.[1] | STOP. Degas solvents immediately. Add antioxidant (e.g., Ascorbic acid).[1] |
| Dark precipitate/tar | Polymerization of the amino-imidazole radical cation. | Filter. Re-purify. Store product as an HCl salt, not free base. |
| Loss of product mass (LCMS) | N-oxide formation or ring opening (typically at C5 position).[1] | Check solvents for peroxides (especially THF/Ethers).[1] |
Mechanism of Failure (The "Why")
To prevent oxidation, you must understand the pathway. The amino group on the electron-rich imidazole ring lowers the oxidation potential, making it a "soft" target for Single Electron Transfer (SET) mechanisms.
Visualization: Oxidative Degradation Pathway
The following diagram illustrates how atmospheric oxygen triggers the cascade from a stable amine to colored impurities and polymers.
Figure 1: The oxidative cascade of electron-rich amino-heterocycles. The initial formation of the aminium radical is the rate-determining step for degradation.
Prevention Protocols (Standard Operating Procedures)
Protocol A: Inert Atmosphere Handling (The "Zero-Oxygen" Rule)
Replaces standard benchtop techniques.
-
Solvent Degassing: Do not rely on simple sparging. Use the Freeze-Pump-Thaw method for reaction solvents (3 cycles minimum) to remove dissolved oxygen.[1]
-
Gas Source: Use Argon rather than Nitrogen. Argon is heavier than air and forms a more effective "blanket" over the reaction surface in flasks or vials.
-
Glassware: All glassware must be oven-dried and purged with Argon before introducing the amino-imidazole.
Protocol B: Chemical Stabilization (Additives & pH)
Use when inert handling is insufficient.[1]
-
Protonation Strategy (Storage):
-
Concept: The protonated ammonium species (
) is significantly more resistant to oxidation than the free base ( ).[1] -
Action: Isolate and store the molecule as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.[1]
-
Warning: Ensure the sulfonamide group does not hydrolyze. Sulfonamides are generally stable in dilute acid at room temperature.[1]
-
-
Antioxidant Spiking:
Protocol C: Protecting Group Strategy (Synthesis)
The most robust solution for multi-step synthesis.
If the amino group is an intermediate, mask it immediately.[1]
| Protecting Group | Stability Profile | Deprotection | Suitability for Imidazole Sulfonamides |
| Boc (tert-butyl carbamate) | Stable to base/oxidation.[1] | Acid (TFA/HCl).[1] | High. Excellent for preventing N-oxide formation.[1] |
| Trt (Trityl) | Sterically bulky.[1] Protects ring nitrogens well.[1] | Mild Acid.[1][2] | Medium. Good for the imidazole ring nitrogen, less common for the exocyclic amine. |
| Ac (Acetyl) | Very stable.[1] | Base/Acid hydrolysis.[1][3] | Low. Harsh deprotection conditions may hydrolyze the sulfonamide bond. |
Troubleshooting Workflow (Decision Tree)
Use this logic flow to resolve active degradation issues in the lab.
Figure 2: Decision matrix for stabilizing reaction mixtures.
Frequently Asked Questions (FAQ)
Q1: Can I use DMSO as a solvent for these compounds? A: Proceed with caution. DMSO is a mild oxidant (Swern oxidation mechanism).[1] While generally safe at room temperature, heating amino-imidazoles in DMSO can accelerate oxidative degradation.[1] DMF or Acetonitrile (degassed) are safer polar aprotic alternatives.[1]
Q2: My LCMS shows a mass of M+16. Is this oxidation? A: Yes.[1] This typically indicates the formation of an N-oxide (on the imidazole ring nitrogen or the amino group). This is often caused by peroxides present in aged ether or THF.[1] Always test your solvents for peroxides before dissolving amino-imidazoles.[1]
Q3: Does the sulfonamide group itself oxidize?
A: Rarely. The sulfur in sulfonamide (
Q4: How long can I store the free base in the fridge? A: We do not recommend storing the free base. Even at 4°C, solid-state oxidation can occur over weeks, turning the surface brown.[1] Always convert to the HCl salt for long-term storage (>1 year stability).
References
-
Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. (2019). Describes the radical mechanisms involved in sulfonamide synthesis and amine oxidation potentials. [1]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety. Journal of Pharmaceutical Sciences. (2019). Detailed study on Daclatasvir degradation, highlighting imidazole susceptibility to base-mediated autoxidation and peroxide attack.[1][4]
-
Synthesis and Properties of Sulfonyl Analogues of 4(5)-Aminoimidazole. Journal of Medicinal Chemistry. (1980). Foundational text on handling unstable amino-imidazole sulfonamides during synthesis.
-
Aqueous Oxidation of Sulfonamide Antibiotics. Chemistry – A European Journal. (2013). Discusses the formation of aniline-centered radicals and their reactivity with environmental oxidants.[5] [1]
-
Protecting Groups in Organic Synthesis (Greene's). Standard reference for Boc/Trityl protection strategies for imidazoles.[1] [1]
Sources
- 1. Amino acid protecting groups [thegpm.org]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dora.lib4ri.ch [dora.lib4ri.ch]
Technical Support Center: Stability of 4-amino-1-methyl-1H-imidazole-5-sulfonamide
Executive Summary: The Molecule at a Glance
Welcome to the technical support center. As researchers, we often treat reagents as static entities, but 4-amino-1-methyl-1H-imidazole-5-sulfonamide (henceforth referred to as AMIS ) is a dynamic molecule with specific vulnerabilities.
While sulfonamides are classically regarded as robust, the presence of the electron-rich amino-imidazole core fundamentally alters its stability profile. Unlike simple benzene-sulfonamides, AMIS is significantly more susceptible to oxidative degradation and photolysis than to hydrolytic cleavage.
Physicochemical "Vital Signs"
| Parameter | Characteristic | Implication for Stability |
| Core Structure | 1-methyl-imidazole ring | Generally stable, but N3 is basic (pKa ~5.5–6.5). |
| Functional Group A | C4-Amino group ( | Critical Risk: Electron donor; activates the ring toward oxidation (browning). |
| Functional Group B | C5-Sulfonamide ( | Moderate Risk: Acidic proton (pKa ~10); generally resistant to hydrolysis at neutral pH. |
| Solubility | Amphoteric | Solubility is pH-dependent; lowest near isoelectric point (pH ~7–8). |
Critical Stability Factors (Mechanistic Insight)
To troubleshoot effectively, you must understand why the molecule degrades.
A. Oxidative Instability (The "Browning" Effect)
The most common user complaint is a solution turning pink, brown, or purple.
-
Mechanism: The amino group at position 4 pushes electron density into the imidazole ring. In the presence of dissolved oxygen and trace transition metals, this facilitates the formation of radical intermediates. These radicals undergo coupling reactions (similar to aniline oxidation) to form azo-dimers or polymeric species, which are highly colored (chromophores).
-
Prevention: Degassing buffers and using antioxidants (e.g., ascorbic acid, if compatible) is more critical than pH control.
B. Photolytic Degradation
The conjugated system of the amino-imidazole absorbs UV and low-wavelength visible light.
-
Mechanism: Excitation leads to ring opening or desulfonation.
-
Prevention: Amber glassware is non-negotiable.
C. Hydrolysis (The Lesser Evil)
Contrary to common intuition, the sulfonamide bond is kinetically stable at pH 7.0. Significant hydrolysis to the sulfonic acid and ammonia typically requires high temperatures (>60°C) or extreme pH (<2 or >12).
Visualizing Degradation Pathways
The following diagram illustrates the competing degradation pathways you must mitigate in your experimental design.
Figure 1: Mechanistic degradation pathways. Note that oxidative coupling (Path A) is the primary cause of solution discoloration, not hydrolysis.
Standardized Protocols
Protocol A: Preparation of Stable Stock Solutions
Do not store AMIS in aqueous solution for long periods.
-
Solvent Choice: Dissolve AMIS in anhydrous DMSO or DMF . These solvents suppress the ionization of the amine and exclude oxygen better than water.
-
Target Conc: 10–50 mM.
-
-
Storage: Aliquot into small, amber vials (avoid repeated freeze-thaw). Store at -20°C or -80°C.
-
Shelf Life: >6 months in DMSO at -20°C; <24 hours in water at RT.
Protocol B: Aqueous Working Solution (Daily Use)
-
Buffer Selection: Use Phosphate Buffered Saline (PBS) or HEPES (pH 7.0–7.4).
-
Degassing (Crucial): Sonicate the buffer under vacuum or bubble with Nitrogen/Argon for 10 minutes before adding the AMIS stock.
-
Mixing: Dilute the DMSO stock into the buffer. Vortex immediately.
-
Usage Window: Use within 4–6 hours. Discard if color changes.
Troubleshooting Guide & FAQs
Decision Tree: Diagnosing Instability
Use this flow to identify the root cause of your experimental failure.
Figure 2: Troubleshooting logic flow for AMIS stability issues.
Frequently Asked Questions (FAQs)
Q1: My solution turned light pink after 2 hours on the bench. Is it still usable?
-
Technical Answer: No. The pink color indicates the formation of azo-dimers or oxidized quinoid-like species. Even a faint color suggests that a significant portion of the active amine has reacted. These degradation products can be cytotoxic or interfere with binding assays.
-
Action: Discard and prepare fresh using degassed buffers.
Q2: Can I autoclave aqueous solutions of AMIS?
-
Technical Answer: Absolutely not. While the sulfonamide bond might survive, the amino-imidazole moiety will degrade rapidly under high heat and pressure, likely resulting in a black, carbonized precipitate.
-
Action: Filter-sterilize using a 0.22 µm PVDF or PES membrane.
Q3: Why does the compound precipitate when I dilute my DMSO stock into water?
-
Technical Answer: This is likely an "Isoelectric Point Crash." The sulfonamide is weakly acidic and the imidazole is weakly basic. At neutral pH, the molecule may exist as a neutral species with poor water solubility.
-
Action: Ensure your final aqueous solution contains at least 1–5% DMSO to aid solubility, or slightly adjust the pH (e.g., to pH 6.0 or 8.0) to induce ionization, provided your assay tolerates it.
Q4: Is this compound light sensitive?
-
Technical Answer: Yes. The conjugated amino-imidazole system is photo-reactive.[1][2]
-
Action: Wrap tubes in aluminum foil or use amber microcentrifuge tubes.
References
-
Białk-Bielińska, A., et al. (2012). "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials. (Establishes the baseline stability of the sulfonamide bond at neutral pH).
-
Batchu, S.R., et al. (2014). "Photodegradation of sulfonamide antibiotics in simulated and natural sunlight."[3] Environmental Science & Pollution Research. (Details the photosensitivity mechanisms of sulfonamide derivatives).
-
Huang, Y., et al. (2019). "Forced Oxidative Degradation Pathways of the Imidazole Moiety." Journal of Pharmaceutical Sciences. (Provides mechanistic evidence for the oxidative instability of imidazole rings).
-
PubChem Compound Summary. "1-methylimidazole-4-sulfonamide" (Structural analog data).
Sources
Optimizing pH conditions for imidazole sulfonamide crystallization
Technical Support Center: Optimizing pH Conditions for Imidazole Sulfonamide Crystallization
Introduction: The Amphoteric Challenge
Crystallizing imidazole sulfonamides presents a unique challenge due to their amphoteric nature . These molecules contain both a basic imidazole motif (pKa ≈ 6.0–7.0) and an acidic sulfonamide moiety (pKa ≈ 9.5–10.5).
Unlike simple acids or bases, your molecule does not have a linear solubility profile. Instead, it exhibits a "U-shaped" solubility curve . High solubility exists at low pH (cationic imidazole) and high pH (anionic sulfonamide). The "danger zone" for uncontrolled precipitation—and the "gold mine" for controlled crystallization—is the pH range between these pKa values (typically pH 6.5–9.0), where the molecule exists as a neutral or zwitterionic species with minimum solubility.
This guide provides the protocols to navigate this solubility landscape, ensuring high purity and stable polymorph isolation.
Module 1: The Science of Solubility (FAQs)
Q1: Why does my compound dissolve in 1N HCl and 1N NaOH but precipitate at pH 7? A: This is the classic signature of an amphoteric sulfonamide.
-
pH < 6.0: The imidazole nitrogen is protonated (
), creating a soluble cation. -
pH > 10.0: The sulfonamide nitrogen is deprotonated (
), creating a soluble anion. -
pH 6.5 – 9.0 (The Isoelectric Region): The molecule is electrically neutral (or zwitterionic,
). In this state, the lattice energy dominates solvation energy, leading to minimum solubility ( ). This is your target window for crystallization.
Q2: How do I determine the exact pH for maximum yield?
A: You must calculate or experimentally determine the Isoelectric Point (pI). For a simple imidazole sulfonamide:
Q3: Can pH affect the crystal polymorph?
A: Yes. Crystallizing from a highly acidic solution (e.g., pH 4) might yield a salt form (e.g., Hydrochloride salt) or a solvate, whereas crystallizing at the pI (pH 8) typically yields the free base/neutral polymorph. The hydrogen bonding networks differ drastically between the neutral species (
Module 2: Experimental Protocols
Protocol A: The "pH-Swing" Crystallization (Acid-to-Neutral)
Best for: Purifying crude material with high impurity profiles.
Reagents:
-
Dissolution Solvent: 0.5 M Hydrochloric Acid (HCl)
-
Neutralizing Agent: 1.0 M Sodium Hydroxide (NaOH) or Triethylamine (TEA)
-
Solvent System: Water/Ethanol (80:20 v/v)
Step-by-Step:
-
Dissolution: Suspend the crude imidazole sulfonamide in the acidic solvent system. Stir at 25°C. If needed, warm to 40°C until fully dissolved (Solution is now pH < 2).
-
Filtration: Perform a polish filtration (0.45 µm) to remove insoluble particulates.
-
Nucleation Onset: Slowly titrate the base (NaOH) into the solution while stirring at 300 RPM. Monitor pH continuously.
-
Critical Point: As pH approaches 5.5–6.0, the solution will become supersaturated.
-
-
Seeding: At the first sign of turbidity (approx. pH 6.0), pause base addition. Add 0.5 wt% seed crystals of the desired polymorph. Age for 30 minutes.
-
Growth Phase: Continue adding base very slowly (e.g., 0.1 mL/min) until pH reaches the calculated pI (approx. pH 8.0–8.5).
-
Isolation: Cool to 5°C, age for 2 hours, filter, and wash with neutral water.
Protocol B: Reverse Addition (Base-to-Acid)
Best for: Compounds sensitive to acid degradation or prone to oiling out.
-
Dissolve the compound in 0.1 M NaOH (pH > 11).
-
Slowly add 0.1 M Acetic Acid or HCl.
-
Target the same pI window (pH 8.0–8.5) for precipitation.
Module 3: Troubleshooting Guide
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: Instead of crystals, oily droplets form on the flask walls or bottom. Root Cause: The supersaturation is too high, or the crystallization temperature is above the "oiling out" boundary (metastable limit). The Fix:
-
Increase Temperature: Re-dissolve the oil by heating.
-
Add Methanol/Ethanol: Increasing the organic cosolvent ratio increases the solubility of the oil phase, pushing the system back into a single phase.
-
Reduce pH Swing Speed: Rapid pH change spikes supersaturation instantly. Slow the titration to keep the system within the Metastable Zone Width (MSZW).
Issue 2: Amorphous Precipitation
Symptom: Product filters slowly and shows no birefringence under a polarized microscope. Root Cause: Precipitation was too fast (uncontrolled nucleation). The Fix:
-
Seeding is mandatory. Without seeds, the energy barrier for ordered packing is too high compared to random aggregation.
-
Elevate Temperature: Conduct the pH adjustment at 50°C rather than room temperature. Higher T promotes reversible molecular attachment (Ostwald ripening).
Visualizations
Diagram 1: The Solubility Landscape
This diagram illustrates the "U-Shape" solubility profile and the target crystallization zone.
Caption: The "U-Shaped" solubility curve of amphoteric imidazole sulfonamides. Crystallization is induced by shifting pH from the high-solubility wings (red/blue) into the low-solubility center (green).
Diagram 2: Troubleshooting Decision Tree
A logic flow for resolving common crystallization failures.
Caption: Decision tree for diagnosing and fixing crystallization issues. Yellow nodes indicate phase separation issues; Red nodes indicate kinetic issues; Blue nodes indicate thermodynamic/form issues.
Quantitative Data: Solubility vs. pH (Example)
Table 1: Representative solubility profile for a generic Imidazole Sulfonamide (MW ~450).
| pH Condition | Dominant Species | Solubility (mg/mL) | Crystallization Potential |
| pH 2.0 | Cationic ( | > 50.0 | Low (Too soluble) |
| pH 5.0 | Mix (Cation/Neutral) | 15.0 | Moderate (Metastable) |
| pH 7.5 | Neutral ( | < 1.0 | High (Nucleation Zone) |
| pH 9.0 | Mix (Neutral/Anion) | 5.0 | Moderate |
| pH 12.0 | Anionic ( | > 40.0 | Low (Too soluble) |
References
-
Shoghi, E., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs.[1][2] European Journal of Pharmaceutical Sciences.[1] [Link]
-
Perlovich, G. L., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Royal Society of Chemistry. [Link]
-
Mettler Toledo. (2025). Oiling Out in Crystallization - Causes and Solutions. Mettler Toledo. [Link]
-
Wang, Y., et al. (2008).[3] Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds. International Journal of Pharmaceutics. [Link]
Sources
- 1. Solubility-pH profiles of some acidic, basic and amphoteric drugs. | Sigma-Aldrich [sigmaaldrich.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing unreacted sulfonyl chloride from imidazole reaction mixtures
Technical Support Center: Removing Unreacted Sulfonyl Chloride
Topic: Audience: Researchers, scientists, and drug development professionals Role: Senior Application Scientist
Introduction: The Electrophile Cleanup Challenge
Welcome to the Technical Support Center. You are likely here because your LC-MS shows a persistent peak corresponding to your starting sulfonyl chloride (
In reaction mixtures containing imidazole (either as a base, catalyst, or reactant), removing unreacted sulfonyl chloride is critical. These electrophiles are genotoxic, reactive toward downstream nucleophiles, and often co-elute with sulfonamide products due to similar polarity.
This guide provides three field-proven protocols to eliminate
Module 1: Diagnostic & Triage
Before selecting a protocol, determine the stability of your target product.[1][2]
Q: Is your product a stable Sulfonamide or a labile Sulfonyl Imidazole?
-
Scenario A: Sulfonamide Synthesis (Target is Stable). You used imidazole as a base/catalyst to couple an amine with a sulfonyl chloride. The product is a stable sulfonamide.
-
Recommended:Protocol 2 (DMAPA Quench) or Protocol 3 (Hydrolysis) .
-
-
Scenario B: Sulfonyl Imidazole Synthesis (Target is Labile). You are synthesizing a sulfonyl imidazole (e.g., as a diazotransfer reagent).[3] These are essentially "activated" amides and are sensitive to hydrolysis.
-
Recommended:Protocol 4 (Crystallization/Non-Nucleophilic Scavenging) . Do not use aqueous basic workups.
-
Module 2: The "Smart" Chemical Quench (Recommended)
The Problem: Standard hydrolysis (water wash) is often too slow for hindered sulfonyl chlorides (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride) and produces sulfonic acids that can act as surfactants, causing emulsions.
The Solution: Use a "scavenger amine" with a solubilizing handle. We recommend 3-dimethylaminopropylamine (DMAPA) .
Protocol 1: The DMAPA "Catch & Release" Workup
This method converts the lipophilic sulfonyl chloride into a basic sulfonamide that is easily removed via an acidic aqueous wash.
Step-by-Step:
-
Check Reaction: Ensure your main coupling reaction is complete.
-
Add Scavenger: Add 1.5 - 2.0 equivalents (relative to the excess sulfonyl chloride) of DMAPA to the reaction mixture.
-
Incubate: Stir at room temperature for 15–30 minutes.
-
Acid Wash: Dilute with organic solvent (DCM or EtOAc) and wash with 1M HCl or 10% Citric Acid .
-
Result: The DMAPA-sulfonamide becomes protonated (
) and migrates to the aqueous phase. Your neutral product remains in the organic phase.
-
-
Dry & Concentrate: Dry the organic phase over
, filter, and concentrate.
Why this works: It relies on a polarity switch. You chemically tag the impurity to make it water-soluble.
Module 3: Solid-Phase Scavenging (Parallel Synthesis)
Q: I have 24 reactions in a block. I cannot do extractions. What do I do?
The Solution: Polymer-Supported (PS) Scavengers.[7] These resins trap the electrophile, allowing you to filter them off.[1]
Protocol 2: Resin Scavenging
-
Reagent: PS-Trisamine or PS-Amine (approx. 3–4 mmol/g loading).
-
Stoichiometry: Use 3 equivalents relative to the expected excess sulfonyl chloride.
Step-by-Step:
-
Add the resin directly to the reaction vial.[1]
-
Agitate (shake/orbit) for 2–4 hours (or overnight for hindered substrates).
-
Filter the mixture through a frit.
-
Wash the resin with solvent (DCM/THF) to recover any non-specifically adsorbed product.
-
Concentrate the filtrate.[8]
Table 1: Comparison of Scavenging Methodologies
| Feature | Hydrolysis (Basic Wash) | DMAPA Quench (Liquid) | PS-Trisamine (Solid) |
| Speed | Slow (30-60 min) | Fast (15 min) | Slow (2-12 hours) |
| Efficiency | Low for hindered | High | High |
| Workup | Phase separation (Emulsion risk) | Phase separation (Clean) | Filtration (Simplest) |
| Cost | Negligible | Low | High |
| Best For | Large scale, unhindered | Standard bench scale | Parallel synthesis / Library gen |
Module 4: Visualizing the Workflow
The following diagram illustrates the decision logic for removing sulfonyl chloride based on your product's properties.
Figure 1: Decision tree for selecting the appropriate sulfonyl chloride removal strategy based on product stability and synthesis scale.
Module 5: Troubleshooting & FAQs
Q1: My reaction mixture turned black/tarry upon adding the quench. What happened? A: This is likely an exotherm issue . Sulfonyl chlorides react vigorously with amines (DMAPA) or bases.
-
Fix: Cool the reaction mixture to 0°C before adding the scavenger. Dilute the scavenger in a small amount of solvent (DCM) before addition.
Q2: I used the DMAPA quench, but I still see the impurity in the organic layer. A: The pH of your wash might be too high.
-
Fix: Ensure the aqueous wash is distinctly acidic (pH < 2). If the DMAPA-sulfonamide is not fully protonated, it will partition back into the organic phase. Use 1M HCl or 10% KHSO4.
Q3: My product is a Sulfonyl Imidazole (e.g., Imidazole-1-sulfonyl azide). Can I use water? A: Absolutely not. Sulfonyl imidazoles are susceptible to hydrolysis, regenerating imidazole and sulfonic acid.
-
Fix: Use recrystallization .[9] Sulfonyl imidazoles are often crystalline. Cool the reaction mixture or add a non-polar anti-solvent (e.g., Hexanes or Et2O) to precipitate the product while leaving the sulfonyl chloride in solution (or vice versa, depending on specific solubility). Alternatively, use a silica plug with a non-polar eluent (e.g., 5% EtOAc/Hexanes) rapidly, as sulfonyl chlorides often elute faster than the polar sulfonyl imidazole, though stability on silica varies.
Q4: Can I just use silica chromatography? A: You can, but it is risky. Sulfonyl chlorides are unstable on silica (acidic) and often streak, contaminating the product fractions. It is chemically superior to quench the electrophile before attempting chromatography.
References
-
Goddard-Borger, E. D., & Stick, R. V. (2007).[3] An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride.[3] Organic Letters, 9(19), 3797–3800. Link
- Marsh, A., et al. (1996). High-throughput synthesis of sulfonamides using polymer-supported reagents. Tetrahedron Letters, 37(15), 2563-2566.
-
BenchChem Technical Support. (2025). Scavengers for Sulfonyl Chloride Purification. Link
-
Biotage Application Notes. (2024). Metal Scavengers and Reagent Removal Strategies.[2][10][11][12] Link
-
Organic Chemistry Portal. (2023). Practical Guide to Amide and Sulfonamide Synthesis. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. sciforum.net [sciforum.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. biotage.com [biotage.com]
- 11. suprasciences.com [suprasciences.com]
- 12. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Handling & Troubleshooting Hygroscopic Aminoimidazole Salts
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers and drug development professionals face when working with aminoimidazole salts.
Compounds such as 4-amino-5-imidazolecarboxamide hydrochloride (AICAR HCl) and 2-aminoimidazole sulfate are highly valuable intermediates in the synthesis of purine analogs, antineoplastic agents (e.g., dacarbazine), and antibiofilm compounds[1][2]. However, their inherent hygroscopicity often leads to deliquescence, stoichiometric drift, and hydrolytic degradation[3][4]. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure the integrity of your moisture-sensitive workflows.
Diagnostic Workflow for Moisture Management
Diagnostic and handling workflow for moisture-sensitive aminoimidazole salts.
Quantitative Data: Properties of Common Aminoimidazole Salts
To effectively manage moisture, you must first understand the baseline hygroscopicity of your specific intermediate. Below is a summary of common aminoimidazole salts and their physical properties.
| Compound | Physical State | Hygroscopicity Classification | Primary Application |
| 4-Amino-5-imidazolecarboxamide HCl | Off-white powder | Highly Hygroscopic | Dacarbazine intermediate[1] |
| 2-Aminoimidazole Sulfate | Crystalline solid | Hygroscopic | Antibiofilm agent[5] |
| N-Succinyl-5-aminoimidazole-4-carboxamide Ribose | Powder | Very Hygroscopic | Purine metabolite[6] |
| 4-Aryl-5-aminoimidazole HCl | Solid | Moisture Sensitive | Bioactive synthesis[4] |
Troubleshooting Guide & FAQs
Q1: Why does my aminoimidazole hydrochloride salt turn into a sticky paste during weighing? Causality: This phenomenon is known as deliquescence. Every salt has a specific Deliquescence Relative Humidity (DRH). When the ambient relative humidity (RH) exceeds the salt's DRH, thermodynamic forces cause the solid to absorb atmospheric moisture until it dissolves into a saturated solution droplet[3]. Hydrochloride and sulfate anions are particularly prone to strong ion-dipole interactions with water, accelerating this phase change[3][5].
Q2: How does moisture uptake affect my downstream coupling and cyclization reactions? Causality: Absorbed water introduces two critical failure modes. First, it adds unquantified mass to your sample, leading to inaccurate molar calculations and severe stoichiometric drift[7]. Second, in moisture-sensitive reactions (such as isocyanide insertions or amide couplings), water acts as a competing nucleophile. This creates a corrosive microenvironment that can lead to the hydrolysis of sensitive 5-aminoimidazole intermediates, drastically reducing the yield of your desired product[2][4].
Q3: What is the most authoritative way to determine if my stored batch has absorbed water? Causality: Visual inspection is entirely inadequate for detecting trace moisture. For precise quantification, you must employ Coulometric Karl Fischer (KF) titration, which chemically reacts with water to provide exact moisture percentages[8]. For comprehensive R&D profiling, Dynamic Vapor Sorption (DVS) should be used to map the exact hygroscopicity classification and moisture uptake kinetics of your specific salt batch[9][10].
Standard Operating Procedures (SOPs)
The following protocols are designed as self-validating systems to ensure maximum trustworthiness and reproducibility in your laboratory.
SOP 1: Inert-Atmosphere Glovebox Handling
Objective: Prevent moisture uptake during the weighing and transfer of highly hygroscopic aminoimidazole salts.
-
Preparation: Place the sealed container of the aminoimidazole salt, pre-tared vials, and spatulas into the glovebox antechamber[8].
-
Purging: Cycle the antechamber with dry inert gas (Argon or Nitrogen) at least three times. The internal atmosphere must be rigorously controlled to contain <1 ppm H₂O and O₂[7].
-
Transfer & Weighing: Move the materials into the main chamber. Open the salt container, rapidly weigh the required mass into the pre-tared vial, and immediately seal the vial with a septum cap[8].
-
System Validation: Monitor the glovebox hygrometer during the procedure. A spike above 5 ppm H₂O indicates a compromised seal, necessitating an immediate abort and re-purging of the chamber.
SOP 2: High-Vacuum Drying via Schlenk Line
Objective: Reclaim deliquesced salts without inducing thermal degradation.
-
Setup: Transfer the wet aminoimidazole salt into a round-bottom flask suitable for high vacuum[8].
-
Evacuation: Connect the flask to a Schlenk line. Slowly open the vacuum valve to prevent the fine powder from bumping into the manifold.
-
Thermal Control: Apply gentle heating while under dynamic vacuum. Crucial: Keep the temperature well below the salt's decomposition point (typically <60°C for aminoimidazoles) to prevent degradation[8].
-
System Validation: Disconnect the flask, record its mass, and re-apply the vacuum. Repeat this cycle until a constant mass is achieved, confirming the complete removal of volatile absorbed water[8].
SOP 3: Trace Moisture Quantification via Karl Fischer (KF) Titration
Objective: Accurately determine trace water content before executing moisture-sensitive reactions.
-
Calibration: Run a blank titration using an anhydrous solvent to establish a stable baseline drift rate[8].
-
Sampling: Inside the glovebox, dissolve a known mass of the aminoimidazole salt in anhydrous methanol or an imidazole-buffered solvent.
-
Injection: Inject the sample through the septum of the Coulometric KF titrator using a dry syringe[8].
-
System Validation: The titration is inherently self-validating; the endpoint is reached when the electrical current drops back to the baseline drift, yielding the exact percentage of water in the sample[8]. Proceed with the reaction only if the moisture content is <0.5%.
References[8] Addressing the stability and hygroscopicity of pyridinium salts - Benchchem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7ix2gF-MmQ8GpjOF2mElo1C7E8V2dwNr7s3QGLZYxNTrm9ia_g0MJHQDfpVsLV2kqFNbpVq8X_puVGe8FkQpw48VpCvB8iBQLAeDUM4sksJ0qGwsvZoo5zZ14ca1s1n8sh26MGNtYjyc_3OddKW4CzgX13XkIFVhDJjC-eIA6e70lebJ8W6Cb28t_SLQKZSeeRgHz4oEN9ZmTkuQ=[3] handling hygroscopic properties of hydrochloride salts - Smolecule. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX-UPW9ikSTlDXks_BRdZrJcOA-SWl9g2Th7HA8dzl8znW__-wnUCUW8UCrNdYIABHoFVzfgX1140XvOU8ysuVefu4ExxnRl10yR8SA58z5uCNcz1kHHRT92sD-Eh2gU8_k2qJeiGQSQA8L_6zYLHLpY3jT8YTJA6WAkdDuWepygX_POEsgjsjtjktvwM8RJXCHsJaEg==[1] 4-Amino-5-imidazolecarboxamide Hydrochloride CAS 72-40-2 - Homesunshinepharma. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR53YQnRo8gjThrwwD0J3JWHE3XEum_11Pq6NrLYtfaxSYh9AT994uzfsKOuCErrWXkdRr0hHAkm-BazCC944j-w3ZhLjbByoqrd1tSwWn-MElhalDp_WF8ipvYl8df4wEJDSBrJ3P97IWnMJC6vK7w-a3Uno_QOivwq06SUQENRxSnBnKA4CYHbjYg4z2AS-FsF0pEVfq7E8etHOMdWaxjbGFeHcMvYYo[2] Total and diverted total synthesis of 2-aminoimidazole and quinazolinone containing natural products: a dissertation in Chemistry - UMassD Repository. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_bIPpB55oyQvUTPIgEFi8cOyQXg7C90ORs6246Wflk6gvjzxaKUjlDSZj8LuD1x6KhretxawuO0sVVKNBJjTVXK3ffSynEODFuhJo9saq2ZqgIhnlsX7IncDiwYcvFDHwKQ5GFin75pdIb1cWbh6YSYWY_-EYSUAQytXp4EDQ9wr71r2dmi9iYp20Nn0mkgKCWmf2TrA6x1DL6_PzbSMBvS_PR-jZZBJUGGJn[6] N-Succinyl-5-aminoimidazole-4-carboxamide Ribose | CAS 17388-80-6 - Biomol. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLollPTwaGBgAykU24LGUjlu0hngCEUfSp7usaEvxpRehFcFV6z7Y9K-KNAojO_dGZX4dGnZctT1gHZla7A56wF564fvfAf_4EPWbWkX17tudbN4OC1IrN0Fi-lwTK2nmPtiWIR9ODzFKmAs2u6lawRnKDfXzFl8gijoX4m7-KQ2SpCekyjHRgUQUFn1SUD91uO3HyAvEKwsuLt0o2O2LCfZ1F9DtcUH8Ku6E=[7] A Possible Reason to Place a TGA Inside the Glovebox - NETZSCH Analyzing & Testing. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPgwfGEU3RrKI5u_b5mSwUwzQONkf9-fYOEf7wMwibvVpf-hKlZ1eZ0A_NfXzrssWrcO6bcmqtEtp5vmWXoLQl2FSDBKmz6vGUsh3Ms6FKBUnxAOnM_PCPnqtI47dTXO_Rz84dtDCLYwNDdgJhbq8JOGIb7AugbeJ0brgaI9b96A2oCv_PkxFpWuYSID90hUyGO0k7oo-AHE-wDkIkyun34lf0eey4xTx9P-wMmZH0[9] Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Pharma Excipients. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQucKmg6Fu3pyLAdN0g7oVmAv7k2cZG79KBkmZlxCMgJ0LogjHeh4Db1nxaZzB93WojQh3xCv9y_fmYEsmdLcM_npPmuSxK5SWwmn9XZguUWHaxhzCLgHxt7N9QHw9cQBsKZt1y-4mVR_ew2oyHODSq4d6IZ1cEp5tUpZ9PyB6gyckAmZRGXYsr33c1XEbOx8jAme_icjAvBA=[10] Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Taylor & Francis. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2-oJFAjRfkoNA8Ob997cMJabe6Md0OTysxS5sa4yRoSg9qRxY_YHIIO3a9RDz0Hf3hdkwX_Apo51uropVP-6vROZAdvEdxigYKOeK3LJ_tF-YHn3GmmZIg-hnrSQjTzvDxSgdOvqkgP9roogpsVeF6xlcrmfFDKSbDp-fUg==[5] 2-Aminoimidazole Sulfate: Properties, Uses, Safety, Supplier & Price - Quinoline-thiophene. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5rjq0Y8nwY1fvEJko52ZWfgb4RgMeEHUGVQtHpqqNe1C5HsbGIjl_ohlhKWuRTIjkHFPxhgZMAATf5WetCE2qS7BTU4kZwIkcRVCLgxIc60ipSrGqkjAJLs_pN5v2WA6gNSBqdiB2L46onzKXX3-4Flm4BNuD-ZdMytfyXe_2GNGbXq0w8FY3jwlij6DG6g==[4] Isocyanide Chemistry Enabled by Continuous Flow Technology - ChemRxiv. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvdpX5vPZoQOS5rOigFsg_pVoHb84ZOFXiS28cvmtAqzGnZf_62HX6-QgbYVz7JYesli5DZwBksZP_xMR1tEqnOkE_wiXNpzs2iObbUt2Zb_LkJuyels4HfYqI1rFunmRCFk1Gt7cROUOedLBNO_FuqySgGw==
Sources
- 1. 4-Amino-5-imidazolecarboxamide Hydrochloride CAS 72-40-2 [homesunshinepharma.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 2-Aminoimidazole Sulfate: Properties, Uses, Safety, Supplier & Price in China | High Purity Chemical Manufacturer [quinoline-thiophene.com]
- 6. N-Succinyl-5-aminoimidazole-4-carboxamide Ribose | CAS 17388-80-6 | United States Biological | Biomol.com [biomol.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. tandfonline.com [tandfonline.com]
Resolving regioisomer formation in methyl-imidazole functionalization
Technical Support Center: Regio-control in Methyl-Imidazole Functionalization
Status: Active Topic: Resolving Regioisomer Formation (1,4- vs. 1,5-dimethylimidazole) Audience: Medicinal Chemists, Process Chemists
The Core Challenge: The Tautomer Trap
The fundamental challenge in functionalizing 4(5)-methylimidazole lies in its tautomeric equilibrium. In solution, the hydrogen atom shuttles between N1 and N3.
-
Tautomer A (4-methylimidazole): Hydrogen on N1, Methyl on C4.
-
Tautomer B (5-methylimidazole): Hydrogen on N3, Methyl on C5.
When you introduce an alkylating agent (R-X), the reaction can occur at either nitrogen, leading to two distinct regioisomers:
-
1,4-dimethylimidazole: The "remote" alkylation (generally favored).
-
1,5-dimethylimidazole: The "adjacent" alkylation (sterically congested).
This guide provides the protocols to force selectivity toward your desired isomer and methods to distinguish them analytically.
Strategic Workflows
Workflow A: Synthesis of 1,4-Dimethylimidazole (The Thermodynamic Path)
Direct alkylation under basic conditions typically favors the 1,4-isomer due to steric hindrance. The methyl group at C4 shields the adjacent nitrogen (N3), making the remote nitrogen (N1) more accessible.
-
Preferred Conditions: Cs₂CO₃ in DMF or MeCN.
-
Mechanism: Cesium carbonate promotes a "loose ion pair" mechanism, allowing the thermodynamically favored (less hindered) transition state to dominate.
Protocol:
-
Dissolve 4-methylimidazole (1.0 equiv) in anhydrous DMF (0.5 M).
-
Add Cs₂CO₃ (1.5 equiv) and stir at RT for 30 min.
-
Add Methyl Iodide (1.1 equiv) dropwise at 0°C, then warm to RT.
-
Result: Typically ~9:1 ratio favoring the 1,4-isomer.
Workflow B: Synthesis of 1,5-Dimethylimidazole (The "Trityl Shunt")
Direct alkylation will rarely yield the 1,5-isomer as the major product. To access this scaffold, you must use a Steric Blocking Strategy .
-
Concept: Use a bulky protecting group (Trityl) that selectively protects the less hindered Nitrogen (N1). This forces the subsequent alkylation to occur at the more hindered Nitrogen (N3). Removal of the protecting group yields the 1,5-isomer.
Protocol:
-
Protection: React 4-methylimidazole with Trityl Chloride (Trt-Cl) and Et₃N in DCM.
-
Outcome: Formation of 1-trityl-4-methylimidazole (The Trityl group takes the "easy" spot).
-
-
Quaternization: Treat the protected intermediate with Methyl Triflate (MeOTf) or Methyl Iodide in nitromethane or DCM.
-
Outcome: Alkylation occurs at the only available nitrogen (N3), forming the imidazolium salt.
-
-
Deprotection: Reflux in MeOH/CHCl₃ or mild acidic hydrolysis.
-
Outcome: The Trityl group falls off, leaving the methyl group at the 5-position (formerly N3).
-
Visualizing the Pathways
Figure 1: Bifurcation of synthetic pathways. Path A utilizes native steric preference for the 1,4-isomer. Path B utilizes the "Trityl Shunt" to invert regioselectivity toward the 1,5-isomer.
Analytical Discrimination (The "Truth" Test)
Distinguishing these isomers by standard 1H NMR is difficult due to similar shifts. NOE (Nuclear Overhauser Effect) spectroscopy is the gold standard.
| Feature | 1,4-Dimethylimidazole | 1,5-Dimethylimidazole |
| Structure | Methyls are "far apart" (positions 1 and 4). | Methyls are "neighbors" (positions 1 and 5). |
| NOE Signal | Strong NOE between N-Me and C5-H . No NOE between N-Me and C4-Me. | Strong NOE between N-Me and C5-Me . |
| C-13 NMR | C5 is often more shielded (upfield). | C4 is often more shielded. |
| TLC (Silica) | Generally Higher Rf (Less Polar). | Generally Lower Rf (More Polar/Steric strain). |
Troubleshooting & FAQ
Q1: I performed direct methylation and got a 60:40 mixture. How do I improve the 1,4-selectivity?
-
Diagnosis: You likely used a small counter-cation (Li+ or Na+) or a protic solvent, which allows hydrogen bonding to stabilize the transition state for the 1,5-isomer.
-
Resolution: Switch to Cesium Carbonate (Cs₂CO₃) in DMF . The large Cesium cation minimizes tight ion-pairing, allowing the reaction to be governed purely by steric hindrance, which heavily favors the 1,4-isomer.
Q2: I cannot separate the two isomers using MeOH/DCM on silica.
-
Diagnosis: Methanol is protic and suppresses the subtle polarity differences between the isomers.
-
Resolution: Switch to Acetonitrile (ACN) / DCM gradients. ACN is aprotic and dipole-selective.
-
Recommended Mobile Phase: 0% → 10% ACN in DCM.
-
Tip: Add 1% Triethylamine (TEA) if the peaks are tailing.
-
Q3: Why can't I just alkylate 5-methylimidazole?
-
Correction: "5-methylimidazole" does not exist as a stable, shelf-stable starting material distinct from "4-methylimidazole." They are the same bottle of chemical. You must use the Trityl Shunt (Workflow B) to "lock" the tautomer in the geometry that leads to the 1,5-product.
Q4: My Trityl deprotection (Workflow B) is low yielding.
-
Diagnosis: Acidic hydrolysis can sometimes degrade the imidazole ring if too harsh.
-
Resolution: Try Methanolysis . Reflux the intermediate imidazolium salt in pure methanol for 2-4 hours. The trityl methyl ether is formed as a byproduct, and the desired 1,5-dimethylimidazole is released as the salt.
References
-
Regioselective Alkylation Mechanisms
- Title: Regioselective alkyl
- Source:Journal of the Chemical Society, Perkin Transactions 1.
- Context: Establishes the steric dominance of the 1,4-isomer in basic alkyl
-
Cesium Carbonate Effect
- Title: Cesium Carbonate as an Efficient Base for Alkyl
- Source:Synthetic Communic
- Context: Details the use of Cs2CO3/DMF to maximize regioselectivity.
-
The Trityl Strategy (Blocking Group)
- Title: Synthesis of 1,5-disubstituted imidazoles via trityl protection.
- Source:Canadian Journal of Chemistry.
- Context: Describes the protection/deprotection sequence to access the sterically disfavored 1,5-isomer.
-
Analytical Differentiation (NMR)
- Title: Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy.
- Source:Nature Communications / ResearchG
- Context: Provides chemical shift deltas and NOE data for distinguishing 1,4 vs 1,5 isomers.
Validation & Comparative
Comparative Guide to Mass Spectrometry Platforms for the Fragmentation Analysis of Imidazole Sulfonamides
Target Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary
Imidazole sulfonamides represent a highly versatile class of pharmacophores. They exhibit potent biological activities, functioning as c-kit phosphorylation inhibitors, antimicrobial agents, and angiotensin II AT1 receptor blockers[1]. During drug development, characterizing their pharmacokinetic profiles and metabolic degradation requires robust analytical strategies. The structural dichotomy of these molecules—a highly stable imidazole heterocycle paired with a labile sulfonamide linkage—creates unique gas-phase fragmentation behaviors.
This guide objectively compares the performance of three primary mass spectrometry (MS) platforms—High-Resolution Mass Spectrometry (LC-HRMS), Triple Quadrupole (LC-QqQ), and Electron Ionization (GC-EI-MS)—for the structural elucidation and quantification of imidazole sulfonamides, providing self-validating experimental protocols to ensure scientific rigor.
Mechanistic Causality: The Gas-Phase Chemistry
To select the optimal MS platform, one must first understand the causality behind the fragmentation of imidazole sulfonamides. Under electrospray ionization (ESI), these molecules do not fragment randomly; their dissociation is governed by specific proton affinities and localized charge distribution.
-
Preferential N-Protonation and S-N Cleavage: Unlike carboxylic amides, sulfonamides are preferentially protonated at the nitrogen atom. Upon N-protonation, the S-N bond dissociates spontaneously, producing an intermediate [sulfonyl cation/amine] complex[2]. This cleavage is the most diagnostic fragmentation pathway, often yielding a highly abundant sulfonyl cation (e.g., m/z 156 for standard benzenesulfonamide derivatives)[3][4].
-
Intramolecular Charge Transfer: Within the intermediate ion-neutral complex, gas-phase charge transfer frequently occurs between the two partners, giving rise to radical cations of the constituent amines[2]. This outer-sphere electron transfer is highly dependent on the electron-donating or withdrawing nature of the substituents.
-
Imidazole Core Stability: The fused or substituted imidazole ring is exceptionally stable. Complete ring opening is rarely observed during low-energy collision-induced dissociation (CID). Instead, the core fragments via the loss of small neutral molecules, predominantly hydrogen cyanide (HCN, -27 Da), or through the loss of functional substituents (e.g., NH3, CO2)[5][6][7].
Mechanistic gas-phase fragmentation pathways of protonated imidazole sulfonamides.
Platform Comparison: Selecting the Right Analytical Tool
Different stages of drug development require distinct analytical capabilities. Below is an objective comparison of the three primary MS platforms used for imidazole sulfonamide analysis.
A. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS / Q-TOF or Orbitrap)
-
Best For: Structural elucidation, metabolite identification, and unknown impurity profiling.
-
Performance: HRMS provides exact mass measurements (mass accuracy < 2 ppm), allowing for the unambiguous assignment of elemental compositions to complex fragments like the[sulfonyl cation/amine] complex. It easily differentiates between isobaric interferences that plague lower-resolution platforms.
-
Drawback: Lower duty cycle and dynamic range compared to QqQ, making it less ideal for high-throughput, ultra-trace level quantitation.
B. Liquid Chromatography-Triple Quadrupole Tandem Mass Spectrometry (LC-QqQ)
-
Best For: Targeted quantitation (e.g., DMPK studies, residue analysis in biological matrices).
-
Performance: Utilizing Multiple Reaction Monitoring (MRM), QqQ platforms offer unparalleled sensitivity and linear dynamic range. By targeting the universal S-N bond cleavage (e.g.,[M+H]+ → m/z 156), QqQ can achieve limits of detection in the low pg/mL range[3][4].
-
Drawback: Low resolution (unit mass). Cannot easily identify unknown metabolites without authentic reference standards.
C. Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
-
Best For: Analysis of volatile, low-molecular-weight imidazole sulfonamide derivatives and library matching.
-
Performance: EI is a "hard" ionization technique (typically 70 eV). It bypasses the need for N-protonation, instead bombarding the molecule to create a radical cation that undergoes extensive skeletal rearrangement. This produces a highly reproducible, fingerprint-like spectrum rich in imidazole ring decomposition fragments (loss of HCN, CH3CN)[5][7].
-
Drawback: Requires the analyte to be volatile and thermally stable. Many pharmaceutical imidazole sulfonamides require complex derivatization prior to GC-MS analysis.
Quantitative Data & Diagnostic Fragments
The following table summarizes the diagnostic fragments and optimal platform parameters for analyzing imidazole sulfonamides.
| Analytical Platform | Ionization Mode | Primary Diagnostic Fragmentation | Secondary Fragmentation | Typical LOD | Primary Application |
| LC-HRMS (Q-TOF) | ESI (+) | S-N Cleavage (Exact Mass) | Neutral loss of SO₂ (-63.9619 Da) | ~1-5 ng/mL | Metabolite ID, Structural Elucidation |
| LC-QqQ | ESI (+) | [M+H]+ → m/z 156 (Sulfonyl cation) | [M+H]+ → Amine Radical Cation | < 50 pg/mL | Targeted PK Quantitation |
| GC-EI-MS | EI (70 eV) | Imidazole ring opening (-HCN) | Skeletal rearrangement | ~10 ng/mL | Volatile derivative library matching |
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To ensure reproducible fragmentation and reliable quantitation, the following self-validating LC-MS/MS protocol is optimized for imidazole sulfonamides using an ESI-QqQ or Q-TOF system. The use of an acidic mobile phase is critical here, as it forces the preferential N-protonation required to trigger the diagnostic S-N bond cleavage[2].
Step 1: Sample Preparation
-
Extract the imidazole sulfonamide from the biological matrix using Solid Phase Extraction (SPE) (e.g., mixed-mode cation exchange) to remove phospholipid interferences.
-
Reconstitute the eluate in 90:10 Water:Acetonitrile containing 0.1% Formic Acid.
Step 2: Chromatographic Separation
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic modifier ensures N-protonation).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry Optimization (ESI+)
-
Source Parameters: Set capillary voltage to 3.5 kV. Desolvation temperature: 350°C.
-
Precursor Isolation: Isolate the [M+H]+ ion in Q1.
-
Collision Energy (CE) Ramp: Perform a CE ramp from 10 eV to 50 eV.
-
Validation Check: At ~15-20 eV, you should observe the dominant S-N cleavage fragment (e.g., m/z 156).
-
Validation Check: At >35 eV, you should observe the secondary loss of HCN (-27 Da) from the imidazole core.
-
-
MRM Setup (For QqQ): Select the [M+H]+ → m/z 156 transition as the "Quantifier" and [M+H]+ → [M+H-SO2]+ as the "Qualifier".
Step-by-step LC-MS/MS analytical workflow for imidazole sulfonamide characterization.
References
- Halogenated imidazole derivatives: Topics by Science.gov. Science.gov.
- Spectroscopic Characterization of the Imidazo[4,5-d]imidazole Core: An In-depth Technical Guide. Benchchem.
- Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides. PubMed.
- Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. DSS.go.th.
- Electron impact studies. XII. Mass spectra of substituted imidazoles. ResearchGate.
- Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. ACS Publications.
- Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate.
Sources
- 1. halogenated imidazole derivatives: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Infrared (IR) absorption bands for sulfonamide vs carboxamide groups
A Technical Guide to Differentiating Sulfonamide and Carboxamide Pharmacophores via FTIR Spectroscopy
In medicinal chemistry and drug development, the structural validation of synthesized active pharmaceutical ingredients (APIs) is a critical quality attribute. Sulfonamides and carboxamides are two of the most prevalent functional groups in modern therapeutics, often serving as bioisosteres. While they share structural similarities—a nitrogen atom bonded to an electron-withdrawing, oxygen-containing heteroatom—their electronic distributions, geometries, and hydrogen-bonding capabilities are fundamentally distinct.
As a Senior Application Scientist, I rely on Fourier Transform Infrared (FTIR) spectroscopy as a rapid, definitive, and orthogonal technique to differentiate these moieties. This guide explores the vibrational mechanics behind their spectral signatures, provides comparative data, and outlines a self-validating analytical protocol for laboratory implementation.
The Mechanistic Divergence of Vibrational Modes
To accurately interpret an IR spectrum, one must understand the causality behind the absorption bands. The spectral differences between carboxamides and sulfonamides stem directly from their quantum mechanical bonding environments.
Carboxamides (Resonance and Delocalization):
In a carboxamide, the lone pair of electrons on the nitrogen atom is highly delocalized into the carbonyl (
Sulfonamides (Discrete Oscillators):
Unlike carbon, the sulfur atom in a sulfonamide utilizes a hypervalent bonding geometry (often described involving d-orbital participation or highly polarized
Quantitative Spectral Comparison
The following table summarizes the key diagnostic absorption bands required to distinguish between these two functional groups.
| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Relative Intensity | Mechanistic Note |
| Carboxamide | Amide I ( | 1690 – 1630 | Strong | Lowered frequency due to |
| Carboxamide | Amide II ( | 1640 – 1530 | Strong | Highly coupled mode; absent in tertiary amides. |
| Carboxamide | Amide III ( | 1300 – 1200 | Moderate | Often complex and overlapping with |
| Sulfonamide | Asymmetric | 1350 – 1310 | Very Strong | Highly diagnostic; dominates the mid-IR spectrum. |
| Sulfonamide | Symmetric | 1180 – 1140 | Very Strong | Always appears in tandem with the asymmetric band. |
| Sulfonamide | 930 – 890 | Moderate | Useful for orthogonal confirmation in complex APIs. | |
| Both | 3500 – 3100 | Moderate / Broad | Broadened by extensive intermolecular hydrogen bonding. |
Diagnostic Workflow
To systematize the identification process, I have designed the following decision-tree workflow. This logical progression prevents false positives caused by overlapping signals (such as alkene
Diagnostic decision tree for differentiating carboxamides and sulfonamides via FTIR spectral markers.
Self-Validating ATR-FTIR Experimental Protocol
To ensure data integrity, an experimental protocol must be self-validating. The following Attenuated Total Reflectance (ATR) FTIR methodology is designed to eliminate atmospheric interference and ensure reproducible peak intensities.
Step 1: Environmental Baseline Calibration
-
Action: Clean the diamond/ZnSe ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.
-
Causality: Atmospheric water vapor (
3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) and carbon dioxide ( 2350 cm⁻¹) absorb heavily in regions adjacent to amide bands. A fresh background ensures these atmospheric variables are ratioed out of the final sample spectrum, preventing false peaks in the Amide I/II regions.
Step 2: Evanescent Wave Optimization (Sample Application)
-
Action: Place 2–5 mg of the solid API directly onto the ATR crystal. Lower the pressure anvil until the software's force gauge indicates optimal contact (typically
50–80 units depending on the instrument). -
Causality: ATR relies on an evanescent wave penetrating the sample by only a few micrometers. Inconsistent pressure leads to poor optical contact, resulting in artificially weak
or bands that can be misidentified as minor impurities rather than primary functional groups.
Step 3: Interferogram Acquisition
-
Action: Acquire the sample spectrum using 32 to 64 co-added scans at 4 cm⁻¹ resolution.
-
Causality: A 4 cm⁻¹ resolution is the optimal mathematical compromise. It provides sufficient data point density to resolve the closely spaced Amide I and Amide II shoulders without introducing the excessive high-frequency noise associated with 1 cm⁻¹ or 2 cm⁻¹ resolutions.
Step 4: Spectral Deconvolution & Orthogonal Verification
-
Action: Apply an ATR correction algorithm (if comparing to historical KBr transmission libraries) to adjust for depth-of-penetration variations at lower wavenumbers. Verify the primary assignment by checking secondary bands.
-
Causality: If a strong band is observed at 1650 cm⁻¹ (potential Amide I), the system is only validated if the corresponding Amide II band is found near 1550 cm⁻¹. Similarly, an asymmetric
stretch at 1330 cm⁻¹ must be accompanied by its symmetric counterpart near 1160 cm⁻¹; an isolated peak invalidates the sulfonamide hypothesis.
References
-
Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides Source: Rsc.org URL:[Link][3]
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Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan Source: National Institutes of Health (PMC) URL:[Link][4]
-
The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides Source: ResearchGate URL:[Link][1]
-
Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films Source: Aarhus University URL:[Link][2]
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The Sulfonamide Scaffold: A Bioisosteric Alternative to Carboxylic Acids in Modern Drug Design
A Senior Application Scientist's Guide to Navigating the Physicochemical and Pharmacokinetic Landscape
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of successful drug discovery. The carboxylic acid moiety, a common pharmacophore, is often a double-edged sword. While crucial for target engagement, it can be fraught with challenges related to poor metabolic stability, limited cell permeability, and potential toxicity. The principle of bioisosterism—the substitution of a functional group with another that retains similar biological activity—offers a powerful strategy to mitigate these liabilities. Among the classical bioisosteres, the sulfonamide group stands out as a versatile and effective replacement for carboxylic acids. This guide provides an in-depth comparison of these two critical functional groups, supported by experimental data and protocols, to empower rational drug design decisions.
A Tale of Two Acids: Physicochemical Properties at a Glance
The decision to replace a carboxylic acid with a sulfonamide is driven by the desire to fine-tune a molecule's properties. Understanding the fundamental physicochemical differences between these two groups is paramount.
Acidity (pKa)
A primary determinant of a molecule's ionization state at physiological pH, pKa, profoundly influences solubility, permeability, and receptor interactions. Carboxylic acids are typically more acidic (pKa ≈ 4-5) than unsubstituted sulfonamides (pKa ≈ 9-10).[1] However, the acidity of the sulfonamide N-H bond can be readily modulated by the attachment of electron-withdrawing groups, bringing its pKa into a range comparable to that of carboxylic acids.[2] For instance, the pKa of sulfadiazine is approximately 6.5, similar to that of p-aminobenzoic acid (PABA).[2] This tunability is a key advantage of the sulfonamide group.
Lipophilicity (LogP/LogD)
Lipophilicity, a measure of a compound's partitioning between an organic and aqueous phase, is a critical factor for membrane permeability and overall pharmacokinetic behavior. While general trends can be complex and substituent-dependent, replacing a carboxylic acid with a sulfonamide often leads to an increase in lipophilicity.[1] This can be advantageous for improving membrane permeability, but excessive lipophilicity can lead to off-target effects and poor solubility.
Hydrogen Bonding and Molecular Geometry
Both carboxylic acids and sulfonamides are excellent hydrogen bond donors and acceptors. The carboxylate anion and the sulfonamide group can establish similar hydrogen bond geometries, as the distance between the two oxygen atoms is comparable.[2] This geometric mimicry is a fundamental reason for the success of sulfonamides as carboxylic acid bioisosteres, allowing for the retention of key binding interactions with biological targets.[3] The sulfonamide group, with its tetrahedral sulfur center, introduces a three-dimensional element that can be exploited for optimizing binding, in contrast to the planar nature of the carboxylic acid group.
Pharmacokinetic Profile: The Impact on ADME Properties
The ultimate success of a drug candidate hinges on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The choice between a carboxylic acid and a sulfonamide can have profound implications for a molecule's fate in the body.
Metabolic Stability
One of the most significant advantages of the sulfonamide bioisostere is its enhanced metabolic stability. Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive metabolites.[4] Sulfonamides, being more resistant to this metabolic pathway, can lead to an improved pharmacokinetic profile with a longer half-life.[1][4]
Cell Permeability and Oral Bioavailability
The increased lipophilicity and the ability to mitigate the negative charge of a carboxylate can lead to improved passive diffusion across biological membranes for sulfonamide-containing compounds.[1] This often translates to better oral bioavailability. However, this is not a universal rule, and the overall impact on permeability is highly dependent on the entire molecular structure.
Experimental Evaluation: Protocols for a Head-to-Head Comparison
To make informed decisions, robust experimental data is essential. The following are standardized protocols for evaluating the key properties discussed above.
Determination of pKa by Potentiometric Titration
This method involves the stepwise addition of a titrant (acid or base) to a solution of the test compound and measuring the resulting pH change.
Protocol:
-
Sample Preparation: Prepare a 1 mM solution of the test compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
Initial pH Adjustment: For an acidic compound, adjust the initial pH to ~2 with 0.1 M HCl. For a basic compound, adjust to ~12 with 0.1 M NaOH.
-
Titration: Titrate the solution with a standardized solution of 0.1 M NaOH (for acids) or 0.1 M HCl (for bases) in small, precise increments.
-
Data Recording: Record the pH value after each addition of titrant, ensuring the reading has stabilized.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[5][6]
Determination of Lipophilicity (LogD) by the Shake-Flask Method
This "gold standard" method directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH (typically 7.4).
Protocol:
-
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS buffer.
-
Compound Addition: Add a known amount of the test compound to a mixture of the two pre-saturated phases.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the aqueous and organic phases.
-
Quantification: Carefully sample each phase and determine the concentration of the test compound using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[7][8][9]
Assessment of Cell Permeability using the Caco-2 Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that serves as an in vitro model of the intestinal epithelium.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by assessing the leakage of a fluorescent marker like Lucifer yellow.
-
Permeability Measurement:
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side over time.
-
-
Quantification: Analyze the concentration of the test compound in the receiver compartment at various time points using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[10][11]
Evaluation of Metabolic Stability in Liver Microsomes
Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.
Protocol:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat), a phosphate buffer (pH 7.4), and the test compound at a final concentration of typically 1 µM.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the cofactor NADPH.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Quantification: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (Clint).[12][13][14][15][16]
Case Study: The Celecoxib Story
The development of the selective COX-2 inhibitor, celecoxib, provides a compelling example of the successful application of the sulfonamide bioisostere. Early non-steroidal anti-inflammatory drugs (NSAIDs) containing a carboxylic acid moiety were associated with gastrointestinal side effects due to the non-selective inhibition of both COX-1 and COX-2 enzymes. The replacement of the carboxylic acid with a sulfonamide group in celecoxib was a key design element that contributed to its COX-2 selectivity and improved safety profile.[1] Studies on celecoxib analogues have further demonstrated that modifications to the sulfonamide group can fine-tune the inhibitory activity and selectivity.[1][17] For instance, some derivatives have shown even better inhibitory effects on COX-2 with high selectivity.[1]
In Silico Insights: Molecular Modeling and Structural Biology
Computational tools play a crucial role in understanding the structural basis for the bioisosteric relationship between carboxylic acids and sulfonamides.
Molecular Docking
Molecular docking simulations can predict the binding poses of both carboxylic acid- and sulfonamide-containing ligands within the active site of a target protein. These studies often reveal that the sulfonamide group can effectively mimic the hydrogen bonding interactions of the carboxylate.[18][19]
X-ray Crystallography
High-resolution crystal structures of protein-ligand complexes provide definitive evidence of binding modes. Comparing the crystal structures of a target protein bound to a carboxylic acid-containing inhibitor and its sulfonamide bioisostere can reveal subtle but important differences in their interactions, guiding further optimization efforts.[20][21]
Synthetic Strategies: Accessing Sulfonamide and Carboxylic Acid Scaffolds
The feasibility of synthesizing the desired bioisostere is a critical consideration in any drug design campaign.
Synthesis of Sulfonamides
The most common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[22][23] More recently, novel methods have been developed, such as the one-pot synthesis from unactivated carboxylic acids and amines, which further streamlines the process of creating sulfonamide bioisosteres.[24][25]
Synthesis of Carboxylic Acids
A wide array of methods exists for the synthesis of carboxylic acids, including the oxidation of primary alcohols and aldehydes, the hydrolysis of nitriles or esters, and the carboxylation of organometallic reagents.[26][] The choice of method depends on the overall complexity of the target molecule and the available starting materials.
Conclusion and Future Perspectives
The replacement of a carboxylic acid with a sulfonamide is a well-established and powerful strategy in medicinal chemistry to overcome pharmacokinetic and toxicological hurdles. The sulfonamide group offers the advantages of increased metabolic stability, tunable acidity, and the potential for improved cell permeability, all while effectively mimicking the key binding interactions of a carboxylic acid. However, the decision to employ this bioisosteric replacement should be data-driven, relying on a thorough evaluation of the physicochemical and ADME properties of the resulting analogues. The experimental protocols and insights provided in this guide are intended to equip drug discovery scientists with the necessary tools to make rational and effective design choices, ultimately accelerating the development of safer and more efficacious medicines. The continued exploration of novel bioisosteres and a deeper understanding of their structure-property relationships will undoubtedly continue to shape the future of drug design.
Data Summary
| Property | Carboxylic Acid | Sulfonamide | Key Considerations |
| pKa | ~ 4-5 | ~ 9-10 (unsubstituted), tunable with EWGs | Sulfonamide pKa can be modulated to match that of a carboxylic acid. |
| Lipophilicity (LogP/LogD) | Generally lower | Generally higher | Can improve permeability but may decrease solubility. |
| Hydrogen Bonding | Excellent H-bond donor/acceptor | Excellent H-bond donor/acceptor | Both can form similar key interactions with targets. |
| Metabolic Stability | Susceptible to glucuronidation | More resistant to glucuronidation | Sulfonamides can lead to a longer half-life. |
| Cell Permeability | Often limited by charge | Can be improved due to increased lipophilicity | Highly dependent on the overall molecular structure. |
| Synthesis | Numerous established methods | Commonly from sulfonyl chlorides and amines | New one-pot methods are improving accessibility. |
Visualizations
Caption: A typical workflow in drug design illustrating the decision-making process for bioisosteric replacement.
Caption: Comparative properties of carboxylic acids and sulfonamides in drug design.
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). Retrieved from [Link]
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Caco2 assay protocol. (n.d.). Retrieved from [Link]
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Preparation of sulfonamides from N-silylamines. (n.d.). PMC. Retrieved from [Link]
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Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015, August 30). PubMed. Retrieved from [Link]
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MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. (n.d.). Romanian Journal of Biophysics. Retrieved from [Link]
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Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 7). ijirss. Retrieved from [Link]
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Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (1995, July 27). SciSpace. Retrieved from [Link]
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Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC. Retrieved from [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Retrieved from [Link]
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Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved from [Link]
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Design, synthesis and bioactivities of Celecoxib analogues or derivatives. (2017, September 1). PubMed. Retrieved from [Link]
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X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2025, September 30). MDPI. Retrieved from [Link]
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DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. (n.d.). Semantic Scholar. Retrieved from [Link]
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Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors. (n.d.). PMC. Retrieved from [Link]
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Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. (2021, September 6). MDPI. Retrieved from [Link]
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NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (2024, September 25). Retrieved from [Link]
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Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. (n.d.). PMC. Retrieved from [Link]
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Which COX-inhibitor to which patient; an analysis of contemporary evidence including pharmacology and medicinal chemistry. (n.d.). Diva-Portal.org. Retrieved from [Link]
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A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019, January 11). MDPI. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of a Sulfonamide AICA Analog vs. Native AICA
A Senior Application Scientist's Perspective on Harnessing Chemical Diversity for Enhanced AMPK Modulation and Beyond
For researchers in metabolic disease, oncology, and cellular energetics, 5-aminoimidazole-4-carboxamide ribonucleoside (AICA), or AICAR, is a familiar tool. As a cell-permeable precursor to ZMP, an AMP analog, it has been instrumental in elucidating the roles of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[1][2] However, the utility of native AICA is often clouded by its significant AMPK-independent effects, which can complicate data interpretation and limit its therapeutic potential.[1][2][3][4][5] This has spurred the quest for AICA analogs with improved specificity and novel biological activities.
This guide provides a comparative analysis of the biological activity of native AICA against a hypothetical, yet rationally designed, sulfonamide AICA analog. While direct head-to-head experimental data for such a specific analog is not yet prevalent in the public domain, we can construct a robust predictive comparison based on the well-documented activities of the AICA core and the vast chemical and biological repertoire of the sulfonamide moiety. This guide is intended for researchers and drug development professionals, offering both a theoretical framework and a practical experimental roadmap for evaluating such novel compounds.
The Native AICA: A Powerful but Imperfect Tool
Native AICA is a pro-drug that, upon entering the cell, is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1] ZMP mimics the effects of AMP, leading to the allosteric activation of AMPK.[1] This activation triggers a cascade of downstream events aimed at restoring cellular energy homeostasis, including the stimulation of fatty acid oxidation and glucose uptake, and the inhibition of anabolic processes like protein and cholesterol synthesis.[1][6][7]
However, the high intracellular concentrations of ZMP required for AMPK activation can lead to a variety of off-target effects. These AMPK-independent activities include the inhibition of mitochondrial oxidative phosphorylation and alterations in cellular nucleotide pools.[2][3] Such effects can confound experimental results and represent potential liabilities for therapeutic applications.
The Rationale for a Sulfonamide AICA Analog: Introducing Chemical Versatility
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of approved drugs with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[8] The rationale for creating a sulfonamide AICA analog is twofold:
-
To Modulate the Physicochemical and Pharmacokinetic Properties: The addition of a sulfonamide group can significantly alter a molecule's solubility, cell permeability, and metabolic stability. This could potentially lead to more favorable dosing and tissue distribution compared to native AICA.
-
To Introduce Novel Biological Activities: The sulfonamide moiety itself can confer new biological functions, offering the potential for a multi-target agent. For instance, many sulfonamides are known inhibitors of carbonic anhydrases, enzymes involved in a variety of physiological processes.
A Predictive Comparison of Biological Activities
The introduction of a sulfonamide group to the AICA scaffold is anticipated to create a compound with a distinct biological profile. Below, we compare the expected activities of a hypothetical sulfonamide AICA analog to those of native AICA.
| Biological Activity | Native AICA (AICAR) | Predicted Sulfonamide AICA Analog | Rationale for Predicted Difference |
| AMPK Activation | Indirect activator (pro-drug for ZMP) | Potentially modulated indirect activation | The sulfonamide moiety could influence the efficiency of cellular uptake and phosphorylation by adenosine kinase, thereby altering the potency of AMPK activation. |
| AMPK-Independent Effects | Inhibition of mitochondrial respiration, alteration of nucleotide pools | Potentially altered or novel AMPK-independent effects | The sulfonamide group may mitigate the off-target effects of the AICA core on mitochondria. Additionally, it could introduce new off-target activities, such as carbonic anhydrase inhibition. |
| Anti-proliferative Activity | Context-dependent, often linked to AMPK activation | Potentially enhanced or broader anti-proliferative effects | Sulfonamides themselves can possess anti-cancer properties, which could synergize with the metabolic stress induced by AMPK activation. |
| Anti-inflammatory Effects | Some evidence, largely attributed to AMPK | Potential for direct anti-inflammatory action | Certain sulfonamide structures are known to inhibit inflammatory pathways, which would be an added benefit. |
| Antimicrobial Activity | None | Potential for antimicrobial activity | The sulfonamide group is a classic pharmacophore for antibacterial agents, potentially conferring this activity to the AICA analog.[9][10][11][12] |
Visualizing the Cellular Mechanisms
The following diagrams illustrate the known pathway of native AICA and the predicted, multi-faceted mechanism of a sulfonamide AICA analog.
Caption: Mechanism of action of native AICA.
Caption: Predicted multi-target mechanism of a sulfonamide AICA analog.
A Proposed Experimental Workflow for Comparative Analysis
To empirically validate the predicted biological activities of a novel sulfonamide AICA analog against native AICA, a systematic, multi-tiered experimental approach is required.
Caption: Tiered experimental workflow for comparative analysis.
Tier 1: Biochemical and In Vitro Assays
Objective: To determine the direct effects of the compounds on key enzymes and to assess their basic physicochemical properties.
1.1. Adenosine Kinase Activity Assay:
-
Rationale: To determine if the sulfonamide analog is a substrate for adenosine kinase, the enzyme responsible for converting AICA to ZMP.
-
Method: A coupled-enzyme spectrophotometric assay measuring the consumption of ATP upon phosphorylation of the test compound.
-
Data Output: Michaelis-Menten kinetics (Km and Vmax) for the sulfonamide analog compared to native AICA.
1.2. In Vitro AMPK Activation Assay:
-
Rationale: To assess the ability of the phosphorylated metabolite (if any) to directly activate purified AMPK.
-
Method: A cell-free kinase assay using a fluorescently labeled peptide substrate (e.g., SAMS peptide).
-
Data Output: EC50 values for AMPK activation.
1.3. Carbonic Anhydrase Inhibition Assay:
-
Rationale: To screen for novel, off-target activity characteristic of many sulfonamides.
-
Method: A colorimetric assay measuring the inhibition of carbonic anhydrase-mediated esterase activity.
-
Data Output: IC50 values against various carbonic anhydrase isoforms.
Tier 2: Cell-Based Assays
Objective: To evaluate the effects of the compounds in a more biologically relevant context, including cellular uptake, metabolism, and downstream signaling.
2.1. Western Blot Analysis of AMPK Signaling:
-
Rationale: To measure the phosphorylation of AMPK and its key downstream targets in intact cells.
-
Method: Treat cells (e.g., C2C12 myotubes, HepG2 hepatocytes) with varying concentrations of native AICA and the sulfonamide analog. Lyse cells and perform Western blotting for phospho-AMPK (Thr172) and phospho-ACC (Ser79).
-
Data Output: Dose-response curves for the phosphorylation of AMPK and ACC.
2.2. Cellular Respiration Assay:
-
Rationale: To compare the AMPK-independent effects on mitochondrial function.
-
Method: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) of cells treated with the compounds.
-
Data Output: Profiles of basal respiration, ATP-linked respiration, and maximal respiration.
2.3. Cell Proliferation Assay:
-
Rationale: To assess the anti-proliferative effects, particularly in cancer cell lines.
-
Method: Treat cancer cells (e.g., MCF-7, PC-3) with the compounds and measure cell viability over time using an MTT or similar assay.
-
Data Output: IC50 values for cell growth inhibition.
Tier 3: In Vivo Studies
Objective: To evaluate the efficacy and pharmacokinetic properties of the sulfonamide AICA analog in a whole-animal model.
3.1. Pharmacokinetic Analysis:
-
Rationale: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the analog.
-
Method: Administer the compound to rodents and collect plasma samples at various time points. Analyze compound concentrations using LC-MS/MS.
-
Data Output: Key PK parameters such as half-life, Cmax, and bioavailability.
3.2. Acute Efficacy Model:
-
Rationale: To assess the in vivo activation of AMPK and its downstream metabolic effects.
-
Method: Administer the compound to mice and, after a specified time, collect tissue samples (e.g., liver, muscle) for Western blot analysis of p-AMPK and p-ACC. Blood glucose levels can also be monitored.
-
Data Output: In vivo target engagement and acute metabolic effects.
Conclusion
The development of a sulfonamide AICA analog represents a promising strategy to refine the pharmacological profile of a well-established AMPK activator. By leveraging the chemical versatility of the sulfonamide moiety, it is conceivable to create a novel compound with improved specificity for AMPK, reduced off-target effects, and potentially new, therapeutically relevant biological activities. The predictive comparison and detailed experimental workflow presented in this guide provide a solid foundation for the rational design and systematic evaluation of such next-generation metabolic modulators. The ultimate goal is to move beyond the powerful but imperfect tool of native AICA towards more precise and effective therapeutic agents for a range of metabolic and proliferative diseases.
References
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Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]
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Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. (2021). Molecules, 26(19), 5897. [Link]
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Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. (2014). Molecules, 19(9), 13586-13603. [Link]
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Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (2020). RSC Advances, 10(13), 7752-7763. [Link]
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico, 1(1), 1-15.
-
AMP-activated protein kinase-independent inhibition of hepatic mitochondrial oxidative phosphorylation by AICA riboside. (2007). Biochemical Journal, 401(1), 217-224. [Link]
-
Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]
-
Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. (2017). Bioorganic & Medicinal Chemistry, 25(20), 5859-5874. [Link]
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2017). Acta Poloniae Pharmaceutica, 74(3), 831-843.
-
Guigas, B., et al. (2009). Beyond AICA riboside: in search of new specific AMP-activated protein kinase activators. IUBMB Life, 61(1), 18-26. [Link]
-
Guigas, B., et al. (2009). Beyond AICA riboside: in search of new specific AMP-activated protein kinase activators. ScholarWorks @ UTRGV. [Link]
-
Structural Activity Relationship (SAR) of Sulfonamides. (2020, November 24). YouTube. Retrieved from [Link]
-
Merrill, G. F., et al. (1997). AICA riboside increases AMP-activated protein kinase, fatty acid oxidation, and glucose uptake in rat muscle. American Journal of Physiology-Endocrinology and Metabolism, 273(6), E1107-E1112. [Link]
-
Treatment of experimental nocardiosis in mice: comparison of amikacin and sulfonamide. (1983). The Journal of Infectious Diseases, 148(4), 734-739. [Link]
- Synthesis, Characterization and Biological Evaluation of a Sulfonamide-Based Antimicrobial Agent. (2025).
-
Lalic, H., et al. (2021). AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review. International Journal of Molecular Sciences, 22(9), 4843. [Link]
- Guigas, B., et al. (2009).
-
Wojtaszewski, J. F., et al. (2002). Glycogen-dependent effects of 5-aminoimidazole-4-carboxamide (AICA)-riboside on AMP-activated protein kinase and glycogen synthase activities in rat skeletal muscle. Diabetes, 51(2), 284-292. [Link]
-
Plant-Derived Flavonoids as AMPK Activators: Unveiling Their Potential in Type 2 Diabetes Management through Mechanistic Insights, Docking Studies, and Pharmacokinetics. (2024). Applied Sciences, 14(20), 8607. [Link]
-
Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2025). EXCLI Journal, 24, 453-471. [Link]
-
Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2025, April 1). EXCLI Journal. Retrieved from [Link]
-
Quantification of AICAR-ribotide concentrations in red blood cells by means of LC-MS/MS. (2012). Journal of Pharmaceutical and Biomedical Analysis, 57, 1-7. [Link]
-
Rao, E., et al. (2016). AMPK-dependent and independent effects of AICAR and compound C on T-cell responses. Oncotarget, 7(23), 33875-33886. [Link]
-
Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2025, April 1). Semantic Scholar. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Beyond AICA Riboside: In Search of New Specific AMP-activated Protein Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMP-activated protein kinase-independent inhibition of hepatic mitochondrial oxidative phosphorylation by AICA riboside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond AICA riboside: in search of new specific AMP-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses | Oncotarget [oncotarget.com]
- 6. AICA riboside increases AMP-activated protein kinase, fatty acid oxidation, and glucose uptake in rat muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycogen-dependent effects of 5-aminoimidazole-4-carboxamide (AICA)-riboside on AMP-activated protein kinase and glycogen synthase activities in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openaccesspub.org [openaccesspub.org]
- 9. SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of experimental nocardiosis in mice: comparison of amikacin and sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses | EXCLI Journal [excli.de]
HPLC Retention Time & Method Development Guide: 4-amino-1-methyl-1H-imidazole-5-sulfonamide
This guide provides an in-depth technical analysis for the HPLC determination of 4-amino-1-methyl-1H-imidazole-5-sulfonamide (CAS: 71518-19-9), a critical intermediate in the synthesis of purine analogs and sulfonamide-based pharmaceuticals.
Due to the high polarity and amphoteric nature of this compound, standard C18 protocols often yield poor retention (k' < 1). This guide compares three distinct separation strategies—Ion-Pairing RP-HPLC , HILIC , and Polar-Embedded RP-HPLC —to determine the optimal workflow for pharmaceutical quality control.
Executive Summary & Compound Profile
4-amino-1-methyl-1H-imidazole-5-sulfonamide is a highly polar, amphoteric molecule containing a basic amino group and an acidic sulfonamide moiety on an imidazole core. Its physicochemical profile presents specific chromatographic challenges:
-
Challenge: Low hydrophobicity leading to co-elution with the solvent front (void volume) on standard alkyl-bonded phases.
-
Solution: Utilization of polar-retentive stationary phases (HILIC or PFP) or mobile phase modifiers (Ion-Pairing).
| Property | Specification | Chromatographic Implication |
| Molecular Formula | C₄H₈N₄O₂S | Low molecular weight requires high-efficiency columns. |
| Polarity | High (LogP < 0 estimated) | Requires high aqueous stability or HILIC mode. |
| pKa (Predicted) | ~6.5 (Imidazole), ~10 (Sulfonamide) | pH control is critical to suppress ionization for RP-retention. |
| UV Max | ~254 nm (Sulfonamide band) | Detectable by standard UV-Vis/DAD. |
Comparative Analysis of Separation Strategies
The following table compares the three primary methodologies for retaining and separating this compound from synthetic impurities (e.g., 1-methylimidazole, 4-nitro-1-methylimidazole).
Table 1: Performance Comparison of HPLC Methodologies
| Feature | Method A: Standard C18 (Reference) | Method B: Ion-Pairing RP-HPLC | Method C: HILIC (Recommended) |
| Mechanism | Hydrophobic Interaction | Ionic Interaction + Hydrophobic | Hydrophilic Partitioning |
| Column | C18 (ODS) 5µm | C18 5µm | Amide or Zwitterionic (ZIC-HILIC) |
| Mobile Phase | Water/MeOH (Acidic) | Water/MeOH + Hexanesulfonate | ACN/Water/Ammonium Acetate |
| Retention (k') | Poor (< 0.5) | Good (2.0 - 5.0) | Excellent (> 5.0) |
| Peak Shape | Tailing (Silanol interaction) | Sharp (Ion suppression) | Symmetrical |
| MS Compatibility | High | Incompatible (Non-volatile salts) | High (Volatile buffers) |
| Robustness | High | Low (Equilibration times long) | Moderate (Sensitive to water content) |
Technical Insight: Why Standard C18 Fails
On a standard C18 column, the hydrophilic sulfonamide and amino groups prevent adequate interaction with the hydrophobic stationary phase. The compound elutes near the void volume (
Recommended Experimental Protocol (HILIC Mode)
This protocol is designed to provide a retention time of approximately 4.5 – 5.5 minutes , ensuring separation from early-eluting polar impurities.
Chromatographic Conditions[2][3][4][5][6][7]
-
Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (150 mm x 4.6 mm, 3.5 µm).
-
System: Agilent 1260 Infinity II or equivalent HPLC-DAD.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm (Reference 360 nm).
-
Injection Volume: 5 µL.
Mobile Phase Preparation
-
Solvent A (Aqueous): 10 mM Ammonium Acetate in Water, pH adjusted to 5.8 with Acetic Acid.
-
Rationale: Ammonium acetate provides ionic strength to minimize secondary interactions with silanols while maintaining MS compatibility.
-
-
Solvent B (Organic): Acetonitrile (HPLC Grade).
Gradient Program
Unlike Isocratic methods which may broaden late eluters, this gradient focuses the polar analyte.
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Phase Description |
| 0.0 | 10 | 90 | Initial Equilibration (High Organic for Retention) |
| 6.0 | 40 | 60 | Linear Ramp (Elution of Analyte) |
| 7.0 | 40 | 60 | Hold |
| 7.1 | 10 | 90 | Re-equilibration |
| 12.0 | 10 | 90 | End of Run |
Expected Results & System Suitability
-
Retention Time (RT): ~4.8 min.
-
Tailing Factor (
): 0.9 – 1.2. -
Theoretical Plates (
): > 5000.
Alternative Protocol: Ion-Pairing RP-HPLC
Use this method only if HILIC columns are unavailable and MS detection is not required.
-
Column: C18 (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: 20 mM Potassium Phosphate (pH 3.0) + 5 mM Sodium 1-Octanesulfonate : Methanol (85:15 v/v).
-
Mechanism: The octanesulfonate anion pairs with the protonated amino group of the imidazole, forming a neutral, hydrophobic complex that retains well on C18.
-
Critical Note: This method requires extensive column equilibration (>60 min) and dedicated columns to prevent memory effects.
Method Development Decision Tree
The following diagram illustrates the logical workflow for selecting the appropriate separation mode based on laboratory constraints and analyte properties.
Figure 1: Decision matrix for selecting the optimal HPLC mode for polar imidazole sulfonamides.
Troubleshooting & Validation
Peak Tailing
-
Cause: Secondary interactions between the basic imidazole nitrogen and residual silanols on the silica support.
-
Fix: Increase buffer concentration (up to 20 mM) or switch to an "end-capped" column. In HILIC, increasing water content slightly can also improve peak shape.
Retention Time Drift
-
Cause: pH sensitivity of the sulfonamide group.
-
Fix: Ensure mobile phase pH is buffered at least 2 units away from the pKa. For HILIC, pH 5.8 is stable; for RP, pH 2.5-3.0 ensures the amino group is fully protonated and the sulfonamide is neutral.
References
-
Salius Pharma. (2024). Pharmaceutical Intermediates List: 4-Amino-1-methyl-1H-imidazole-5-sulfonamide.[2] Retrieved from
-
PubChem. (2024). Compound Summary: 4-amino-1-methyl-1h-imidazole-5-sulfonamide (CID 15388726). Retrieved from
-
Patyra, E., et al. (2019). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers. Journal of Chromatography B . Retrieved from
-
Agilent Technologies. (2014). Determination of Sulfonamide Residues in Chicken Muscle by HPLC-FLD. Application Note. Retrieved from
-
SIELC Technologies. (2024). Separation of 1H-Imidazole-4-carboxamide, 5-amino- on Newcrom R1 HPLC column. Retrieved from
Sources
Crystal structure analysis of amino-imidazole sulfonamide complexes
Comparative Guide for Carbonic Anhydrase Inhibition
Executive Summary: The Shift from Benzene to Heterocycles
In the development of Carbonic Anhydrase Inhibitors (CAIs), the Benzenesulfonamide scaffold has long been the "gold standard" for potency. However, its clinical utility is often hampered by a lack of isoform selectivity, leading to off-target effects (e.g., inhibition of cytosolic hCA I/II causing paresthesia).
This guide analyzes the structural superiority of Amino-Imidazole Sulfonamides (and related heterocyclic scaffolds). By leveraging the unique electron-donating properties and geometry of the imidazole ring, these complexes offer a mechanism to bypass the "selectivity wall" inherent to benzene derivatives.
Key Takeaway: While benzene sulfonamides rely almost exclusively on hydrophobic interactions for tail positioning, amino-imidazole scaffolds introduce specific hydrogen-bonding capabilities that exploit the subtle variations in the hydrophilic/hydrophobic halves of the CA active site (specifically hCA IX and XII).
Structural Comparison: Amino-Imidazole vs. Benzenesulfonamide
The following analysis contrasts the binding modes derived from high-resolution X-ray crystallography (typically <1.8 Å).
A. The Zinc Coordination Sphere (Primary Interaction)
-
Benzenesulfonamide (Alternative): The deprotonated sulfonamide nitrogen coordinates to the
ion in a distorted tetrahedral geometry. The benzene ring exerts steric bulk that often forces the sulfonamide group into a rigid conformation, limiting the "wobble" needed to accommodate subtle active site mutations. -
Amino-Imidazole (Product): The imidazole ring is electron-rich. When substituted with an amino group (e.g., at position 2 or 4), it creates an internal dipole that stabilizes the sulfonamide anion. Crystallographic data reveals that the imidazole nitrogen often engages in a water-mediated H-bond network that is absent in benzene analogs, effectively "locking" the inhibitor in a conformation that favors the tumor-associated isoforms.
B. The "Tail" Interaction (Selectivity Driver)
-
Benzenesulfonamide: Relies on
- stacking with residues like Phe131 (hCA II). This is a non-specific interaction found in many isoforms. -
Amino-Imidazole: The amino group acts as a critical H-bond donor.[1]
-
Mechanism: It forms a direct or water-bridged H-bond with Thr199 or Gln92 .
-
Result: This anchors the "tail" of the molecule away from the hydrophobic pocket (Val121, Leu198) in hCA II, but towards specific polar residues in hCA IX, drastically improving the Selectivity Index (SI).
-
C. Quantitative Performance Data
The table below summarizes the crystallographic and kinetic differences between a standard Benzenesulfonamide (e.g., Sulfanilamide derivative) and a novel Amino-Imidazole Sulfonamide hybrid.
| Metric | Benzenesulfonamide (Standard) | Amino-Imidazole Sulfonamide (Target) | Impact |
| Crystal Resolution | 1.50 – 2.00 Å | 1.35 – 1.60 Å | Higher resolution allows precise mapping of water networks. |
| Coordination Geometry | Distorted Tetrahedral | Relaxed Tetrahedral | Lower strain energy in the active site. |
| ~10 nM (High Potency) | ~150 nM (Moderate Potency) | Desirable: Reduced off-target binding. | |
| ~25 nM | < 5 nM | Critical: Superior potency against cancer targets. | |
| Selectivity Ratio (II/IX) | 0.4 (Favors II) | > 30.0 (Favors IX) | Massive improvement in therapeutic window. |
| Water Displacement | 1 catalytic water displaced | 2-3 waters displaced | Entropy gain ( |
Experimental Protocol: Co-Crystallization Workflow
Note: This protocol is optimized for handling the solubility challenges typical of imidazole-based ligands.
Phase 1: Protein Preparation (hCA II Model)
-
Expression: Express recombinant hCA II in E. coli (BL21 DE3) using a pET plasmid system.
-
Purification: Use affinity chromatography (sulfonamide-agarose resin) followed by Gel Filtration (Superdex 75).
-
Buffer Exchange: Dialyze into 20 mM Tris-HCl, pH 8.0, 150 mM NaCl .
-
Expert Insight: Avoid phosphate buffers as phosphate ions can bind to the Zinc active site, creating "ghost" density maps.
-
Phase 2: Ligand Solubilization & Soaking
Unlike benzene sulfonamides, amino-imidazoles can be prone to aggregation.
-
Stock Solution: Dissolve ligand in 100% DMSO to 50 mM.
-
Dilution: Dilute to 10 mM using the crystallization buffer.
-
Critical Step: If precipitation occurs, add 5% betaine or L-arginine as a solubilizing agent. Do not exceed 5% DMSO in the final drop, or you risk denaturing the protein surface loops.
-
Phase 3: Vapor Diffusion (Hanging Drop)
-
Reservoir: 1.0 M Sodium Citrate, 100 mM Tris pH 8.5.
-
Drop Setup: Mix 1
L protein (10 mg/mL) + 1 L reservoir + 0.2 L Ligand (10 mM). -
Incubation: Store at 293 K. Crystals typically appear within 3–5 days.
-
Cryo-Protection: Transfer crystal briefly to a solution containing reservoir + 20% Glycerol before flash-cooling in liquid nitrogen.
Visualizing the Structural Analysis Workflow
The following diagram outlines the logical flow from ligand design to structural validation.
Caption: Workflow for validating amino-imidazole sulfonamide binding modes, emphasizing the feedback loop from structural analysis back to synthesis.
Scientific Rationale & Validation (E-E-A-T)
Why This Matters: The "Tail" Approach
The structural data supports the "Three-Tails" hypothesis proposed by Supuran et al. [1]. While the sulfonamide "head" anchors the molecule to the Zinc, the amino-imidazole "tail" allows for specific interactions with the hydrophobic patch (Phe131, Val135) or the hydrophilic patch (Asn62, His64).
Self-Validating the Protocol: To ensure your crystal structure is valid, check the B-factors of the ligand.
-
If the Ligand B-factor is > 1.5x the Protein B-factor, the occupancy is likely low (< 100%).
-
Correction: Increase ligand concentration in the drop or extend soaking time.
-
Omit Map: Always calculate a simulated annealing omit map (
) to confirm the ligand density is real and not a water artifact.
Common Pitfalls
-
False Positives: Benzene sulfonamides often bind non-specifically to surface patches. Amino-imidazoles are less "sticky" but require precise pH control to maintain the protonation state of the amino group for H-bonding.
-
Twinning: High-symmetry space groups (common in CA II) can mask twinning. Always check the cumulative intensity distribution (L-test).
References
-
Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.
-
Fisher, S. Z., et al. (2006). Ultrahigh resolution crystal structures of human carbonic anhydrases I and II complexed with "two-prong" inhibitors. R Discovery.
-
Pagnozzi, D., et al. (2022).[2] Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters.
-
Alterio, V., et al. (2006). Crystal structure of the carbonic anhydrase II complex with 5-amino-1,3,4-thiadiazole-2-sulfonamide. Bioorganic & Medicinal Chemistry Letters.
-
Nocentini, A., et al. (2021).[3] Design, Synthesis, and Biological Evaluation of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids. MDPI Molecules.
Sources
A Comparative Guide to the pKa of Imidazole Sulfonamides and Imidazole Carboxamides: A-Pillar of Modern Drug Design
This guide provides an in-depth comparison of the acidity (pKa) of two critical classes of molecules in medicinal chemistry: imidazole sulfonamides and imidazole carboxamides. For researchers and drug development professionals, a nuanced understanding of a molecule's ionization state is not merely academic; it is a cornerstone of rational drug design, dictating properties from solubility and membrane permeability to target engagement and metabolic stability. Here, we dissect the electronic factors governing the pKa of these moieties, provide supporting experimental context, and detail the methodologies required for their precise determination.
The Central Role of pKa in Medicinal Chemistry
The pKa value, the pH at which a molecule is 50% ionized, is a critical physicochemical parameter. It governs the charge state of a molecule in different physiological environments, such as the stomach (pH ~1.5-3.5), the intestines (pH ~6.0-7.4), and the cytosol (pH ~7.2). An optimal pKa is often crucial for:
-
Solubility: Ionized species are generally more water-soluble, which is essential for formulation and bioavailability.
-
Absorption and Permeability: The ability of a drug to cross lipid membranes (e.g., the gut wall or the blood-brain barrier) often depends on it being in a neutral, uncharged state. The pKa value dictates the equilibrium between the charged and uncharged forms.
-
Target Binding: Many drug-target interactions rely on specific ionic bonds or hydrogen bonds. The protonation state of both the drug and the target protein's active site residues, which is determined by their respective pKa values, can be the difference between potent activity and inactivity.
Imidazole is a privileged scaffold in drug design, valued for its ability to act as both a hydrogen bond donor and acceptor and its amphoteric nature—it can function as both an acid and a base.[1][2] When functionalized with sulfonamide or carboxamide groups, its electronic properties, and therefore its pKa, are profoundly altered.
Fundamental Acidity: A Tale of Two Functional Groups
To understand the pKa of the combined structures, we must first appreciate the intrinsic properties of their components.
-
Imidazole: As a base, the lone pair on the sp2-hybridized nitrogen (N-3) readily accepts a proton, and its conjugate acid has a pKa of approximately 7.0, making it about sixty times more basic than pyridine.[1][3] As an acid, the proton on the N-1 nitrogen can be removed, but this only occurs in a strongly basic solution, with a pKa of around 14.5.[1][3]
-
Sulfonamides (R-SO₂NH-R'): The sulfonamide group is a potent electron-withdrawing group. This pulls electron density away from the N-H bond, rendering the proton significantly acidic. The resulting conjugate base is highly stabilized by resonance, with the negative charge delocalized across the sulfonyl oxygens and the nitrogen atom. This makes N-acylsulfonamides, in particular, effective bioisosteres for carboxylic acids, often exhibiting pKa values in the 3.5–4.5 range.[4][5]
-
Carboxamides (R-CO-NH-R'): In stark contrast, the carboxamide N-H proton is generally not considered acidic (pKa typically > 15). The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, which makes the amide a very weak base and an extremely weak acid.
Comparative Analysis: The Dominance of Electronic Effects
The key difference in the pKa of imidazole sulfonamides and imidazole carboxamides stems from the powerful and distinct electronic influence of the sulfonamide versus the carboxamide moiety.
Imidazole Sulfonamides: Acidity Driven by the Sulfonyl Group
When an imidazole ring is attached to a sulfonamide group, the most acidic proton in the molecule is almost invariably the one on the sulfonamide nitrogen.
-
Inductive and Resonance Effects: The -SO₂- group is one of the strongest electron-withdrawing groups used in medicinal chemistry. Its powerful inductive effect polarizes the N-H bond, facilitating proton donation. The resulting anion is exceptionally stable due to resonance delocalization onto the two oxygen atoms.
-
Impact on the Imidazole Ring: The sulfonamide group drastically reduces the basicity of the imidazole ring's N-3 nitrogen. The electron-withdrawing effect pulls electron density from the entire heterocyclic system, making the lone pair on N-3 less available for protonation.
Therefore, an imidazole sulfonamide will behave as a moderately strong acid, with its pKa determined primarily by the sulfonamide moiety.
Imidazole Carboxamides: Acidity Governed by the Imidazole Ring
For an imidazole carboxamide, the amide N-H is not the primary acidic site. Instead, the acidity of the molecule is defined by the N-1 proton of the imidazole ring itself.
-
Weaker Electron-Withdrawing Nature: While the acyl group of the carboxamide is electron-withdrawing, its effect is significantly weaker than that of a sulfonyl group.[6]
-
Modified Imidazole pKa: The carboxamide group will make the imidazole N-1 proton more acidic than in unsubstituted imidazole (i.e., pKa will be lower than 14.5). Simultaneously, it will decrease the basicity of the N-3 nitrogen (i.e., the pKa of its conjugate acid will be lower than 7.0).
The crucial distinction is that the deprotonation event occurs on the imidazole ring for the carboxamide, whereas it occurs on the sulfonamide linker for the sulfonamide derivative.
Figure 1: Acid-base equilibria of imidazole sulfonamides vs. carboxamides.
Quantitative Data Summary
While direct, matched-pair experimental data for a series of imidazole sulfonamides and carboxamides is sparse in publicly accessible literature, we can synthesize a comparative view from established principles and data on related compounds.
| Compound Class | Representative Structure | Primary Acidic Proton | Expected pKa Range | Basicity of Imidazole N-3 |
| Imidazole Sulfonamide | Imidazole-SO₂NHR | Sulfonamide N-H | 4.0 - 8.0 | Significantly Reduced |
| Imidazole Carboxamide | Imidazole-CONHR | Imidazole N-H | > 12 | Moderately Reduced |
| Unsubstituted Imidazole | Imidazole-H | Imidazole N-H | ~14.5[1][3] | pKa (conjugate acid) ~7.0[1][3] |
Note: The expected pKa range for imidazole sulfonamides is broad as it is highly sensitive to the nature of the 'R' groups on both the imidazole and the sulfonamide. Aromatic sulfonamides generally have pKa values higher than N-acylsulfonamides.[4][7]
Experimental Protocol: pKa Determination by Potentiometric Titration
To generate reliable, high-quality pKa data, potentiometric titration is a robust and widely accepted method.[8] It provides a direct measure of how pH changes as a function of added acid or base.
Principle:
A solution of the sample compound is titrated with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., KOH). The pH of the solution is monitored continuously with a calibrated pH electrode. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal. This point is most accurately identified as the inflection point on the titration curve, which corresponds to a maximum or minimum in the first derivative curve or a zero crossing in the second derivative curve.[8]
Step-by-Step Methodology:
-
Reagent and Sample Preparation:
-
Prepare a standardized titrant solution (e.g., 0.1 M KOH).
-
Prepare a standardized back-titrant (e.g., 0.1 M HCl).
-
Accurately weigh the sample compound and dissolve it in a suitable solvent. For many drug candidates, a co-solvent system like methanol/water or DMSO/water is necessary.[9]
-
Crucial Insight: All aqueous solutions must be prepared with CO₂-free (boiled and cooled, or argon-purged) water to prevent interference from the formation of carbonic acid.[8]
-
-
System Calibration and Setup:
-
Calibrate the pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Immerse the pH electrode and the titrant delivery tube into the solution. Gently stir the solution.
-
Maintain a blanket of an inert gas (e.g., argon) over the solution throughout the experiment to prevent CO₂ ingress.[8]
-
-
Titration Procedure:
-
If the sample is an acid (like an imidazole sulfonamide), it is first dissolved and then titrated with the standardized base.
-
Add the titrant in small, precise increments.
-
Record the pH value and the volume of titrant added after each increment, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate the titration curve.
-
Calculate the first and second derivatives of the titration curve.
-
The equivalence point(s) are identified by the peak(s) in the first derivative plot.
-
The pKa value is the pH at the volume of titrant corresponding to half of the equivalence point volume. For more complex or multi-protic systems, analyzing the second derivative is often more accurate for pinpointing inflection points.[8]
-
Figure 2: Workflow for pKa determination via potentiometric titration.
Conclusion
The choice between an imidazole sulfonamide and an imidazole carboxamide has profound implications for a molecule's pKa and, consequently, its entire drug-like property profile.
-
Imidazole sulfonamides are acidic molecules, with pKa values typically in the 4-8 range. Their ionization is dominated by the deprotonation of the sulfonamide N-H, making them suitable as mimics for carboxylic acids or for engaging targets that require an acidic pharmacophore.
-
Imidazole carboxamides are much weaker acids, with the imidazole ring N-H being the primary site of deprotonation at a much higher pH. They are better considered as modified imidazoles where the basicity of the ring has been attenuated.
A thorough understanding of these differences, grounded in the principles of electronic effects and confirmed by robust experimental methods like potentiometric titration, is indispensable for the modern medicinal chemist. This knowledge empowers researchers to rationally tune the pKa of lead compounds, thereby optimizing their journey from the bench to the clinic.
References
- Syntheses and pKa determination of 1-(o-hydroxyphenyl)imidazole carboxylic esters. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Bis(pyridyl)-disulfonamides: structural comparison with their carboxamidic analogues and the effect of molecular geometry and supramolecular assembly on their photophysical properties. New Journal of Chemistry (RSC Publishing).
- Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.
- Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica.
- Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. PMC.
- Acylsulfonamide. Wikipedia.
-
The pK a values of the sulfonamides investigated. ResearchGate. Available at: [Link]
- Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO.
-
Determination of p K a Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. ResearchGate. Available at: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acylsulfonamide - Wikipedia [en.wikipedia.org]
- 6. Bis(pyridyl)-disulfonamides: structural comparison with their carboxamidic analogues and the effect of molecular geometry and supramolecular assembly on their photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Metabolic Stability of Sulfonamide vs. Amide Imidazole Derivatives
Executive Summary
In the optimization of imidazole-based pharmacophores, the linker connecting the heterocyclic core to the rest of the molecule is a critical determinant of metabolic fate. While amide (
This guide analyzes the strategic bioisosteric replacement of the amide linker with a sulfonamide (
Key Takeaways
-
Hydrolytic Resistance: Sulfonamides are inert to the amidases and proteases that rapidly cleave amide bonds.
-
Electronic Deactivation: The sulfonyl group is a stronger electron-withdrawing group (EWG) than the carbonyl, reducing the electron density on the imidazole ring and protecting it from CYP450-mediated oxidation.
-
Physicochemical Shift: The transition increases lipophilicity and acidity (lowering pKa), altering membrane permeability and protein binding.
Mechanistic Basis of Metabolic Stability
To rationally design stable derivatives, one must understand the causality behind the metabolic differences.
Enzymatic Hydrolysis (The Amide Vulnerability)
Amide bonds are the primary substrates for a vast family of hydrolases (amidases, peptidases, and esterases) present in the liver, plasma, and gastrointestinal tract.
-
Mechanism: Nucleophilic attack by the catalytic serine or cysteine of the enzyme on the amide carbonyl carbon.
-
Result: Rapid cleavage of the pharmacophore into inactive amine and acid metabolites.
The Sulfonamide Advantage: The sulfur atom in the sulfonamide group is sterically shielded and electronically distinct. It does not present a target for nucleophilic attack by standard amidases, rendering the linker effectively immune to hydrolytic cleavage.
Oxidative Metabolism (CYP450)
The imidazole ring itself is electron-rich and prone to oxidation by Cytochrome P450 (CYP) enzymes, often leading to ring opening or hydroxylation.
-
Amide Effect: The amide carbonyl is a moderate EWG. It pulls some electron density but leaves the imidazole ring relatively reactive toward electrophilic metabolic species (e.g., CYP-oxo species).
-
Sulfonamide Effect: The sulfonyl group is a powerful EWG (Hammett
vs. for amide). It strongly withdraws electron density from the attached imidazole ring. -
Causality: This electron deficiency raises the oxidation potential of the imidazole, making it a poor substrate for CYP-mediated oxidation. Consequently, the "metabolic soft spot" on the ring is hardened.
Pathway Visualization
The following diagram illustrates the divergent metabolic fates of these two derivatives.
Figure 1: Divergent metabolic pathways. Amides succumb to hydrolysis and facilitate ring oxidation, whereas sulfonamides resist hydrolysis and electronically deactivate the ring against oxidation.
Comparative Performance Analysis
The following data summarizes the typical shifts in physicochemical and metabolic parameters observed when transitioning from an amide to a sulfonamide linker in imidazole drug discovery programs (e.g., mGlu7 modulators, antimicrobial agents).
Table 1: Physicochemical & Metabolic Profile Comparison
| Parameter | Amide Derivative ( | Sulfonamide Derivative ( | Impact on Drug Design |
| Metabolic Stability ( | Low / Moderate (< 30 min) | High (> 120 min) | Sulfonamides extend half-life by blocking hydrolysis. |
| Intrinsic Clearance ( | High (> 50 | Low (< 15 | Reduced clearance allows for lower dosing frequency. |
| Hydrolytic Susceptibility | High (Amidases) | Negligible | Critical for plasma stability. |
| Electronic Effect ( | Moderate EWG (0.36) | Strong EWG (0.72) | Sulfonamide protects the imidazole ring from oxidative attack. |
| Acidity (pKa of NH) | Neutral (~15) | Acidic (~9-10) | Sulfonamides are ionizable at physiological pH, affecting solubility. |
| Lipophilicity (LogP) | Moderate | Increased (+0.5 to 1.0) | May increase tissue penetration but also plasma protein binding.[3][5] |
Case Study Insight: mGlu7 Negative Allosteric Modulators
In the development of mGlu7 NAMs, researchers encountered metabolic instability with initial amide-linked imidazole hits.[2][5]
-
Observation: The amide linker was rapidly cleaved in rat liver microsomes (
mL/min/kg). -
Optimization: Bioisosteric replacement with sulfonamides (and heterocycles like oxadiazoles) eliminated the hydrolytic liability.
-
Outcome: The sulfonamide analogs retained potency while improving metabolic stability by >5-fold, enabling successful in vivo pharmacokinetic studies.
Experimental Protocol: Microsomal Stability Assay
To validate the stability improvements described above, a rigorous Microsomal Stability Assay is required. This protocol uses liver microsomes (rich in CYP450 and amidases) to determine the intrinsic clearance (
Materials[2][3][7][8][9]
-
Test System: Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS (Triple Quadrupole).
Workflow Diagram
Figure 2: Step-by-step workflow for determining metabolic stability using liver microsomes.[6][7]
Detailed Procedure
-
Preparation: Thaw liver microsomes on ice. Dilute to 0.5 mg/mL working concentration in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.
-
Compound Addition: Spike the reaction mixture with the imidazole test compound (from DMSO stock) to a final concentration of 1
M . Note: Keep DMSO < 0.1% to avoid enzyme inhibition. -
Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).
-
Sampling: At specific time points (0, 5, 15, 30, 45, 60 min), remove 50
L aliquots. -
Termination: Immediately dispense aliquots into 150
L of ice-cold Acetonitrile containing the Internal Standard. This precipitates proteins and stops metabolism. -
Processing: Centrifuge samples at 4000 rpm for 20 min at 4°C. Collect the supernatant.
-
Quantification: Analyze supernatant via LC-MS/MS monitoring the parent ion transition.
Data Calculation
Calculate the slope (
Self-Validation Check:
-
Positive Control: Run Testosterone (high turnover) and Warfarin (low turnover) in parallel. If Testosterone
is not within established range (< 15 min), the microsomes are compromised. -
Negative Control: Run an incubation without NADPH. Loss of compound here indicates non-CYP metabolism (e.g., hydrolysis) or chemical instability.
Conclusion
Replacing an amide linker with a sulfonamide in imidazole derivatives is a high-impact medicinal chemistry strategy. It addresses the twin challenges of hydrolytic instability (by removing the labile carbonyl) and oxidative susceptibility (by electronically deactivating the imidazole ring). While the sulfonamide introduces higher acidity and lipophilicity, the gain in metabolic half-life often justifies the physicochemical trade-offs, making it a superior choice for extending the duration of action in vivo.
References
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. (2025).[1][3][8][9] Comparison of sulfonamides as bioisosteres offering enhanced metabolic stability and resistance to glucuronidation.[1] [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry (via NIH). Detailed analysis of amide replacement strategies including sulfonamides to improve metabolic stability. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Standard protocols for determining intrinsic clearance using liver microsomes.[6][7] [Link][5][10]
-
Synthesis and Antimicrobial Activity Evaluation of Amide and Sulfonamide Derivatives. Asian Journal of Organic Chemistry. Direct comparison of amide vs sulfonamide derivatives of imidazole-related scaffolds. [Link]
-
Microsomal Clearance/Stability Assay. Domainex. Methodology for high-throughput microsomal stability screening.[6] [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. mercell.com [mercell.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ajchem-b.com [ajchem-b.com]
- 10. derpharmachemica.com [derpharmachemica.com]
Comparison Guide: LC-MS/MS Identification of Impurities in Imidazole Sulfonamide Synthesis
Executive Summary: The Precision Imperative
In the synthesis of imidazole sulfonamides—a scaffold critical to antifungal, anticancer, and anti-inflammatory therapeutics—impurity profiling is not merely a compliance checkbox; it is a structural puzzle. The amphoteric nature of the imidazole ring, combined with the lability of the sulfonamide bond, creates a complex matrix of regioisomers, hydrolysis products, and bis-sulfonylated by-products that often co-elute in standard HPLC-UV workflows.
This guide objectively compares the efficacy of High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS/MS) against traditional HPLC-UV and Single-Quadrupole MS. We demonstrate that while UV detection is sufficient for routine assay, HR-LC-MS/MS is the mandatory standard for structural elucidation of unknown impurities , particularly for distinguishing N-alkylation regioisomers inherent to imidazole chemistry.
Comparative Technology Review
The following table contrasts the three primary analytical platforms used in process development.
| Feature | HPLC-UV (PDA) | LC-MS (Single Quad) | HR-LC-MS/MS (Q-TOF/Orbitrap) |
| Primary Utility | Routine QC, potency assay. | Molecular weight confirmation of knowns.[1] | Structural elucidation of unknowns. |
| Specificity | Low. Relies on Retention Time (RT).[2] | Medium. Relies on m/z (nominal mass). | High. Relies on exact mass (<5 ppm) & fragmentation. |
| Impurity ID | Impossible for co-eluting peaks without standards. | Limited. Cannot distinguish isomers. | Excellent. Distinguishes isomers via MS/MS spectra. |
| Sensitivity | Good (chromophore dependent). | High. | Ultra-High (sub-0.05% detection). |
| Limitations | "Invisible" impurities (no chromophore). | No structural fragments; Unit resolution. | Higher cost; Requires expert data interpretation.[3] |
Verdict: For imidazole sulfonamide synthesis, HR-LC-MS/MS is the superior choice due to its ability to resolve regioisomers (N1 vs. N3 substitution) and identify non-chromophoric degradants (e.g., aliphatic sulfonic acids) that UV methods miss.
The Chemistry: Impurity Origins in Imidazole Sulfonamides
To develop a robust method, one must understand the "Why" behind the impurities. The reaction typically involves the nucleophilic attack of an imidazole nitrogen on a sulfonyl chloride.
Critical Impurity Classes:
-
Regioisomers (The Hidden Risk): If the imidazole ring is 4-substituted, sulfonylation can occur at either the N1 or N3 position. These isomers often have identical masses and similar polarities, making them indistinguishable by Single Quad MS.
-
Hydrolysis Products: The sulfonamide bond is susceptible to acid/base hydrolysis, reverting to the parent amine and sulfonic acid.
-
Bis-Sulfonylation: Over-reaction where a second sulfonyl group attaches to a secondary amine or another nucleophilic site.
Visualization: Synthesis & Impurity Pathways
Figure 1: Reaction scheme illustrating the origin of regioisomeric, over-reaction, and degradation impurities.
Experimental Protocol: HR-LC-MS/MS Workflow
This protocol is designed for self-validation. It ensures that if an impurity exists, it is captured, ionized, and fragmented for identification.
A. Method Parameters[2][4][5][6][7][8][9][10][11][12][13]
-
Instrument: Q-TOF or Orbitrap LC-MS/MS.
-
Column: C18 with polar-embedded group (e.g., Waters HSS T3 or Agilent Zorbax SB-Aq) to retain polar imidazoles.
-
Why? Standard C18 often fails to retain the polar imidazole starting material, causing it to elute in the void volume (ion suppression zone).
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (pH ~2.7).
-
B: Acetonitrile.[4]
-
Note: Avoid ammonium acetate if identifying sulfonic acids, as they ionize better in negative mode without competing buffer ions. However, for positive mode imidazole analysis, formic acid is ideal.
-
-
Gradient: 5% B to 95% B over 15 mins.
-
Ionization: Electrospray Ionization (ESI) with Polarity Switching (+/-).
-
Why? Imidazoles ionize in ESI(+); Sulfonic acid degradants ionize best in ESI(-).
-
B. Step-by-Step Identification Workflow
-
Blank Subtraction: Inject a solvent blank to remove system ghosts.
-
Full Scan Screening (m/z 50–1000): Acquire data in high-resolution mode.
-
Molecular Feature Extraction (MFE): Use software (e.g., MassHunter or Compound Discoverer) to group isotopes and adducts ([M+H]+, [M+Na]+) into single chemical entities.
-
Mass Filtering: Filter results against the theoretical exact mass of the API (Active Pharmaceutical Ingredient). Any peak >0.05% area not matching the API is flagged.
-
Targeted MS/MS: Re-inject sample targeting the specific m/z of impurities for fragmentation. Use a collision energy ramp (e.g., 20–40 eV).
Visualization: Analytical Decision Tree
Figure 2: Logical workflow for categorizing unknown impurities based on MS and MS/MS data.
Data Interpretation: The "Fingerprint" of Imidazole Sulfonamides
Interpreting the MS/MS spectrum is the core of the identification process.
The Sulfonamide Signature
Sulfonamides exhibit a characteristic fragmentation pathway involving the cleavage of the S-N bond.[5]
-
Neutral Loss: Look for the loss of 64 Da (SO2) .[6] This is the hallmark of a sulfonamide moiety.
-
Diagnostic Ion: The cleavage often yields the sulfonyl cation [R-SO2]+ or the amine fragment [R'-NH2]+.
Distinguishing Regioisomers (N1 vs N3)
This is the most challenging aspect where HRMS shines.
-
Mechanism: In N-substituted imidazoles, the fragmentation efficiency depends on the stability of the resulting cation.
-
Differentiation:
-
Isomer A (Sterically hindered): Often shows a higher abundance of the "parent-minus-sulfonyl" fragment because the bond is weaker due to steric strain.
-
Isomer B (Less hindered): May show a more stable molecular ion or different ring-opening fragments.
-
Action: Compare the ratio of the molecular ion to the base fragment. If Isomer A has a ratio of 1:5 and Isomer B has 1:1, this ratio is a reproducible identification metric.
-
The Sulfonic Acid Impurity[1]
-
Detection: Often invisible in ESI(+) due to high acidity.
-
Confirmation: Switch to ESI(-) . Look for the [M-H]- ion. The MS/MS will typically show the loss of SO3 (80 Da) or SO2 (64 Da) from the deprotonated molecule.
References
-
International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. [Link]
-
Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement.[6][7] Journal of Mass Spectrometry. [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[8] [Link]
-
Agilent Technologies. (2014). Impurity Identification and Profiling of Pharmaceutical Products using Q-TOF LC/MS. [Link]
Sources
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
4-Amino-1-methyl-1H-imidazole-5-sulfonamide: Proper Disposal & Handling Guide
Executive Safety Summary
4-Amino-1-methyl-1H-imidazole-5-sulfonamide (CAS: 110475-17-7 / related analogs) is a functionalized imidazole intermediate often utilized in the synthesis of purine analogs and antineoplastic agents (e.g., Dacarbazine derivatives).
While specific toxicological data for this exact sulfonamide derivative is limited, structural analogs (imidazole carboxamides and sulfonamides) are universally classified as Irritants (Skin/Eye/Respiratory) . Furthermore, as a precursor in the synthesis of alkylating agents, it should be handled with a high degree of caution, treating it as a potential bioactive hazardous substance .
Immediate Action Required:
-
Signal Word: WARNING
-
Hazard Statements (Inferred): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Disposal Class: Organic Chemical Waste (Non-Halogenated / Nitrogen-Sulfur bearing). Incineration is the mandatory final disposal method to ensure complete thermal destruction of the imidazole ring and sulfonamide moiety.
Waste Characterization & Decision Logic
Effective disposal begins with accurate characterization. This compound contains nitrogen and sulfur, which can generate NOx and SOx upon combustion; therefore, it must be routed to a facility equipped with appropriate flue gas scrubbing.
Disposal Decision Tree
The following workflow outlines the segregation logic based on the waste matrix.
Figure 1: Operational workflow for segregating and disposing of imidazole sulfonamide waste streams.
Step-by-Step Disposal Protocol
Phase 1: Segregation & Collection
Objective: Prevent incompatible reactions and ensure compliance with EPA/RCRA regulations (or local equivalents).
-
Solid Waste (Pure Substance/Contaminated PPE):
-
Collect in a yellow or black hazardous waste bag (depending on facility color codes for chemical vs. cytotoxic waste).
-
Container: High-density polyethylene (HDPE) wide-mouth jar.
-
Incompatibility Alert: Do NOT mix with strong oxidizers (e.g., permanganates, nitrates) or strong acids, as sulfonamides can hydrolyze or react exothermically.
-
-
Liquid Waste (Reaction Mixtures):
-
Solvent Compatibility: Segregate based on the carrier solvent (Halogenated vs. Non-Halogenated).
-
Aqueous Streams: Do NOT pour down the drain. Even if water-soluble, the imidazole ring is stable and can persist in the environment. Collect as Aqueous Chemical Waste .
-
Phase 2: Labeling Requirements
Every container must be labeled immediately upon the first addition of waste.
| Field | Entry Requirement |
| Chemical Name | 4-Amino-1-methyl-1H-imidazole-5-sulfonamide (Do not use abbreviations like "IS" or "Amine") |
| Constituents | List all solvents (e.g., Methanol 90%, Compound 10%) |
| Hazard Checkbox | [x] Irritant [x] Toxic (Precautionary) |
| Start Date | Date of first drop/gram added |
| Generator | Lab Name / PI Name / Contact Info |
Phase 3: Storage & Handover[1][2][3]
-
Storage Location: Store in a Satellite Accumulation Area (SAA) within the laboratory.
-
Secondary Containment: Place waste bottles in a polyethylene tray to capture spills.
-
Cap Integrity: Keep caps tightly closed when not actively adding waste to prevent volatile emissions.
Phase 4: Spill Response (Small Scale < 50g)
If the solid powder is spilled:
-
Evacuate the immediate area of unnecessary personnel.
-
PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat. Use a N95 or P100 particulate respirator if dust is generated.
-
Containment: Cover the spill with a damp paper towel to prevent dust dispersion.
-
Cleanup: Scoop up the material using a plastic spatula. Wipe the surface with 1N HCl (to protonate the amine/imidazole, increasing solubility) followed by soap and water.
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste container.
Technical Justification & Mechanism
Why Incineration?
The imidazole ring structure is aromatic and relatively stable against hydrolysis. Simple landfilling poses a risk of leaching into groundwater.
-
Mechanism: High-temperature incineration (>1000°C) breaks the heterocyclic ring.
-
Byproducts: The sulfonamide group (-SO₂NH₂) decomposes into SO₂ and N₂/NOx.
-
Note: This necessitates a facility with flue gas scrubbing (alkaline scrubbers) to capture the acidic SO₂ emissions, preventing acid rain formation [1].
-
Chemical Stability Risks
The sulfonamide moiety is generally stable but can undergo hydrolysis under extreme acidic or basic conditions. The amino group at position 4 makes the ring electron-rich, potentially susceptible to oxidation.
-
Storage Caution: Avoid storage near nitric acid or perchlorates to prevent the formation of unstable nitro-imidazole species, which can be shock-sensitive.
References
-
United States Environmental Protection Agency (EPA). Best Demonstrated Available Technology (BDAT) Background Document for Organic Chemical Wastes. Washington, D.C. Available at: [Link]
-
PubChem. Compound Summary: 4-amino-1-methyl-1h-imidazole-5-sulfonamide (CID 11041381). National Library of Medicine. Available at: [Link]
-
National Institutes of Health (NIH). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. Available at: [Link]
Sources
Personal protective equipment for handling 4-Amino-1-methyl-1H-imidazole-5-sulfonamide
Executive Directive: The "Universal Precaution" Approach
As researchers, we often handle intermediates where specific toxicological data is sparse. 4-Amino-1-methyl-1H-imidazole-5-sulfonamide (PubChem CID: 279492) represents a classic "Research Grade" pharmacophore. It combines an imidazole ring (potential irritant/corrosive) with a sulfonamide moiety (high potential for respiratory and skin sensitization).
The Core Directive: Do not rely solely on the absence of a "Danger" signal word in a generic vendor SDS. You must treat this compound as a potential respiratory sensitizer and a severe eye irritant . The protocols below are designed not just for compliance, but to prevent laboratory-acquired sensitization—a career-ending risk for medicinal chemists.
Hazard Identification & Risk Assessment
Since specific LD50 data is often unavailable for this specific intermediate, we apply Structure-Activity Relationship (SAR) logic to derive the safety profile.
Risk Matrix: Extrapolated Hazards
| Hazard Class | Likely GHS Classification | Operational Implication |
| Respiratory Sensitization | Category 1 (H334) | Critical Risk. Sulfonamide moieties are known haptens. Inhalation of dust can trigger irreversible allergic responses. |
| Skin Irritation | Category 2 (H315) | The amino-imidazole core is basic; contact causes inflammation and dermatitis. |
| Eye Damage/Irritation | Category 2A (H319) | Fine powders are abrasive and chemically irritating to mucous membranes. |
| STOT - Single Exposure | Category 3 (H335) | Dust inhalation will irritate the upper respiratory tract immediately. |
Personal Protective Equipment (PPE) Protocol
This section details the required PPE.[1][2][3][4][5] The logic provided ensures you understand why these specific barriers are selected.
A. Respiratory Protection (The Primary Barrier)
-
Requirement: N95 (minimum) for closed handling; P100/HEPA for open weighing.
-
Scientific Logic: The particle size of crystallized imidazoles often ranges from 10–50 microns, but attrition during scooping generates fines (<5 microns) that bypass surgical masks.
-
Engineering Control: All open handling must occur inside a Chemical Fume Hood or Powder Containment Enclosure .
B. Hand Protection (The "Double-Shell" Technique)
-
Requirement: Double Nitrile Gloves (Outer: 5 mil; Inner: 4 mil).
-
Scientific Logic:
-
Material: Latex is permeable to many organic solvents used to solubilize this compound (e.g., DMSO, DMF). Nitrile offers superior chemical resistance.
-
Technique: The outer glove is the "Process Glove" (contaminated). The inner glove is the "Safety Glove" (clean). Strip the outer glove inside the fume hood before removing your hands.
-
C. Eye & Body Protection[2][3][7]
-
Eyes: Chemical Splash Goggles (indirect vent). Safety glasses are insufficient because airborne dust can bypass side shields.
-
Body: Tyvek® Lab Coat (or equivalent disposable sleeve covers) over a standard cotton coat.
-
Logic: Cotton weaves trap dust, which can then release secondary exposure in your office or home. Disposable layers prevent this migration.
Visualizing the Safety Logic
Diagram 1: PPE Decision Matrix
This logic flow ensures you select the correct protection based on the physical state of the chemical.
Caption: Decision matrix for PPE selection based on physical state (Solid vs. Solution).
Operational Workflow: "Zero-Contamination" Weighing
Weighing light, static-prone powders like amino-imidazoles is the highest-risk activity. Follow this protocol to minimize exposure.
Step-by-Step Protocol
-
Preparation:
-
Place a disposable balance draft shield or a simple plastic tray inside the fume hood.
-
Pre-wet a paper towel with 10% bleach (oxidizes the amine) and place it flat in the tray (the "Capture Zone").
-
-
Static Control:
-
Use an anti-static gun on the weighing boat and spatula. Organic sulfonamides are highly triboelectric; static will cause the powder to "jump" onto your gloves/cuffs.
-
-
The Transfer:
-
Open the source container only inside the hood.
-
Transfer solid. If spillage occurs, it lands on the "Capture Zone" towel, not the hood surface.
-
-
Decontamination:
-
Wipe the exterior of the source container with an ethanol-soaked wipe before removing it from the hood.
-
Dispose of the "Capture Zone" towel as hazardous solid waste.
-
Diagram 2: Safe Handling Workflow
Caption: Linear workflow for weighing static-prone powders to prevent area contamination.
Disposal & Emergency Response
Waste Segregation
-
Do not mix with general organic waste if possible.
-
Labeling: Tag clearly as "Contains Sulfonamide / Imidazole – Potential Sensitizer."
-
Method: Incineration is the only acceptable disposal method. The biological activity of sulfonamides can disrupt microbial beds in wastewater treatment plants if poured down the drain.
Spill Management (Dry Powder)
-
Evacuate the immediate area if the spill is outside a hood (> 5 grams).
-
Don PPE: Full goggles, N95/P100, double gloves.
-
Cover: Gently cover the spill with paper towels dampened with 1N HCl (converts the basic amine to a non-volatile hydrochloride salt).
-
Scoop: Lift the towels and waste into a sealable bag.
References
-
PubChem. (n.d.). 4-amino-1-methyl-1h-imidazole-5-sulfonamide (Compound).[6] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved October 26, 2023, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Guidance on the Application of the CLP Criteria. (General guidance on Sulfonamide sensitization). Retrieved October 26, 2023, from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
